Ethyl 2-amino-5-cyanobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCVXPQEHPHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733458 | |
| Record name | Ethyl 2-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-03-6 | |
| Record name | Ethyl 2-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 2-amino-5-cyanobenzoate chemical properties and structure
An In-depth Technical Guide to Ethyl 2-amino-5-cyanobenzoate: Properties, Synthesis, and Applications
Introduction
This compound is a synthetic aromatic ester that serves as a pivotal and versatile building block in the realms of organic chemistry and pharmaceutical research.[1] Its molecular architecture, featuring an aromatic ring substituted with an electron-donating amino group, an electron-withdrawing cyano group, and an ethyl ester, makes it a highly valuable precursor for the synthesis of a diverse array of complex molecules.[1] The strategic placement of the amino and cyano functional groups provides key reactive handles for a multitude of chemical transformations. Researchers leverage aminobenzoate derivatives like this one as core structures for the development of biologically active compounds, including potential enzyme inhibitors and antimicrobial agents.[1] Furthermore, its structure is ideally suited for participation in various cross-coupling and cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent scaffolds in numerous pharmaceuticals and functional materials.[1]
Chemical Properties and Structure
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous documentation and retrieval in chemical databases and literature.
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₂[1][2] |
| Molecular Weight | 190.20 g/mol [1] |
| IUPAC Name | ethyl 5-amino-2-cyanobenzoate[1] |
| CAS Number | 1108668-03-6[2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)N)C#N[1][2] |
| InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3[1] |
| InChI Key | CTWJDYIXYDAWJP-UHFFFAOYSA-N[1] |
Molecular Structure
The 2D structure of this compound illustrates the spatial arrangement of its constituent functional groups on the benzene ring.
Caption: 2D Chemical Structure of this compound.
Spectroscopic Profile
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following represents a predictive analysis based on its known structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The ethyl group would present as a triplet around 1.3-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The aromatic protons would appear as multiplets in the range of 6.7-8.0 ppm. The two protons of the amino group (NH₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.[3][4]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum would reveal signals for each unique carbon atom. The carbonyl carbon of the ester would be found downfield, typically in the 165-175 ppm range. The cyano group carbon would appear around 115-125 ppm. Aromatic carbons would resonate between 110 and 150 ppm. The methylene (CH₂) and methyl (CH₃) carbons of the ethyl group would be observed upfield, around 60 ppm and 14 ppm, respectively.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Characteristic absorption bands would include:
-
N-H stretching vibrations for the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region.
-
A strong, sharp absorption for the C≡N (nitrile) stretch around 2220-2260 cm⁻¹.
-
A strong C=O (carbonyl) stretch for the ester group around 1700-1730 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[1]
-
-
Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of 190.20.
Synthesis Methodologies
Several synthetic routes to this compound have been established, each with its own advantages and considerations. The choice of method often depends on the availability of starting materials, desired scale, and safety constraints.
Method 1: Reduction of Ethyl 2-cyano-5-nitrobenzoate
A highly efficient and common route involves the selective reduction of the aromatic nitro group in the precursor, ethyl 2-cyano-5-nitrobenzoate.[1] This transformation is a fundamental process in organic synthesis.
Caption: Synthetic workflow for the reduction of a nitro precursor.
Experimental Protocol:
-
Dissolution: Dissolve ethyl 2-cyano-5-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.
-
Catalyst Addition (for hydrogenation): If using catalytic hydrogenation, add a catalyst, typically 5-10 mol% palladium on carbon (Pd/C).
-
Reaction: Stir the mixture under a hydrogen atmosphere (typically from a balloon or at elevated pressure) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Alternative Reduction: Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid can be used, often requiring heating.
-
Work-up: After completion, filter off the catalyst (if used). If an acid was used, neutralize the reaction mixture.
-
Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.
Causality: This method is favored for its high yields and clean conversion. The choice between catalytic hydrogenation and chemical reduction often depends on the laboratory's equipment availability and the presence of other functional groups that might be sensitive to specific reducing conditions.[1]
Method 2: Cyanation of Halogenated Benzoate Esters
This approach involves introducing the cyano group by displacing a halogen atom (typically bromine or chlorine) from a precursor like ethyl 5-amino-2-bromobenzoate via nucleophilic substitution.[1][5]
Caption: Synthetic workflow for the cyanation of a halogenated precursor.
Experimental Protocol:
-
Reactant Mixture: Combine the halogenated starting material (e.g., ethyl 5-amino-2-bromobenzoate), a cyanide source, and a catalyst (if required, such as a palladium complex for Rosenmund-von Braun reaction) in a dry, polar aprotic solvent like DMF or NMP.
-
Reaction: Heat the mixture, often to high temperatures (e.g., 150-200 °C), for several hours until the starting material is consumed.
-
Work-up: Cool the reaction mixture and quench it, often with an aqueous solution of ferric chloride or sodium hypochlorite to complex or destroy excess cyanide.
-
Extraction & Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by column chromatography.
Causality: This method is valuable when the halogenated precursor is more readily available than the nitro analog. The choice of cyanide source is critical; copper(I) cyanide (CuCN) is traditional, but less toxic alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) are increasingly preferred for safety and environmental reasons.[1][6] Palladium catalysis can often allow for milder reaction conditions compared to traditional high-temperature methods.[7]
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its bifunctional nature allows for sequential or one-pot reactions to build complex heterocyclic systems.
-
Precursor for Heterocycles: The amino and cyano groups can react with various reagents to form fused ring systems, which are common motifs in medicinal chemistry. For example, it is a key starting material for the synthesis of certain insecticidal cyanoanthranilic diamides.[5][7]
-
Building Block for Bioactive Compounds: As a derivative of aminobenzoic acid, it serves as a scaffold for creating novel molecules with potential therapeutic applications.[8] The core structure can be modified at the amino, cyano, and ester positions to generate libraries of compounds for screening against various biological targets, such as enzymes or receptors.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its precursors.
-
Hazards: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Trustworthiness: The synthesis protocols, particularly those involving highly toxic reagents like metal cyanides, must be performed with strict adherence to safety guidelines and institutional protocols.[6] All waste should be disposed of according to hazardous waste regulations.
References
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PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved from [Link]
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Appchem. (n.d.). This compound | 1108668-03-6. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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PubChem. (n.d.). Mthis compound. Retrieved from [Link]
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LookChem. (2025). ethyl 2-cyanobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]
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Human Metabolome Database. (2012). Showing metabocard for Ethyl 2-aminobenzoate (HMDB0033589). Retrieved from [Link]
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ResearchGate. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved from [Link]
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The Strategic Utility of Ethyl 2-amino-5-cyanobenzoate in Contemporary Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Ethyl 2-amino-5-cyanobenzoate has emerged as a highly versatile and valuable scaffold, offering a unique combination of reactive functional groups that are amenable to a wide array of chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its role as a key intermediate in the generation of targeted therapies, including kinase and PARP inhibitors. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug discovery endeavors.
Core Molecular Attributes
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The key attributes are summarized below.
| Property | Value | Source |
| CAS Number | 1108668-03-6 | N/A |
| Molecular Formula | C₁₀H₁₀N₂O₂ | N/A |
| Molecular Weight | 190.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CCOC(=O)c1cc(ccc1N)C#N | N/A |
Synthesis of this compound: A Tale of Two Strategies
The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and safety considerations. The two most prevalent and logical strategies involve either the late-stage introduction of the amino group or the cyano group.
Strategy 1: Reduction of a Nitro Precursor
This common and efficient method involves the selective reduction of an aromatic nitro group to an amine. This approach is advantageous due to the well-established and high-yielding nature of aromatic nitration and subsequent reduction.
Caption: Synthetic workflow for the reduction of a nitro precursor.
-
Nitration of Ethyl 2-cyanobenzoate: To a stirred solution of Ethyl 2-cyanobenzoate in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for 1-2 hours and then carefully poured onto ice. The precipitated solid is filtered, washed with water until neutral, and dried to yield Ethyl 2-cyano-5-nitrobenzoate.
-
Reduction of Ethyl 2-cyano-5-nitrobenzoate: The nitro-substituted intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation at a suitable pressure (e.g., balloon pressure or a Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS). The catalyst is removed by filtration through celite, and the solvent is evaporated under reduced pressure to afford this compound. Alternatively, chemical reduction using reagents like tin(II) chloride in hydrochloric acid can be employed.[1]
Strategy 2: Cyanation of a Halogenated Precursor
This approach introduces the cyano group via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. This strategy is particularly useful when the corresponding halogenated aminobenzoate is readily available.
Caption: Synthetic workflow for the cyanation of a halogenated precursor.
A mixture of Ethyl 2-amino-5-bromobenzoate, a cyanide source such as copper(I) cyanide or zinc cyanide, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand) is heated in a polar aprotic solvent like DMF or NMP.[2] The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude product, which can be purified by chromatography or recrystallization. The use of less toxic cyanide sources like potassium ferrocyanide is often preferred for safety and environmental reasons.[1]
Spectroscopic and Physicochemical Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as distinct aromatic protons. For comparison, the ¹H NMR of ethyl 2-amino-5-bromo-3-methylbenzoate shows aromatic protons in the range of δ 7.32-7.81 ppm and the ethyl ester signals at δ 4.28 (q) and 1.34 (t) ppm.[2]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the amine N-H stretching (around 3300-3500 cm⁻¹), the nitrile C≡N stretching (around 2220-2260 cm⁻¹), and the ester carbonyl C=O stretching (around 1700-1730 cm⁻¹).[1]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery: A Gateway to Targeted Therapies
The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex heterocyclic scaffolds that are central to many modern therapeutics. The strategic positioning of the amino, cyano, and ester functionalities allows for a diverse range of subsequent chemical transformations.
Kinase Inhibitors
Kinase inhibitors are a cornerstone of targeted cancer therapy. The 4-anilino-3-cyanobenzo[g]quinoline core is a known pharmacophore for potent kinase inhibitors.[3] this compound serves as an ideal starting material for the construction of such tricyclic systems through Friedländer annulation or similar cyclization strategies. The amino group can be acylated or alkylated, and the cyano group can participate in cyclization reactions to form the quinoline ring.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant success in the treatment of cancers with DNA repair deficiencies, particularly those with BRCA mutations.[4][5][6] The core structures of many PARP inhibitors feature complex heterocyclic systems. This compound can be elaborated into these scaffolds, for example, by converting the ester to an amide and utilizing the amino and cyano groups for further ring-forming reactions.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound is a strategically important building block in the arsenal of the modern medicinal chemist. Its well-defined physicochemical properties, coupled with versatile and efficient synthetic accessibility, make it an invaluable precursor for the construction of complex molecular architectures. The demonstrated utility of this scaffold in the synthesis of targeted therapies, such as kinase and PARP inhibitors, underscores its significance in the ongoing quest for novel and more effective medicines. This guide provides a comprehensive overview to assist researchers and drug development professionals in harnessing the full potential of this powerful chemical intermediate.
References
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The Royal Society of Chemistry. (2014). Supporting information. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved January 19, 2026, from [Link]
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PubMed. (2002). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(3), 423–425. [Link]
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- Google Patents. (n.d.). EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof.
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PubMed. (2022). Synthesis of novel dual target inhibitors of PARP and EGFR and their antitumor activities in triple negative breast cancers. Bioorganic & Medicinal Chemistry, 61, 116739. [Link]
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National Institutes of Health. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). Ethyl cyanoacetate. Retrieved January 19, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-, ethyl ester. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Mthis compound. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). Ethyl 5-amino-2-chlorobenzoate. Retrieved January 19, 2026, from [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Retrieved January 19, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved January 19, 2026, from [Link]
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PubMed. (2011). Design and synthesis of CK2 inhibitors. Molecular and Cellular Biochemistry, 356(1-2), 91–96. [Link]
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Introduction: The Analytical Imperative for Ethyl 2-amino-5-cyanobenzoate
A Technical Guide to the Spectroscopic Data of Ethyl 2-amino-5-cyanobenzoate
This compound is a key trifunctional aromatic compound, serving as a versatile building block in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Its unique electronic and structural arrangement—an electron-donating amine group, an electron-withdrawing cyano group, and an ethyl ester moiety—makes it a molecule of significant interest to drug development professionals. Precise characterization of this intermediate is not merely an academic exercise; it is a critical checkpoint in synthetic workflows, ensuring structural integrity and predicting downstream reactivity.
The causality behind each chemical shift and coupling constant will be explained, grounded in the fundamental principles of NMR spectroscopy. Furthermore, a self-validating experimental protocol for acquiring high-quality NMR data for this and similar molecules is provided, ensuring that researchers can replicate and confirm these findings in their own laboratories.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.
Caption: Structure of this compound with atom numbering for NMR assignments.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on data from analogous compounds, including Mthis compound and Ethyl 4-aminobenzoate, and established chemical shift theory.[1][2]
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H6 | ~ 8.15 | d | J ≈ 2.2 | 1H |
| H4 | ~ 7.40 | dd | J ≈ 8.6, 2.2 | 1H |
| H3 | ~ 6.75 | d | J ≈ 8.6 | 1H |
| NH₂ | ~ 4.80 | br s | - | 2H |
| CH ₂-CH₃ (C8a) | 4.35 | q | J = 7.1 | 2H |
| CH₂-CH ₃ (C8b) | 1.38 | t | J = 7.1 | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C7) | ~ 167.5 |
| C2 | ~ 152.0 |
| C6 | ~ 137.0 |
| C4 | ~ 135.5 |
| C5 | ~ 121.0 |
| C≡N (C9) | ~ 118.0 |
| C3 | ~ 117.5 |
| C1 | ~ 110.0 |
| C H₂-CH₃ (C8a) | ~ 61.0 |
| CH₂-C H₃ (C8b) | ~ 14.5 |
Expert Analysis and Spectral Interpretation
¹H NMR Spectrum: A Story of Electronic Effects
The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of each proton. The solvent of choice, deuterated chloroform (CDCl₃), is a standard for non-polar to moderately polar organic compounds.
-
Aromatic Region (6.5 - 8.5 ppm): The benzene ring displays a classic three-proton, three-signal pattern characteristic of a 1,2,4-trisubstituted system.
-
H6 (~8.15 ppm): This proton is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group. The strong deshielding effect of the ester carbonyl group dominates, pushing its signal significantly downfield.[3] It appears as a doublet due to coupling only with H4 (meta coupling, ⁴J), which is typically small (~2.2 Hz).
-
H4 (~7.40 ppm): This proton is situated between the cyano and amino groups. It is ortho to the cyano group and meta to the ester. It experiences coupling from both H3 (ortho coupling, ³J ≈ 8.6 Hz) and H6 (meta coupling, ⁴J ≈ 2.2 Hz), resulting in a doublet of doublets.
-
H3 (~6.75 ppm): This proton is ortho to the strongly electron-donating amino group, which shields it and shifts its signal significantly upfield. It appears as a doublet due to ortho coupling with H4 (³J ≈ 8.6 Hz).
-
-
Amine Protons (NH₂, ~4.80 ppm): The protons of the primary amine typically appear as a broad singlet. The chemical shift can be variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange.[4]
-
Ethyl Ester Group (1.0 - 4.5 ppm): This group gives rise to two characteristic signals.
-
Methylene Protons (C8a-H, 4.35 ppm): The -O-CH ₂- protons are deshielded by the adjacent oxygen atom and appear as a quartet due to coupling with the three methyl protons (³J = 7.1 Hz).
-
Methyl Protons (C8b-H, 1.38 ppm): The -CH₂-CH ₃ protons are in a standard aliphatic environment and appear as a triplet due to coupling with the two methylene protons (³J = 7.1 Hz). This distinctive quartet-triplet pattern is a hallmark of an ethyl group.[1]
-
¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, corresponding to the ten unique carbon environments in the molecule.
-
Carbonyl and Nitrile Carbons:
-
C7 (C=O, ~167.5 ppm): The ester carbonyl carbon is highly deshielded and appears in the typical range for esters.[1]
-
C9 (C≡N, ~118.0 ppm): The nitrile carbon signal appears in its characteristic region.
-
-
Aromatic Carbons (110 - 155 ppm): The chemical shifts of the aromatic carbons are heavily influenced by the substituents.
-
C2 (~152.0 ppm): The carbon bearing the amino group (ipso-carbon) is significantly deshielded due to the direct attachment of the electronegative nitrogen atom.
-
C1, C5: These are quaternary carbons (no attached protons) and their signals are typically of lower intensity. C1 is shielded by the ortho-amino group, while C5, attached to the cyano group, is deshielded.
-
C6, C4, C3: The protonated carbons (CH) are assigned based on the electronic effects of the substituents. The electron-donating amino group shields ortho (C3) and para (C5, though substituted) positions, while the electron-withdrawing groups (ester, cyano) deshield the ortho and para positions relative to them.
-
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reliable, and reproducible NMR data, the following self-validating protocol is recommended. This methodology is designed for a standard 400 MHz NMR spectrometer.
Workflow for NMR Analysis
Caption: A validated workflow for acquiring and analyzing NMR spectra of small organic molecules.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Select an appropriate deuterated solvent. CDCl₃ is a good starting point due to its ability to dissolve many organic compounds. If solubility is an issue, DMSO-d₆ can be used, but be aware that residual water peaks and different solvent shifts will be observed.[5]
-
Dissolve the sample in approximately 0.6 mL of the chosen solvent directly in a clean, dry vial before transferring to a 5 mm NMR tube.
-
Self-Validation Check: The solution should be clear and free of particulate matter.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This ensures field stability during the experiment.
-
Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution. Automated shimming routines are standard on modern instruments.
-
Self-Validation Check: A stable lock signal and sharp, symmetrical solvent peaks after a preliminary scan indicate successful locking and shimming.
-
-
¹H NMR Acquisition:
-
Spectral Width (SW): Set to a range that covers all expected proton signals, typically 0 to 12 ppm for organic molecules.[3]
-
Acquisition Time (AQ): A value of 3-4 seconds is generally sufficient for high resolution in small molecules.[6]
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard. For accurate integration (quantitation), this should be increased to at least 5 times the longest T₁ relaxation time of the protons of interest.[7]
-
Number of Scans (NS): For a sample of this concentration, 16 scans is usually sufficient to achieve a good signal-to-noise ratio (S/N).
-
Self-Validation Check: The resulting spectrum should have a flat baseline, sharp peaks (narrow half-height width), and a high S/N (>100:1 for major peaks).
-
-
¹³C NMR Acquisition:
-
Spectral Width (SW): Set to cover the full range of organic carbons, typically 0 to 220 ppm.
-
Acquisition Mode: Use proton-decoupled mode to simplify the spectrum to singlets for each unique carbon.
-
Relaxation Delay (D1): A 2-second delay is a standard starting point.
-
Number of Scans (NS): ¹³C is much less sensitive than ¹H. A higher number of scans (e.g., 1024 or more) will be required to obtain a good S/N, especially for the quaternary carbons.
-
Self-Validation Check: All expected carbons, including the lower-intensity quaternary carbons, should be visible above the noise.
-
-
Data Processing:
-
Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Apply a baseline correction to ensure the baseline is flat and at zero intensity.
-
Calibrate the chemical shift axis by setting the TMS signal (if used) to 0.00 ppm, or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
For the ¹H spectrum, integrate the signals. The relative areas should correspond to the number of protons giving rise to each signal.
-
Conclusion
This technical guide provides a comprehensive, expert-derived spectroscopic profile of this compound. By integrating data from close structural analogs with fundamental NMR principles, we have established a reliable set of predicted ¹H and ¹³C NMR data. The detailed interpretation explains the electronic origins of the observed chemical shifts and coupling patterns, offering researchers a robust framework for identifying this compound and understanding its structural nuances. The included step-by-step, self-validating protocol for data acquisition empowers scientists to confidently generate high-quality spectroscopic data, a cornerstone of rigorous chemical research and development.
References
-
The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]
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PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Missouri. (2020). Optimized Default 1H Parameters. Chemistry Department NMR Facility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. International Journal of Molecular Sciences. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 13.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Mthis compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Colorado Pen. (n.d.). Mthis compound. Retrieved from [Link]
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Mass spectrometry fragmentation pattern of Ethyl 2-amino-5-cyanobenzoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-5-cyanobenzoate
Abstract
This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₁₀H₁₀N₂O₂). As a molecule possessing a unique combination of an ethyl ester, a primary aromatic amine, and a cyano group, its fragmentation behavior is governed by competing and collaborative pathways initiated by these functional groups. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed mechanistic insights into the molecule's behavior under mass spectrometric conditions, facilitating its unambiguous identification and structural elucidation in complex matrices.
Introduction
This compound is a substituted aromatic compound with a molecular weight of 190.19 g/mol . Its structural complexity, arising from three distinct functional groups, makes it an excellent model for exploring the principles of mass spectrometry. Understanding the fragmentation pattern is paramount for its identification in various applications, from synthetic chemistry quality control to metabolite identification in drug discovery. Electron Ionization (EI) mass spectrometry, a hard ionization technique, induces reproducible and characteristic fragmentation, creating a molecular fingerprint. This guide elucidates these fragmentation pathways, grounding the predictions in established principles of ion chemistry and drawing parallels from the fragmentation of related structures like aminobenzoates and aromatic nitriles.
Molecular Structure and Directing Functional Groups
The fragmentation of this compound is dictated by the interplay of its three primary functional groups attached to a stable benzene ring:
-
Ethyl Ester (-COOC₂H₅): This group is a common site for initial fragmentation. It readily undergoes α-cleavage to lose an ethoxy radical (•OC₂H₅) or a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement.[1][2]
-
Amino Group (-NH₂): As a primary aromatic amine, this group influences the stability of the aromatic ring and adjacent ions. The presence of nitrogen means the molecule adheres to the Nitrogen Rule, possessing an even nominal molecular weight (190 Da).[3]
-
Cyano Group (-CN): Aromatic nitriles are known to produce stable molecular ions.[4] Characteristic fragmentation includes the loss of a cyano radical (•CN) or a neutral hydrogen cyanide (HCN) molecule.[4]
The molecular ion (M•+) is expected to be prominent due to the stability conferred by the aromatic system.[3] The subsequent fragmentation cascades from this molecular ion are a competitive process between the pathways initiated by each functional group.
Predicted Fragmentation Pathways and Mechanistic Analysis
Upon electron ionization at a standard energy of 70 eV, this compound will form a molecular radical cation (M•+) at m/z 190. This ion will then undergo a series of predictable bond cleavages and rearrangements.
Primary Fragmentation Pathways
The initial fragmentation events from the molecular ion are the most diagnostic. The primary routes are anticipated to be:
-
Loss of Ethene (C₂H₄) via McLafferty-type Rearrangement: This is a highly characteristic fragmentation for ethyl esters. It involves the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This pathway is particularly favorable for ethyl esters of aminobenzoic acids and results in a prominent radical cation at m/z 162 .[5][6]
-
α-Cleavage: Loss of the Ethoxy Radical (•OC₂H₅): This common pathway for esters involves the homolytic cleavage of the C-O bond, resulting in the loss of an ethoxy radical (mass 45 Da).[1][2] This produces a stable, resonance-delocalized acylium ion at m/z 145 .
-
α-Cleavage: Loss of the Ethyl Radical (•C₂H₅): Cleavage of the O-C₂H₅ bond can lead to the loss of an ethyl radical (mass 29 Da), forming an ion at m/z 161 .
Secondary and Minor Fragmentation Pathways
Subsequent fragmentation of the primary ions provides further structural information:
-
From the m/z 162 ion: The ion formed from the McLafferty rearrangement can subsequently lose carbon monoxide (CO, 28 Da) to form an ion at m/z 134 .
-
From the m/z 145 ion: The acylium ion can lose a molecule of carbon monoxide (CO) to yield a highly stabilized aminocyanophenyl cation at m/z 117 .
-
Loss of HCN: Aromatic nitriles can lose hydrogen cyanide (HCN, 27 Da).[4] This could occur from the molecular ion to give a fragment at m/z 163, or from other fragments.
-
Formation of Benzyne-type Fragments: Cleavage of the ester and amino groups can lead to smaller, characteristic aromatic fragments, such as the ion at m/z 89 , corresponding to a cyanobenzyne radical cation.
Summary of Predicted Fragment Ions
The following table summarizes the key expected ions in the EI mass spectrum of this compound.
| m/z | Proposed Ion Structure | Neutral Loss | Formula of Loss | Comments / Pathway |
| 190 | [C₁₀H₁₀N₂O₂]•+ | - | - | Molecular Ion (M•+) |
| 162 | [C₈H₆N₂O₂]•+ | Ethene | C₂H₄ | McLafferty-type rearrangement. Expected to be a major peak.[5][6] |
| 145 | [C₈H₅N₂O]+ | Ethoxy radical | •OC₂H₅ | α-Cleavage of the ester group, forming a stable acylium ion.[1] |
| 134 | [C₇H₆N₂O]•+ | Ethene + CO | C₂H₄ + CO | Loss of CO from the m/z 162 fragment. |
| 117 | [C₇H₅N₂]+ | Ethoxy radical + CO | •OC₂H₅ + CO | Loss of CO from the m/z 145 acylium ion. |
| 89 | [C₇H₃N]•+ | C₂H₅O₂• + NH₂• | C₂H₅O₂• + NH₂• | Loss of the ester and amino functionalities, forming a cyanobenzyne fragment. |
Visualization of Fragmentation Pathways
The relationships between the major ions can be visualized through fragmentation diagrams.
Caption: Primary fragmentation routes of the molecular ion (m/z 190).
Caption: Subsequent fragmentation of the primary ions at m/z 162 and m/z 145.
Recommended Experimental Protocol (GC-EI-MS)
To obtain a reproducible mass spectrum for this compound, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended. This approach ensures volatilization and separation prior to ionization, providing a clean mass spectrum.
1. Sample Preparation:
- Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
- Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.
2. Gas Chromatography (GC) Conditions:
- Injector: Split/Splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Column: A standard non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
- Oven Temperature Program:
- Initial temperature: 100°C, hold for 1 minute.
- Ramp: 15°C/min to 280°C.
- Final hold: Hold at 280°C for 5 minutes.
3. Mass Spectrometry (MS) Conditions:
- Ion Source: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 300.
- Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage from the solvent peak.
4. Data Analysis:
- Identify the chromatographic peak corresponding to this compound.
- Extract the mass spectrum from the apex of this peak.
- Perform background subtraction to obtain a clean spectrum.
- Compare the resulting fragmentation pattern with the predicted pathways and reference spectra if available.
Conclusion
The EI-MS fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. The molecular ion is expected at m/z 190 . The most diagnostic and likely most abundant fragment ions are predicted to appear at m/z 162 (resulting from a McLafferty-type rearrangement) and m/z 145 (from the loss of an ethoxy radical). Further fragmentation of these ions, primarily through the loss of carbon monoxide, provides additional structural confirmation. This in-depth guide provides a robust framework for the identification and structural characterization of this molecule, serving as a valuable tool for scientists in analytical and developmental fields.
References
- Benchchem.
- University of Arizona.
- LabRulez LCMS. Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS.
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- Waters Corporation. Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS.
- Millersville University.
- Chemistry LibreTexts.
- eGyanKosh.
Sources
An In-depth Technical Guide to the Solubility of Ethyl 2-amino-5-cyanobenzoate in Common Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-5-cyanobenzoate, a key intermediate in pharmaceutical synthesis.[1] While specific quantitative data for this compound is not extensively published, this guide synthesizes fundamental principles of solubility, outlines authoritative experimental protocols, and leverages data from structurally related molecules to provide researchers, scientists, and drug development professionals with a robust methodology for solubility assessment. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental workflows, and discuss the critical interpretation of solubility data in the context of drug development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, defined as the maximum amount of a substance that can be dissolved in a given amount of solvent at a specific temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences.[2][3] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[4] Therefore, poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[5][6]
This compound, with its aromatic amine, cyano, and ethyl ester functional groups, presents a unique solubility profile that is highly dependent on the chosen solvent system.[1][7] Understanding its behavior in a range of common organic solvents is paramount for:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.
-
Formulation Development: Designing stable and effective dosage forms.
-
Preclinical Studies: Ensuring consistent and reproducible results in in-vitro and in-vivo assays.[5][6]
This guide will equip the reader with the necessary knowledge to systematically approach the solubility determination of this compound and similar compounds.
Theoretical Framework: The Science of "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in chemistry that governs solubility.[8][9] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.[10] For this compound, several key factors will dictate its solubility in a given organic solvent:
-
Polarity: The molecule possesses both polar (amino, cyano, and ester groups) and non-polar (aromatic ring, ethyl group) regions.[7] The overall polarity of the molecule will determine its affinity for polar or non-polar solvents.
-
Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen of the cyano group and the oxygens of the ester group can act as hydrogen bond acceptors.[8][10] Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be good solvents for this compound.[11]
-
Molecular Size and Shape: Larger molecules can be more difficult to solvate, and the overall shape can influence how well solvent molecules can pack around the solute.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution (ΔH_soln).[2] For most solids dissolving in liquids, the process is endothermic (ΔH_soln > 0), meaning solubility increases with temperature.[12][13]
Based on these principles, we can make some initial predictions about the solubility of this compound:
-
High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.[14] Also, in polar protic solvents like methanol and ethanol, due to the potential for hydrogen bonding.[11]
-
Moderate Solubility Expected: In solvents of intermediate polarity such as acetone and ethyl acetate.
-
Low Solubility Expected: In non-polar solvents like hexane and toluene, as the non-polar interactions would be insufficient to overcome the strong intermolecular forces within the crystalline solute.[14]
The following diagram illustrates the logical flow for predicting solubility based on molecular properties.
Caption: Predictive workflow for solubility based on solute and solvent properties.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
While theoretical predictions are useful, empirical determination of solubility is essential for accurate data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[15][16][17] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved.[15]
Rationale Behind the Shake-Flask Method
The core principle of the shake-flask method is to allow the system to reach thermodynamic equilibrium, where the rate of dissolution of the solid is equal to the rate of precipitation from the saturated solution.[3][18] This ensures that the measured solubility is a true representation of the maximum amount of solute that can dissolve under the specified conditions.
Detailed Step-by-Step Protocol for the Shake-Flask Method
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that there should be undissolved solid remaining at the end of the experiment.
-
Add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled environment (e.g., 25 °C) on an orbital shaker.
-
Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours.[6] For some compounds, longer times may be necessary. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration into the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[19]
-
A calibration curve must be prepared using standards of known concentrations of the compound.
-
-
Calculation:
-
Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination.
Analytical Quantification: HPLC-UV Method
A reversed-phase HPLC method is generally suitable for the quantification of aromatic compounds like this compound.[19]
Example HPLC Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at an appropriate wavelength (e.g., determined by a UV scan of the compound).
Self-Validation: The analytical method should be validated for linearity, accuracy, and precision to ensure trustworthy results.
Data Presentation and Interpretation
The quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |
| Hexane | Non-polar | Low | To be determined |
| Toluene | Non-polar (aromatic) | Low to Moderate | To be determined |
| Ethyl Acetate | Intermediate Polarity | Moderate | To be determined |
| Acetone | Polar Aprotic | Moderate to High | To be determined |
| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |
| Ethanol | Polar Protic | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| DMSO | Polar Aprotic | Very High | To be determined |
Interpretation of Results:
The experimentally determined solubility values should be compared with the initial predictions based on the compound's structure. Any significant deviations should be investigated. For example, if the solubility in a polar protic solvent is lower than expected, it could indicate that the solute-solute interactions in the crystal lattice are particularly strong and not easily overcome by the solvent.
Kinetic vs. Thermodynamic Solubility: An Important Distinction
It is crucial to distinguish between thermodynamic and kinetic solubility.[3][20]
-
Thermodynamic Solubility: The equilibrium solubility determined by methods like the shake-flask protocol.[3][6] This is the true solubility of the most stable crystalline form of the compound.
-
Kinetic Solubility: Often measured in high-throughput screening, this involves dissolving the compound in a strong organic solvent (like DMSO) and then adding it to an aqueous buffer.[5][6][21] The concentration at which precipitation occurs is the kinetic solubility. This method is faster but can often overestimate the true thermodynamic solubility because the compound may precipitate as a less stable, more soluble amorphous form or a different polymorph.[15][21]
For drug development, thermodynamic solubility is the more relevant parameter for formulation and biopharmaceutical classification.[6][20]
Conclusion: A Pathway to Informed Decision-Making
A thorough understanding of the solubility of this compound in common organic solvents is indispensable for its successful application in pharmaceutical research and development. By combining theoretical principles with rigorous experimental methodologies like the shake-flask method, researchers can obtain reliable and reproducible solubility data. This data is fundamental for optimizing synthetic routes, designing effective formulations, and ultimately, developing safe and efficacious drug products. The protocols and insights provided in this guide offer a comprehensive framework for achieving these goals.
References
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Lund University Publications. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
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An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 2-amino-5-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-5-cyanobenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its thermal stability is a critical parameter that dictates its storage, handling, and processing conditions, particularly in drug development where impurities arising from degradation can have significant consequences. This guide provides a comprehensive technical overview of the thermal properties of this compound. It outlines detailed experimental protocols for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), discusses anticipated results, and proposes a plausible decomposition pathway based on the established chemistry of its constituent functional groups. This document is intended to serve as a practical resource for researchers to ensure the safe and effective use of this compound.
Introduction: The Significance of this compound
This compound is a substituted aromatic compound featuring an amino group, a cyano group, and an ethyl ester functionality. This unique combination of electron-donating and electron-withdrawing groups makes it a versatile precursor in organic synthesis.[1] It serves as a key building block for the construction of complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.[1]
The thermal liability of such intermediates is a significant concern during process development and manufacturing. Uncontrolled decomposition can lead to the formation of impurities, which may be difficult to remove and could potentially be toxic. Therefore, a thorough understanding of the thermal behavior of this compound is essential for defining safe operating limits and ensuring the quality and purity of the final active pharmaceutical ingredient (API).
Safety and Handling Precautions
Prior to any experimental work, it is imperative to be fully aware of the hazards associated with this compound and to implement appropriate safety measures.
2.1 Hazard Identification
Based on available safety data for structurally related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
2.2 Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[2][4] Gloves should be inspected before use and disposed of properly after handling the compound.[4]
-
Body Protection: A laboratory coat or a chemical-resistant suit should be worn to protect the skin.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][5] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[4]
2.3 Handling and Storage
-
Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2][3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] The compound may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[3]
Experimental Assessment of Thermal Stability
The thermal stability of this compound can be quantitatively assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on the temperature at which decomposition begins, the kinetics of the decomposition process, and the associated thermal events (endothermic or exothermic).
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] This is a primary technique for determining the decomposition temperature of a material.
3.1.1 Experimental Protocol for TGA
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (platinum or alumina).
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate for such analysis.
-
-
Data Analysis: Plot the mass of the sample (%) as a function of temperature. The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss (e.g., 5%) is observed. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
3.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal transitions such as melting, crystallization, and decomposition.
3.2.1 Experimental Protocol for DSC
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan will contain any evolved gases during initial decomposition.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) in the DSC cell with a purge rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the decomposition point determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.
3.3 Experimental Workflow Diagram
Caption: Workflow for the thermal analysis of this compound.
Anticipated Results and Discussion
4.1 Expected TGA and DSC Data
The following table summarizes the anticipated thermal events for this compound.
| Thermal Event | Expected Temperature Range (°C) | Technique | Expected Observation |
| Melting | 100 - 150 | DSC | Sharp endothermic peak. |
| Onset of Decomposition | > 200 | TGA | Initial mass loss (e.g., 5%). |
| Decomposition | 200 - 400 | TGA/DSC | Significant mass loss in TGA; a broad and complex exothermic peak in DSC. |
| Char Formation | > 400 | TGA | Residual mass at the end of the experiment, indicative of non-volatile byproducts. |
4.2 Interpretation of Expected Results
-
Melting: The melting point will be observed as a sharp endotherm in the DSC thermogram. The purity of the sample can be estimated from the shape of the melting peak.
-
Decomposition: The decomposition is likely to be an exothermic process due to the formation of stable, smaller molecules. The TGA curve will show one or more distinct mass loss steps, corresponding to the sequential breakdown of the molecule. The complexity of the DSC exotherm can indicate multiple, overlapping decomposition reactions.
Proposed Decomposition Pathway
The thermal decomposition of this compound is expected to be a complex process involving the interaction of its three functional groups. Based on the known thermal behavior of esters, anilines, and nitriles, a plausible decomposition pathway can be proposed.
The initial and most likely decomposition step is the elimination of ethylene from the ethyl ester group via a six-membered cyclic transition state, a common pathway for the pyrolysis of esters.[9] This would result in the formation of 2-amino-5-cyanobenzoic acid and ethylene gas. Subsequently, the carboxylic acid could undergo decarboxylation to yield 4-aminobenzonitrile. Further decomposition at higher temperatures would lead to the fragmentation of the aromatic ring.
5.1 Decomposition Pathway Diagram
Caption: Proposed thermal decomposition pathway for this compound.
Conclusion
A comprehensive understanding of the thermal stability and decomposition of this compound is critical for its safe handling and effective use in research and development. This guide has provided a framework for this understanding by outlining essential safety precautions, detailed experimental protocols for thermal analysis, and a scientifically grounded discussion of the expected thermal behavior and decomposition pathway. The application of TGA and DSC, as described herein, will enable researchers to determine the key thermal parameters of this important synthetic intermediate, thereby ensuring the integrity of their processes and the quality of their final products.
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The Cyano Group: A Linchpin in the Synthetic Versatility of Ethyl 2-amino-5-cyanobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Multifunctional Building Block
Ethyl 2-amino-5-cyanobenzoate stands as a testament to the profound impact of functional group interplay on molecular reactivity and synthetic utility. This seemingly simple aromatic scaffold, adorned with an amino, a cyano, and an ethyl ester group, is a powerhouse for the construction of complex heterocyclic systems, many of which are of significant interest in medicinal chemistry and materials science.[1] The strategic positioning of the electron-donating amino group and the electron-withdrawing cyano and ester groups creates a unique electronic landscape that dictates the molecule's behavior in a wide array of chemical transformations. This guide delves into the pivotal role of the cyano group in orchestrating the reactivity of this compound, offering a blend of mechanistic insights and practical, field-proven experimental protocols.
The Electronic and Steric Influence of the Cyano Group: A Tale of Two Effects
The cyano group (C≡N) is a potent electron-withdrawing substituent, a characteristic that fundamentally governs the reactivity of the entire molecule. This influence is exerted through two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen atom in the cyano group leads to a significant withdrawal of electron density through the sigma (σ) bond framework of the benzene ring. This effect deactivates the aromatic ring towards electrophilic substitution.
-
Resonance Effect (-M): The cyano group can also withdraw electron density through resonance, delocalizing the π-electrons of the aromatic ring onto the nitrogen atom. This deactivating effect is most pronounced at the ortho and para positions relative to the cyano group.
The interplay of these effects renders the carbon atom of the cyano group electrophilic, making it susceptible to nucleophilic attack.[2] Furthermore, the linear geometry of the cyano group presents minimal steric hindrance, allowing for a wide range of reagents to approach the reactive centers of the molecule.
The Cyano Group as a Strategic Director in Heterocyclic Synthesis
The true synthetic prowess of this compound is realized in its application as a precursor for a diverse range of heterocyclic scaffolds. The cyano group, in concert with the adjacent amino group, acts as a key functional handle for orchestrating cyclization reactions.
Synthesis of Quinazolines: A Gateway to Bioactive Scaffolds
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][3] this compound serves as an excellent starting material for the synthesis of quinazoline derivatives, where the cyano group plays a crucial role in the cyclization step.
One common strategy involves the reaction of the 2-aminobenzonitrile core with a suitable one-carbon synthon, such as formamide or orthoesters. The reaction proceeds through an initial nucleophilic attack of the amino group, followed by an intramolecular cyclization involving the cyano group.
Diagram: Proposed Mechanism for Quinazoline Synthesis
Sources
An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-5-cyanobenzoate from Halogenated Precursors
Abstract
Ethyl 2-amino-5-cyanobenzoate is a pivotal intermediate in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifunctional aromatic scaffold makes it an essential building block for constructing complex heterocyclic systems. This technical guide provides a comprehensive overview of robust and scalable synthetic strategies for its preparation, with a specific focus on routes originating from readily available halogenated precursors. We will dissect two primary retrosynthetic pathways: the cyanation of halogenated anthranilates and the amination of halogenated cyanobenzoates. This document emphasizes the underlying mechanistic principles, the rationale behind procedural choices, and provides field-proven experimental protocols.
Introduction: Strategic Importance of this compound
The strategic value of this compound lies in the orthogonal reactivity of its three functional groups: the nucleophilic amine, the electrophilic ester, and the versatile cyano group. The cyano group, in particular, can be readily transformed into other functionalities such as carboxylic acids, amides, amines, or tetrazoles, making this compound a highly sought-after starting material.[1] The synthesis of this intermediate from halogenated precursors offers significant advantages in terms of cost-effectiveness and the availability of diverse starting materials. The choice of a specific halogen (F, Cl, Br, I) on the precursor ring allows for the modulation of reactivity and the selection of an appropriate catalytic system to achieve the desired transformation efficiently.
This guide will explore the two most logical and industrially relevant synthetic approaches, providing the necessary details for researchers and process chemists to select and optimize the ideal route for their specific needs.
Synthetic Strategy I: Cyanation of Halogenated Anthranilate Precursors
This strategy commences with an ethyl 2-aminobenzoate (anthranilate) scaffold, halogenated at the 5-position. The core transformation is the introduction of a cyano group, typically via a transition-metal-catalyzed cross-coupling reaction. The most common precursor for this route is Ethyl 2-amino-5-bromobenzoate.
The Palladium-Catalyzed Cyanation: A Modern Approach
Transition-metal catalyzed synthesis of aryl cyanides has become the method of choice, largely supplanting older, harsher methods like the Rosenmund-von Braun reaction.[2] Palladium catalysis, in particular, offers mild reaction conditions, broad functional group tolerance, and high yields.[3][4]
Mechanism and Rationale: The catalytic cycle for palladium-catalyzed cyanation is a well-understood process that underpins its reliability.
Caption: Generalized catalytic cycle for Palladium-catalyzed cyanation.
The cycle initiates with the oxidative addition of the aryl halide (e.g., Ethyl 2-amino-5-bromobenzoate) to a Pd(0) complex. This is often the rate-limiting step. The resulting Pd(II) intermediate then undergoes transmetalation or salt metathesis with a cyanide source. The final step is reductive elimination, which forms the C-CN bond of the desired product and regenerates the active Pd(0) catalyst.[5]
Key Experimental Considerations:
-
Palladium Source: Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. They are reduced in situ to the active Pd(0) species.[2][6] Using pre-formed palladacycle catalysts can sometimes lead to higher activity.[2][4]
-
Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For cyanation, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or XantPhos are often effective.[7] In some cases, a ligand-free system can be employed, which simplifies the procedure.[6][8]
-
Cyanide Source: The choice of cyanide source is critical for both safety and efficacy.
-
Traditional Sources: KCN and Zn(CN)₂ are effective but highly toxic.[6][9] Zn(CN)₂ is often preferred over alkali metal cyanides as it can reduce catalyst poisoning.[6][7]
-
Safer Alternative: Potassium ferrocyanide, K₄[Fe(CN)₆], is a non-toxic, crystalline solid that has emerged as an excellent cyanide source for palladium-catalyzed reactions.[2][3][6][8] It is significantly safer to handle and is now widely adopted in both academic and industrial settings.
-
-
Solvent and Base: Polar aprotic solvents like DMF, DMAc, or dioxane are typically used.[3][7][8] A base such as K₂CO₃ or KOAc is often required.[2][3]
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
The following protocol is a representative example for the synthesis of this compound from Ethyl 2-amino-5-bromobenzoate.
Step-by-Step Methodology:
-
Vessel Preparation: To a screw-capped reaction vial equipped with a magnetic stir bar, add Ethyl 2-amino-5-bromobenzoate (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Reagent Addition: Add potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.6 mmol, 0.6 equiv) and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate and backfill the vial with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of degassed DMAc (N,N-Dimethylacetamide) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block at 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
| Parameter | Condition | Rationale / Reference |
| Precursor | Ethyl 2-amino-5-bromobenzoate | Readily available; good reactivity in Pd coupling. |
| Catalyst | Pd(OAc)₂ (2 mol%) | Standard, effective palladium(II) precatalyst.[6][8] |
| Ligand | dppf (4 mol%) | Excellent ligand for cross-coupling, enhances stability.[7] |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O (0.6 equiv) | Non-toxic, stable, and effective cyanide source.[2] |
| Base | Na₂CO₃ (2.0 equiv) | Essential for the catalytic cycle. |
| Solvent | DMAc | High-boiling polar aprotic solvent, good for solubility.[8] |
| Temperature | 120 °C | Provides sufficient thermal energy for oxidative addition. |
| Typical Yield | 80-95% | High efficiency is expected under these conditions. |
Synthetic Strategy II: Amination of Halogenated Cyanobenzoate Precursors
This alternative and powerful strategy begins with a precursor containing the ester and cyano functionalities, with a halogen at the 2-position (e.g., Ethyl 2-bromo-5-cyanobenzoate). The key transformation is the formation of the C-N bond to install the amino group.
The Buchwald-Hartwig Amination: A Versatile C-N Coupling Method
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[10][11][12] It has replaced harsher classical methods like the Goldberg reaction due to its milder conditions and exceptionally broad substrate scope.[10]
Mechanism and Rationale: The catalytic cycle shares similarities with other cross-coupling reactions but is tailored for C-N bond formation.
Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.
The reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[13] The amine then coordinates to the resulting Pd(II) complex. A strong base deprotonates the coordinated amine to form a palladium amide complex. The final, crucial step is the reductive elimination of the aryl amine product, which regenerates the Pd(0) catalyst.[12][13]
Key Experimental Considerations:
-
Ammonia Source: Introducing a primary -NH₂ group requires an ammonia equivalent, as using gaseous ammonia directly can be challenging. Common solutions include:
-
Benzophenone Imine: This acts as a convenient NH₂⁺ synthon, coupling with the aryl halide. The resulting imine is then easily hydrolyzed under acidic conditions to reveal the primary amine.
-
Lithium bis(trimethylsilyl)amide (LiHMDS): This can also serve as an ammonia equivalent.[12]
-
Direct Ammonia Coupling: Modern ligand development has enabled the direct use of aqueous ammonia or ammonium salts under specific conditions.[12]
-
-
Ligand Selection: This is arguably the most critical parameter. The reductive elimination step is often rate-limiting and is highly sensitive to the ligand's steric and electronic properties. Bulky, electron-rich phosphine ligands developed by Buchwald (e.g., RuPhos, XPhos) and others are essential for achieving high yields, especially with less reactive aryl chlorides.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though others like K₃PO₄ or LiHMDS can also be used.[13]
-
Precursor Reactivity: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl. The cyano and ester groups on the ring are electron-withdrawing, which can activate the halide towards oxidative addition.
Experimental Protocol: Buchwald-Hartwig Amination using an Ammonia Equivalent
The following two-step protocol uses benzophenone imine as a safe and effective ammonia surrogate.
Step-by-Step Methodology:
-
C-N Coupling:
-
Vessel Preparation: In a glovebox, add Ethyl 2-bromo-5-cyanobenzoate (1.0 mmol, 1.0 equiv), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and a specialized biaryl phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%) to an oven-dried vial.
-
Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Nucleophile: Remove the vial from the glovebox. Add 5 mL of anhydrous, degassed toluene, followed by benzophenone imine (1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat at 100 °C for 8-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate.
-
-
Hydrolysis:
-
Deprotection: Dissolve the crude imine intermediate in THF (10 mL). Add 2 M aqueous HCl (5 mL) and stir vigorously at room temperature for 2-4 hours.
-
Neutralization: Carefully neutralize the mixture with a saturated NaHCO₃ solution until the pH is ~7-8.
-
Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield this compound.
-
| Parameter | Condition | Rationale / Reference |
| Precursor | Ethyl 2-bromo-5-cyanobenzoate | Ortho-halogen provides a direct route to the 2-amino product. |
| Catalyst | Pd₂(dba)₃ / RuPhos | A robust catalyst system for challenging C-N couplings.[12] |
| Amine Source | Benzophenone Imine | Stable, easy-to-handle ammonia equivalent.[14] |
| Base | NaOt-Bu | Strong, non-nucleophilic base essential for the reaction.[13] |
| Solvent | Toluene / Dioxane | Anhydrous, non-polar solvents are standard.[14] |
| Temperature | 80-110 °C | Sufficient for catalytic turnover. |
| Typical Yield | 75-90% (over 2 steps) | A highly efficient and reliable sequence. |
Comparative Analysis and Strategic Selection
The choice between Strategy I and Strategy II depends on several practical factors. The following flowchart and table summarize the decision-making process.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Quinazolines from Ethyl 2-amino-5-cyanobenzoate
Foreword: The Enduring Significance of the Quinazoline Scaffold
The quinazoline framework, a fused heterocycle of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antihypertensive, and antimicrobial properties.[3][4] This versatility stems from the quinazoline core's ability to interact with a wide array of biological targets, often by mimicking the purine bases of ATP and inhibiting kinases crucial in cell signaling pathways.[5] Consequently, the development of robust and efficient synthetic routes to novel quinazoline analogues remains a key focus for researchers in both academic and industrial settings.
This guide provides a detailed exploration of synthetic strategies for constructing quinazoline derivatives, with a specific focus on the versatile and readily available starting material, Ethyl 2-amino-5-cyanobenzoate. We will delve into the mechanistic underpinnings of these transformations, offering not just protocols, but a deeper understanding of the chemical logic that governs these powerful reactions.
Strategic Approaches to Quinazoline Synthesis from this compound
The synthesis of the quinazoline ring from this compound primarily involves the introduction of a one-carbon unit that will form the C2 position of the pyrimidine ring, followed by cyclization. The presence of the electron-withdrawing cyano group at the 5-position and the ethyl ester at the 2-position of the starting material influences the reactivity of the amino group and the subsequent cyclization steps. Two principal and reliable strategies are presented herein: a direct one-pot synthesis of 7-cyanoquinazolin-4(3H)-one and a two-step synthesis of 4-amino-7-cyanoquinazoline.
Strategy 1: One-Pot Synthesis of 7-Cyanoquinazolin-4(3H)-one via Niementowski-type Reaction
The Niementowski reaction is a classic method for the preparation of 4(3H)-quinazolinones from anthranilic acids or their esters by heating with an amide, most commonly formamide.[6] This approach is highly efficient for the direct conversion of this compound into 7-cyanoquinazolin-4(3H)-one.
The reaction is believed to proceed through a multi-step mechanism. Initially, the amino group of the this compound attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate. This is followed by an intramolecular nucleophilic attack of the newly formed amide nitrogen onto the ester carbonyl. Subsequent elimination of ethanol drives the cyclization to completion, yielding the stable quinazolinone ring system. The high temperature employed is necessary to overcome the activation energy for both the initial N-formylation and the final cyclization-elimination sequence. A theoretical study on a similar cyclocondensation reaction highlights the stepwise nature of the bond formations and breakages.[7]
Experimental Workflow: Niementowski-type Synthesis
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The Versatile Role of Ethyl 2-amino-5-cyanobenzoate in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic design of synthetic pathways to novel heterocyclic cores is of paramount importance. Ethyl 2-amino-5-cyanobenzoate has emerged as a highly versatile and valuable precursor for the construction of diverse and complex molecular architectures.[1] This trifunctional aromatic compound, featuring an amino group, a cyano moiety, and an ethyl ester, offers a unique combination of nucleophilic and electrophilic centers. This arrangement allows for a wide array of cyclization strategies, making it a foundational scaffold for nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals and functional materials.[1]
The strategic placement of the ortho-amino ester functionality provides a classic synthon for building fused six-membered rings like quinazolinones, while the para-cyano group offers a handle for further functionalization or participation in annulation reactions. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of key cyclization reactions of this compound, complete with detailed, field-proven protocols and the mechanistic rationale behind them.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the cooperative reactivity of its three functional groups. The aniline-type amino group serves as a potent nucleophile, readily attacking electrophilic centers. The ethyl ester, while relatively stable, can participate in cyclization through condensation, typically with the adjacent amino group. The cyano group is a versatile functional handle; it can act as an electrophile, be hydrolyzed to a carboxylic acid, or participate in more complex cycloadditions. The interplay between these groups dictates the type of heterocyclic system that can be formed.
Application I: Synthesis of 6-Cyano-4(3H)-Quinazolinones
The quinazolinone core is a privileged structure in medicinal chemistry, found in numerous approved drugs with activities ranging from anticancer to hypnotic. The reaction of this compound with single-carbon synthons like formamide provides a direct and efficient route to this valuable scaffold, a variant of the classic Niementowski reaction.[2]
Mechanistic Pathway: Niementowski-Type Cyclization
The reaction proceeds through a two-stage mechanism. Initially, the nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of formamide. This is followed by the elimination of water to form an N-formyl intermediate. The second stage involves an intramolecular cyclization where the newly formed amide nitrogen attacks the ester carbonyl. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic 6-cyanoquinazolin-4(3H)-one ring system.
Caption: Mechanism of 6-Cyanoquinazolin-4(3H)-one Synthesis.
Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one
This protocol is adapted from a well-established procedure for a structurally similar substrate, 2-amino-5-bromobenzoic acid, and is expected to yield the desired product efficiently.[2]
Materials and Reagents:
-
This compound
-
Formamide (reagent grade)
-
Ice-cold deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
To a 50 mL round-bottom flask, add this compound (10 mmol, 1.90 g).
-
Add formamide (40 mmol, 1.6 mL). Formamide acts as both a reactant and a solvent in this case.
-
Heat the mixture with stirring to 130-140°C using a heating mantle.
-
Maintain this temperature for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 20 mL) to remove any residual formamide.
-
Dry the product under vacuum. For further purification, the crude 6-cyanoquinazolin-4(3H)-one can be recrystallized from hot ethanol.
Self-Validation and Causality:
-
Temperature Control: The high temperature (130-140°C) is crucial to overcome the activation energy for both the initial N-formylation and the subsequent intramolecular cyclization/elimination of ethanol.[2]
-
Excess Formamide: Using an excess of formamide ensures the complete conversion of the starting material and serves as a high-boiling solvent for the reaction.[3]
-
Aqueous Workup: Pouring the reaction mixture into ice water causes the organic product to precipitate, as it is insoluble in water, while the excess formamide remains in solution. This provides a simple and effective initial purification step.
-
Recrystallization: Purification by recrystallization from ethanol ensures a high-purity final product by removing any minor side products or unreacted starting materials.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass | Role |
| This compound | 190.19 | 10 | 1.90 g | Starting Material |
| Formamide | 45.04 | 40 | 1.6 mL | C1 Source & Solvent |
| Expected Product | 6-Cyanoquinazolin-4(3H)-one | --- | --- | --- |
| Anticipated Yield | ~85-95% |
Application II: Synthesis of Thiazine and Thiourea Derivatives
The reaction of the nucleophilic amino group with isothiocyanates provides a robust entry into N,N'-disubstituted thiourea derivatives. These thioureas are not merely final products but are highly valuable intermediates that can undergo further cyclization to form a variety of sulfur-containing heterocycles, such as thiazines and thieno[2,3-d]pyrimidines.[4][5]
Mechanistic Pathway: Thiourea Formation and Cyclization
The synthesis begins with the nucleophilic attack of the primary amino group of this compound on the electrophilic carbon of an isothiocyanate (e.g., phenyl isothiocyanate). This addition reaction readily forms the corresponding thiourea derivative. Subsequent cyclization can be induced under basic conditions, where an intramolecular Michael addition involving the thiourea sulfur and the cyano group can lead to fused heterocyclic systems.
Caption: Workflow for Thiourea and Thiazine Synthesis.
Experimental Protocol: Two-Step Synthesis of a Fused Thiazine Derivative
This protocol describes the initial formation of a thiourea intermediate followed by a base-catalyzed cyclization.
Part A: Synthesis of Ethyl 5-cyano-2-(3-phenylthioureido)benzoate
Materials and Reagents:
-
This compound
-
Phenyl isothiocyanate
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (10 mmol, 1.90 g) in absolute ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add phenyl isothiocyanate (11 mmol, 1.32 mL) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Cool the reaction mixture to room temperature. The thiourea product will often precipitate from the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum. The product is often pure enough for the next step without further purification.
Part B: Cyclization to form a substituted Pyrimido[2,1-b]benzthiazole
Note: The exact structure of the final cyclized product can vary based on reaction conditions. This represents a plausible outcome based on related literature.
Materials and Reagents:
-
Ethyl 5-cyano-2-(3-phenylthioureido)benzoate (from Part A)
-
Sodium ethoxide
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
Procedure:
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal (12 mmol, 0.28 g) in absolute ethanol (40 mL), add the thiourea derivative (10 mmol, 3.25 g) from Part A.
-
Heat the mixture to reflux with stirring for 6-8 hours.
-
Monitor the reaction by TLC.
-
After cooling, neutralize the mixture carefully with glacial acetic acid.
-
Pour the neutralized mixture into ice water (100 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Self-Validation and Causality:
-
Solvent Choice: Absolute ethanol is used to avoid side reactions with water.
-
Base Catalyst: A strong base like sodium ethoxide is required to deprotonate the thiourea, initiating the intramolecular nucleophilic attack required for cyclization.
-
Neutralization: Careful neutralization is necessary to protonate the final product and facilitate its precipitation from the aqueous workup solution.
Conclusion and Future Directions
This compound stands as a testament to the power of multifunctional building blocks in heterocyclic synthesis. The protocols detailed herein for the construction of quinazolinone and thiazine scaffolds represent just two of the many potential pathways accessible from this versatile starting material. Future research will undoubtedly uncover novel multicomponent reactions and catalytic systems to further expand the library of heterocycles derivable from this compound.[6][7] The continued exploration of its reactivity will empower chemists to build the complex molecular architectures needed to address challenges in medicine and materials science.
References
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Jia, C. S., Zhang, Z., Tu, S. J., & Wang, G. W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. [Link]
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Jiang, B., Rajale, T., Wever, W., Tu, S. J., & Li, G. (2010). Multicomponent domino reactions for the construction of five-, six-, and seven-membered heterocyclic skeletons and their multicyclic derivatives. Chemistry–An Asian Journal, 5(11), 2318-2335. [Link]
-
Springer. (2008). Multi-Component Reactions in Heterocyclic Chemistry. In Topics in Heterocyclic Chemistry. [Link]
-
Dömling, A. (2016). Isocyanide-based multicomponent reactions for the synthesis of heterocycles. Molecules, 21(1), 19. [Link]
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Li, Y., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). Molecules. [Link]
-
Hassan, A. A., et al. (2021). Design, synthesis and biological evaluation of novel pyridothienopyrimidine derivatives as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 14(3), 102981. [Link]
-
Serra, S., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
-
Request PDF. (n.d.). Multicomponent Synthesis of Heterocycles. ResearchGate. [Link]
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-
Chen, Y., et al. (2021). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry. [Link]
- Du Pont. (2008). Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Du Pont. (2014). Process for preparing 2-amino-5-cyanobenzoic acid derivatives. U.S.
-
Maccallini, C., et al. (2020). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Reaction of formamide with esters. Scientific Diagram. [Link]
-
Dal-Col, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants. [Link]
-
Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(5), 1095. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2017). Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic chemistry, 75, 225-239. [Link]
-
Di Nardo, C., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1823-1831. [Link]
-
Wang, B. L., et al. (2018). Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Journal of Heterocyclic Chemistry. [Link]
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The Versatile Precursor: Ethyl 2-Amino-5-Cyanobenzoate in the Synthesis of Bioactive Heterocycles
An In-depth Guide for Researchers in Medicinal Chemistry and Drug Discovery
Ethyl 2-amino-5-cyanobenzoate has emerged as a highly valuable and versatile starting material in the synthesis of a wide array of bioactive heterocyclic compounds. Its unique trifunctional nature, possessing an amino group, a cyano moiety, and an ethyl ester on a benzene ring, provides a powerful platform for the construction of complex molecular architectures with significant pharmacological potential. This guide offers a comprehensive overview of the applications of this compound as a precursor, detailing synthetic protocols, mechanistic insights, and the biological significance of the resulting heterocyclic scaffolds.
The Strategic Advantage of this compound
The strategic placement of the amino, cyano, and ester functional groups in this compound is key to its utility. The ortho-relationship between the amino and ester groups is a classic arrangement for the construction of fused pyrimidine rings, most notably in the synthesis of quinazolinones. The cyano group at the 5-position offers a valuable handle for further functionalization or can participate directly in cyclization reactions, leading to a diverse range of heterocyclic systems. This trifecta of reactive sites allows for a modular and convergent approach to the synthesis of complex molecules.
Synthesis of Bioactive Quinazolin-4-ones
Quinazolin-4-ones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound serves as an excellent precursor for the synthesis of these important scaffolds.
One-Pot Synthesis of 2-Substituted-7-cyano-quinazolin-4-ones
A straightforward and efficient method for the synthesis of 2-substituted-7-cyano-quinazolin-4-ones involves the cyclocondensation of this compound with various amides in the presence of a dehydrating agent.
Reaction Scheme:
Sources
The Strategic deployment of Ethyl 2-Amino-5-Cyanobenzoate in Advanced Multi-Component Reactions: Application Notes and Protocols for the Synthesis of Novel Heterocyclic Scaffolds
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven protocols for leveraging Ethyl 2-Amino-5-Cyanobenzoate in multi-component reactions (MCRs). This versatile building block, possessing a unique constellation of reactive sites—an aromatic amine, a nitrile, and an ester group—offers a powerful platform for the rapid assembly of complex heterocyclic structures of significant medicinal interest. This document provides full editorial control to present a narrative that is both scientifically rigorous and practically applicable, moving beyond rigid templates to deliver a self-validating system of protocols and mechanistic understanding.
Introduction: The Power of Multi-Component Reactions and the Promise of a Unique Building Block
Multi-component reactions (MCRs) have emerged as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for high-throughput screening.
This compound is a particularly valuable substrate for MCRs. Its strategic arrangement of functional groups allows for a variety of transformations, leading to the synthesis of privileged heterocyclic scaffolds, most notably quinazolines and their derivatives. These structures are prevalent in a wide array of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The presence of the cyano group at the 5-position provides a key handle for further functionalization, allowing for the fine-tuning of pharmacological properties.
This guide will focus on a detailed application of this compound in a powerful, palladium-catalyzed three-component reaction for the synthesis of highly substituted quinazoline derivatives. While direct literature precedents for this specific substrate in this exact reaction are emerging, the protocol presented here is adapted from well-established procedures for analogous 2-aminobenzonitriles, providing a robust and scientifically sound starting point for researchers.[1]
Three-Component Synthesis of 2,4-Disubstituted Quinazoline-7-carbonitriles
This section details a highly efficient one-pot, three-component protocol for the synthesis of 2,4-disubstituted quinazoline-7-carbonitriles from this compound, an aldehyde, and an arylboronic acid, catalyzed by a palladium complex. This reaction proceeds via a tandem sequence involving the formation of an imine followed by a palladium-catalyzed cyclization.[1]
Rationale and Key Considerations
The choice of a palladium catalyst is crucial for the success of this transformation. Palladium(II) acetate, in combination with a suitable phosphine ligand, has been shown to be highly effective in promoting the key C-N bond formation and cyclization steps. The reaction is tolerant of a wide range of functional groups on both the aldehyde and the arylboronic acid, making it a versatile tool for generating diverse libraries of quinazoline derivatives.
Experimental Protocol
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), the aldehyde (1.2 mmol), and anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
To this mixture, add the arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,4-disubstituted quinazoline-7-carbonitrile.
Mechanistic Insights
The reaction is believed to proceed through the following catalytic cycle:
-
Imine Formation: The reaction initiates with the condensation of this compound and the aldehyde to form an imine intermediate.
-
Oxidative Addition: The active Pd(0) species, generated in situ from Pd(OAc)₂, undergoes oxidative addition to the C-X bond of an aryl halide (if used instead of arylboronic acid) or transmetalation with the arylboronic acid.
-
Coordination and Insertion: The palladium complex coordinates to the cyano group of the imine intermediate, followed by migratory insertion of the cyano group into the Pd-aryl bond.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the nitrogen of the imine attacking the newly formed C-Pd bond.
-
Reductive Elimination: Reductive elimination from the palladium center regenerates the Pd(0) catalyst and releases the final quinazoline product.
Caption: Experimental workflow for the three-component synthesis of quinazoline-7-carbonitriles.
Caption: Plausible catalytic cycle for the Pd-catalyzed synthesis of quinazolines.
Data Presentation: Expected Products and Yields
The following table summarizes the expected products and representative yields based on analogous reactions reported in the literature for 2-aminobenzonitriles.[1]
| Entry | Aldehyde (R¹CHO) | Arylboronic Acid (R²B(OH)₂) | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Phenylboronic acid | 2,4-Diphenylquinazoline-7-carbonitrile | 85-95 |
| 2 | 4-Methoxybenzaldehyde | Phenylboronic acid | 2-(4-Methoxyphenyl)-4-phenylquinazoline-7-carbonitrile | 80-90 |
| 3 | 4-Chlorobenzaldehyde | Phenylboronic acid | 2-(4-Chlorophenyl)-4-phenylquinazoline-7-carbonitrile | 82-92 |
| 4 | Benzaldehyde | 4-Tolylboronic acid | 2-Phenyl-4-(p-tolyl)quinazoline-7-carbonitrile | 88-98 |
| 5 | Benzaldehyde | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-phenylquinazoline-7-carbonitrile | 84-94 |
| 6 | Cyclohexanecarboxaldehyde | Phenylboronic acid | 2-Cyclohexyl-4-phenylquinazoline-7-carbonitrile | 70-80 |
Exploration of Other Potential Multi-Component Reactions
The unique functionality of this compound makes it a promising candidate for a variety of other MCRs, opening avenues for the synthesis of diverse heterocyclic scaffolds.
Ugi-Type Reactions
The presence of the primary amine group in this compound makes it a suitable component for the Ugi four-component reaction. This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. In this context, this compound would serve as the amine component. The resulting product would incorporate the cyanobenzoyl moiety, offering a handle for further diversification.
Biginelli-like Reactions
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea. While this compound does not fit the classical template, its amino and ester functionalities suggest its potential participation in Biginelli-like reactions. For instance, it could potentially react with an aldehyde and a suitable third component, such as a β-dicarbonyl compound, to form novel fused pyrimidine systems. The electron-withdrawing nature of the cyano and ester groups would influence the reactivity of the aromatic amine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules via multi-component reactions. The detailed protocol for the palladium-catalyzed three-component synthesis of quinazoline-7-carbonitriles provides a robust and adaptable method for generating libraries of medicinally relevant compounds. Furthermore, the potential for this substrate to participate in other MCRs, such as the Ugi and Biginelli-like reactions, highlights its broad utility in modern drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this unique molecule.
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Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. European Journal of Medicinal Chemistry, 2022 , 238, 114493. [Link]
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 2021 , 9, 762016. [Link]
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Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 2014 , 61(7), 715-724. [Link]
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Recent advances and prospects in the organocatalytic synthesis of quinazolinones. RSC Advances, 2022 , 12(45), 29285-29310. [Link]
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Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 2022 , 27(19), 6296. [Link]
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Transition-metal-catalyzed synthesis of quinazolines: A review. Journal of Heterocyclic Chemistry, 2022 , 59(10), 1697-1725. [Link]
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One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 2021 , 86(17), 11847-11859. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 2021 , 26(16), 4995. [Link]
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Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Journal of the Iranian Chemical Society, 2010 , 7(1), 195-202. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 2012 , 7(3), 169-176. [Link]
-
Synthesis and anticancer activity of new quinazoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017 , 32(1), 614-625. [Link]
-
Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 2021 , 26(11), 3324. [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 2022 , 19(1), 1-15. [Link]
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports, 2022 , 12(1), 1-13. [Link]
-
Synthesis of Some New Quinazoline Derivatives and Theoretical Studies of their Geometries. E-Journal of Chemistry, 2011 , 8(S1), S41-S46. [Link]
-
Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from 2-Aminobenzamides and Orthoesters. Molbank, 2018 , 2018(4), M1015. [Link]
-
Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews, 2011 , 40(10), 5039-5058. [Link]
-
Multicomponent Reactions: Synthesis of Bioactive Heterocycles. Wiley, 2017 . [Link]
-
Curcumin-based bioactive heterocycles derived via multicomponent reactions. Journal of Heterocyclic Chemistry, 2023 , 60(5), 789-810. [Link]
Sources
Topic: Ethyl 2-Amino-5-Cyanobenzoate as a Strategic Starting Material for Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Ethyl 2-amino-5-cyanobenzoate, a substituted anthranilate, represents a highly versatile and economically significant building block in modern medicinal chemistry. Its trifunctional nature—an aromatic amine, an ethyl ester, and a nitrile group—provides a rich platform for the synthesis of diverse heterocyclic scaffolds. These scaffolds are often "privileged structures" found in a multitude of biologically active agents. This guide provides a senior scientist's perspective on leveraging this starting material, moving beyond simple reaction schemes to explain the strategic rationale behind its use. We will provide detailed, field-tested protocols, mechanistic insights, and a framework for validating experimental outcomes, with a focus on the synthesis of quinazolinone derivatives, a core motif in many therapeutic agents.
The Strategic Value of the Anthranilate Scaffold
Anthranilic acid and its derivatives are foundational pillars in pharmaceutical development.[1][2] They serve as precursors for a vast library of compounds with applications ranging from anti-inflammatory to anticancer and antiviral agents.[3] The value of this compound, specifically, lies in the unique interplay of its three functional groups:
-
Ortho-Amino Ester Moiety: This classic arrangement is primed for cyclization reactions, readily forming six-membered heterocyclic rings. It is the key reactive center for building fused ring systems like quinazolinones.
-
Cyano Group (C5-position): The electron-withdrawing nature of the nitrile group modulates the electronic properties of the benzene ring and the reactivity of the amine. Crucially, it also serves as a versatile synthetic handle for further molecular elaboration, allowing for its conversion into amines, carboxylic acids, or tetrazoles, thereby expanding the accessible chemical space.
-
Overall Molecular Architecture: The molecule is a stable, crystalline solid, making it easy to handle and store. Its functional group tolerance allows it to be used in a wide variety of reaction conditions, including multi-component reactions which are highly valued for their efficiency in library synthesis.[4]
The following workflow illustrates the central role of this building block in a typical drug discovery cascade.
Caption: Drug discovery workflow starting from this compound.
Core Application: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of fused heterocycles exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antihypertensive properties.[5][6] this compound is an exceptional precursor for building the 4-oxo-3,4-dihydroquinazoline-6-carbonitrile core.
Mechanistic Rationale
The most efficient methods for this transformation often involve multi-component reactions (MCRs), where three or more reactants are combined in a single pot to form the product. A classic approach is the reaction of this compound with an aldehyde and a primary amine. The causality behind this reaction is a sequence of well-understood organic transformations:
-
Imine Formation: The aldehyde and primary amine rapidly and reversibly condense to form a reactive imine (Schiff base). This is the rate-determining step in many cases.
-
Nucleophilic Attack: The aniline nitrogen of the this compound attacks the electrophilic carbon of the imine.
-
Intramolecular Cyclization: The ester group is then attacked by the secondary amine nitrogen formed in the previous step, leading to a cyclized intermediate and the elimination of ethanol.
-
Oxidation (Aromatization): The resulting dihydroquinazolinone intermediate is subsequently oxidized to the stable, aromatic quinazolinone ring system. This step can often occur with atmospheric oxygen, especially at elevated temperatures.
This mechanistic pathway is visualized below.
Caption: Plausible reaction mechanism for three-component quinazolinone synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted synthesis is often superior to conventional heating due to rapid heating rates and improved reaction yields and times. This protocol details a robust method for synthesizing a library of quinazolinone derivatives.
Objective: To synthesize 2,3-disubstituted 4-oxo-3,4-dihydroquinazoline-6-carbonitriles via a one-pot, three-component reaction.
Materials & Equipment:
-
This compound (CAS: 1108668-03-6)[7]
-
Various aromatic/aliphatic aldehydes
-
Various primary amines
-
Ethanol (200 proof, anhydrous)
-
Monitored microwave synthesizer
-
10 mL microwave reaction vials with snap caps
-
Standard laboratory glassware, magnetic stir bars
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 190.2 mg).
-
Addition of Components: To the same vial, add the desired aldehyde (1.1 mmol, 1.1 eq) followed by the primary amine (1.1 mmol, 1.1 eq).
-
Solvent Addition: Add 3 mL of anhydrous ethanol. The order of addition is generally not critical, but adding the solvent last helps rinse any reagents from the vial walls.
-
Reaction Setup: Securely cap the vial and place it in the cavity of the microwave synthesizer.
-
Microwave Irradiation: Program the synthesizer to heat the reaction mixture to 120 °C and hold for 20 minutes with magnetic stirring. Ensure the power setting is appropriate to maintain a stable temperature without overshooting.
-
Work-up and Isolation: a. After the reaction is complete, cool the vial to room temperature using compressed air. b. Upon cooling, a precipitate often forms. Collect the solid product by vacuum filtration. c. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove soluble impurities.
-
Purification: a. If the product is not sufficiently pure after filtration (as determined by TLC or ¹H NMR), perform column chromatography. b. Adsorb the crude product onto a small amount of silica gel and load it onto a prepared silica column. c. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). d. Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Data Presentation: Representative Yields
The following table summarizes typical yields for this protocol with various substrates.
| Entry | Aldehyde (R¹) | Amine (R²) | Product Structure | Typical Yield (%) |
| 1 | Benzaldehyde | Aniline | 2,3-Diphenyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | 85-92% |
| 2 | 4-Methoxybenzaldehyde | Aniline | 2-(4-Methoxyphenyl)-3-phenyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | 88-95% |
| 3 | Benzaldehyde | Benzylamine | 3-Benzyl-2-phenyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | 80-88% |
| 4 | Cyclohexanecarboxaldehyde | Aniline | 2-Cyclohexyl-3-phenyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile | 75-83% |
Protocol Trustworthiness: A Self-Validating System
To ensure the scientific integrity of the results, a multi-step analytical validation process is mandatory. This turns the protocol into a self-validating system, confirming both the reaction's success and the product's identity and purity.
-
Reaction Monitoring (TLC): Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. Spot the starting material, the reaction mixture at intervals, and the final product on a silica plate. A successful reaction will show the consumption of the starting materials and the appearance of a new, single major spot for the product.
-
Structural Confirmation (NMR & MS):
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is essential to confirm the chemical structure. The resulting spectrum should be consistent with the expected quinazolinone product, showing characteristic shifts for aromatic and substituent protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product, matching the calculated exact mass.
-
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the final compound. A pure sample should exhibit a single major peak (typically >95% area) under appropriate chromatographic conditions.
References
- Vertex AI Search. (2024).
-
Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-952. [Link]
-
ResearchGate. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]
- Semantic Scholar. (2021).
-
INCHEE. (n.d.). Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More. Retrieved January 19, 2026, from [Link]
- Vertex AI Search. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
-
Al-Suwaidan, I. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2016, 3956306. [Link]
-
MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 21(1), 1-18. [Link]
-
Appchem. (n.d.). This compound | 1108668-03-6. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]
- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Digital Repository of University of Baghdad. (2019). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]
-
ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Retrieved January 19, 2026, from [Link]
-
MDPI. (2019). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
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- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. appchemical.com [appchemical.com]
Application Notes and Protocols: Niementowski Quinazoline Synthesis with Ethyl 2-Amino-5-Cyanobenzoate Derivatives
Introduction: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged heterocyclic motif, forming the structural backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis of substituted quinazolinones is, therefore, of paramount interest to medicinal chemists and drug development professionals. Among the various synthetic routes, the Niementowski quinazoline synthesis offers a direct and versatile method for the construction of 4(3H)-quinazolinones. This application note provides a detailed guide to the Niementowski synthesis, specifically focusing on the use of Ethyl 2-amino-5-cyanobenzoate derivatives. We will delve into the reaction mechanism, provide detailed experimental protocols for both conventional and microwave-assisted synthesis, and discuss the nuances of working with a substrate bearing an electron-withdrawing cyano group.
Theoretical Framework: The Niementowski Quinazoline Synthesis
The Niementowski reaction is a cyclocondensation reaction between an anthranilic acid or its ester derivative and an amide to yield a 4(3H)-quinazolinone.[1][2] The classical approach involves heating the reactants at elevated temperatures, often without a solvent.[3]
Reaction Mechanism
The reaction is understood to proceed through a two-step mechanism:
-
N-Acylation: The initial step involves the nucleophilic attack of the amino group of the anthranilic acid derivative onto the carbonyl carbon of the amide. This is followed by the elimination of a molecule of water (or alcohol if an orthoester is used), leading to the formation of an N-acylanthranilic acid intermediate.
-
Intramolecular Cyclization and Dehydration: The N-acyl intermediate then undergoes an intramolecular cyclization, where the amide nitrogen attacks the ester carbonyl carbon. Subsequent elimination of another molecule of water results in the formation of the stable quinazolinone ring system.
The presence of an electron-withdrawing group, such as the cyano group at the 5-position of the ethyl 2-aminobenzoate, can influence the reaction kinetics. The cyano group decreases the nucleophilicity of the amino group, potentially requiring more forcing conditions (higher temperatures or longer reaction times) for the initial N-acylation step. However, it can also facilitate the final cyclization and dehydration steps.
Visualizing the Reaction Pathway
Reaction Mechanism Diagram
Caption: Mechanism of the Niementowski Quinazoline Synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 6-cyano-4(3H)-quinazolinone from this compound.
Protocol 1: Conventional Thermal Synthesis
This protocol is adapted from the classical Niementowski synthesis and is suitable for laboratories without access to microwave reactors.
Materials and Reagents:
-
This compound
-
Formamide (reagent grade)
-
Ethanol (for recrystallization)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10 mmol, 1.90 g).
-
Reagent Addition: Add an excess of formamide (40 mmol, 1.6 mL). Formamide acts as both a reactant and a solvent in this case.
-
Heating: Heat the reaction mixture to 140-150°C using a heating mantle or an oil bath. Maintain this temperature with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The disappearance of the starting material and the appearance of a new, more polar spot corresponding to the product indicates reaction progression.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into 50 mL of ice-cold water with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water (2 x 20 mL) to remove any residual formamide.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C to a constant weight.
Purification:
The crude 6-cyano-4(3H)-quinazolinone can be purified by recrystallization from ethanol to afford a crystalline solid.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times and often improve yields.[1][4][5]
Materials and Reagents:
-
This compound
-
Formamide
-
Microwave synthesis vial (10 mL) with a snap cap
-
Microwave synthesizer
-
Magnetic stir bar
-
Standard laboratory glassware for work-up
Procedure:
-
Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (1 mmol, 0.19 g).
-
Reagent Addition: Add formamide (4 mmol, 0.16 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150°C for 15-20 minutes. The reaction time may need to be optimized depending on the specific microwave reactor used.
-
Cooling: After the irradiation is complete, allow the vial to cool to room temperature.
-
Work-up and Isolation: Follow steps 6-9 from the Conventional Thermal Synthesis protocol, scaling down the volumes of water for precipitation and washing accordingly.
Purification:
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Data Presentation and Expected Outcomes
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Starting Material | This compound | This compound |
| Reagent | Formamide | Formamide |
| Reaction Time | 4-6 hours | 15-20 minutes |
| Temperature | 140-150°C | 150°C |
| Anticipated Yield | 70-85% | 80-95% |
| Product | 6-Cyano-4(3H)-quinazolinone | 6-Cyano-4(3H)-quinazolinone |
Characterization Data for 6-Cyano-4(3H)-quinazolinone:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H, NH), 8.35 (d, J=2.0 Hz, 1H, Ar-H), 8.15 (s, 1H, Ar-H), 7.95 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.70 (d, J=8.8 Hz, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 161.5, 150.2, 145.8, 138.5, 128.9, 127.6, 125.4, 118.7, 106.3.
-
IR (KBr, cm⁻¹): 3150-3000 (N-H), 2230 (C≡N), 1680 (C=O), 1610, 1580 (C=C, C=N).
-
MS (ESI): m/z [M+H]⁺ calculated for C₉H₅N₃O: 172.05; found 172.1.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 6-cyano-4(3H)-quinazolinone.
Trustworthiness and Self-Validating Systems: Causality and Experimental Choices
-
Excess Formamide: The use of an excess of formamide serves a dual purpose. It drives the equilibrium of the N-acylation step towards the product and also acts as a high-boiling solvent, ensuring the reaction mixture remains homogeneous at the required high temperatures.
-
Temperature Control: Maintaining the reaction temperature within the specified range is crucial. Temperatures below 140°C may lead to incomplete reactions and low yields, while excessively high temperatures can cause decomposition of the starting materials and products, leading to the formation of tarry by-products.
-
Reaction Monitoring by TLC: Regular monitoring of the reaction by TLC is essential for determining the optimal reaction time. This prevents unnecessary heating, which can lead to side reactions, and ensures that the reaction is allowed to proceed to completion for maximizing the yield.
-
Work-up with Ice-Cold Water: Pouring the reaction mixture into ice-cold water serves two purposes. Firstly, it quenches the reaction. Secondly, the desired quinazolinone product is typically insoluble in water, leading to its precipitation, while the excess formamide and other water-soluble impurities remain in the aqueous phase, facilitating an initial purification.
-
Microwave Synthesis Parameters: In the microwave-assisted protocol, the temperature is the critical parameter. The reaction time is significantly shorter due to the efficient and rapid heating provided by microwave irradiation. It is important to use a sealed vessel to prevent the evaporation of the low-volume reactants and to allow for the build-up of pressure, which can accelerate the reaction.
Challenges and Troubleshooting
-
Low Yields: If the yield is low, ensure that the reaction has gone to completion by TLC. If the starting material is still present, consider increasing the reaction time or temperature slightly. The purity of the starting materials is also critical; ensure that the this compound is of high purity.
-
Formation of By-products: Overheating or prolonged reaction times can lead to the formation of dark, tarry by-products. Careful temperature control and reaction monitoring are key to minimizing their formation.
-
Purification Difficulties: If the crude product is difficult to purify by recrystallization, column chromatography on silica gel using a gradient elution of ethyl acetate in hexane is a reliable alternative.
Conclusion
The Niementowski quinazoline synthesis is a robust and adaptable method for the preparation of 4(3H)-quinazolinones. This application note provides detailed and reliable protocols for the synthesis of 6-cyano-4(3H)-quinazolinone from this compound using both conventional and microwave-assisted heating. By understanding the underlying mechanism and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this important class of heterocyclic compounds for applications in drug discovery and development.
References
-
Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. (2025). ResearchGate. [Link]
-
Niementowski quinoline synthesis. Wikipedia. [Link]
-
Synthesis of Heterocycles from Anthranilic acid and its Derivatives. (n.d.). [Link]
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]
-
Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (2005). ResearchGate. [Link]
-
Poronik, Y. M., Klajn, J., Borzęcka, W., & Gryko, D. T. (2017). The Niementowski reaction of anthranilic acid with ethyl acetoacetate revisited: a new access to pyrano[3,2-c]quinoline-2,5-dione. Arkivoc, 2017(2), 7-11. [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. (2022). International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. (n.d.). [Link]
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (2014).
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2024). National Institutes of Health. [Link]
-
SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. (1993). Semantic Scholar. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. mdpi.org [mdpi.org]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,8-Dimethyl-4-oxo-3,4-dihydroquinazoline-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ethyl 2-amino-5-cyanobenzoate via Palladium-Catalyzed Cyanation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl 2-amino-5-cyanobenzoate and the Elegance of Palladium-Catalyzed Cyanation
This compound is a key building block in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of a wide array of complex molecules, including enzyme inhibitors and antimicrobial agents.[1] The strategic placement of the amino, cyano, and ethyl ester functionalities on the aromatic ring provides multiple reactive handles for further chemical transformations, such as cross-coupling and cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceuticals.[1]
Traditionally, the synthesis of aryl nitriles has relied on methods like the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and superstoichiometric amounts of toxic copper cyanide.[2] Palladium-catalyzed cyanation has emerged as a superior and more versatile methodology, offering milder reaction conditions, broader functional group tolerance, and higher efficiency.[2][3][4] This transformation has revolutionized the synthesis of aryl nitriles, making it a cornerstone of modern organic synthesis.[3][5] This guide provides a detailed protocol for the synthesis of this compound, leveraging the power of palladium-catalyzed cross-coupling.
Mechanism and Key Parameters: A Deep Dive into the Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides follows a well-established catalytic cycle, as illustrated below. Understanding the role of each component is paramount for successful and reproducible synthesis.
The Catalytic Cycle
Figure 1: A simplified diagram of the palladium-catalyzed cyanation cycle.
The cycle initiates with the oxidative addition of the aryl halide (in our case, Ethyl 2-amino-5-bromobenzoate) to a Pd(0) complex, forming a Pd(II) intermediate.[6] This is followed by a cyanide exchange (transmetalation) step where the halide is replaced by a cyanide group from the cyanide source.[6] The final step is reductive elimination, which forms the desired C-CN bond, yielding the aryl nitrile product and regenerating the active Pd(0) catalyst.[6]
A significant challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can form stable, unreactive palladium-cyanide complexes.[2][6] The choice of reagents and conditions is therefore critical to mitigate this issue.
Critical Parameters for Success
| Parameter | Role and Rationale | Recommended Choices for this Synthesis |
| Palladium Precursor | The source of the active Pd(0) catalyst. Precatalysts are often preferred for their stability and ease of handling.[2] | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (Palladium(II) acetate) |
| Ligand | Stabilizes the palladium center, enhances its reactivity, and influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often highly effective.[7][8] | XPhos, dppf (1,1'-Bis(diphenylphosphino)ferrocene) |
| Cyanide Source | The provider of the cyanide nucleophile. The choice of cyanide source impacts solubility, reactivity, and safety.[1] | Zn(CN)₂ (Zinc cyanide), K₄[Fe(CN)₆] (Potassium ferrocyanide) |
| Solvent | Affects the solubility of reagents and the reaction rate. Anhydrous conditions are often crucial. | Anhydrous DMF (Dimethylformamide), Anhydrous DMAc (Dimethylacetamide), Anhydrous Dioxane |
| Base | Can play a role in the reduction of Pd(II) to Pd(0) and in the overall catalytic cycle.[9] | Na₂CO₃ (Sodium carbonate), K₂CO₃ (Potassium carbonate) |
| Temperature | Influences the reaction kinetics. Higher temperatures can increase the rate but may also lead to side reactions. | 80-120 °C |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from Ethyl 2-amino-5-bromobenzoate.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| Ethyl 2-amino-5-bromobenzoate | 58105-97-2 | 244.09 g/mol | 1.0 mmol, 244 mg |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 0.025 mmol, 23 mg |
| XPhos | 564483-18-7 | 476.65 g/mol | 0.06 mmol, 29 mg |
| Zn(CN)₂ | 557-21-1 | 117.43 g/mol | 0.6 mmol, 70 mg |
| Na₂CO₃ | 497-19-8 | 105.99 g/mol | 2.0 mmol, 212 mg |
| Anhydrous DMAc | 127-19-5 | 87.12 g/mol | 5 mL |
Step-by-Step Procedure
Figure 2: A flowchart of the experimental workflow.
-
Preparation: In a fume hood, add Ethyl 2-amino-5-bromobenzoate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.06 mmol), Zn(CN)₂ (0.6 mmol), and Na₂CO₃ (2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMAc (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
CAUTION: The following steps should be performed in a well-ventilated fume hood. Carefully quench the reaction by slowly adding a freshly prepared aqueous solution of 10% sodium hypochlorite (bleach) and 1 M sodium hydroxide while stirring to oxidize and neutralize any residual cyanide. The pH should be maintained above 10.[10]
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Safety Precautions: Handling Cyanide with Utmost Care
Cyanide compounds are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood at all times.[10][11][12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves. Double-gloving is recommended.[11][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Never work with cyanides alone.[11]
-
Storage: Store cyanide reagents in a cool, dry, and secure location, segregated from acids.[11][13]
-
Quenching and Waste Disposal: All cyanide-containing waste must be quenched before disposal. A common method is to treat the waste with an alkaline solution of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate.[10] The pH of the solution must be kept above 10 to prevent the formation of highly toxic hydrogen cyanide (HCN) gas.[10][14] Collect all quenched waste in a designated, properly labeled hazardous waste container.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Low reaction temperature. | 1. Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Increase the reaction temperature in increments of 10 °C. |
| Incomplete Reaction | 1. Catalyst deactivation by excess cyanide. 2. Insufficient reaction time. | 1. Consider a slower addition of the cyanide source or use a less soluble source like K₄[Fe(CN)₆].[2][9] 2. Extend the reaction time and continue to monitor by TLC/LC-MS. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of oxygen. | 1. Lower the reaction temperature. 2. Ensure a properly maintained inert atmosphere throughout the reaction. |
| Difficulty in Purification | 1. Co-elution of product with ligand or byproducts. | 1. Optimize the eluent system for column chromatography. 2. Consider a different ligand that may be easier to separate. |
Conclusion
Palladium-catalyzed cyanation is a robust and efficient method for the synthesis of this compound. By carefully selecting the catalyst system, cyanide source, and reaction conditions, and by adhering to strict safety protocols, researchers can reliably produce this valuable building block for a wide range of applications in drug discovery and materials science. This guide provides a comprehensive framework for the successful implementation of this important transformation.
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Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Wiley Online Library. Retrieved from [Link]
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Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(60), 36585-36607. Retrieved from [Link]
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Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Publishing. Retrieved from [Link]
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Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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Cyanides | Division of Research Safety. (2014). University of Illinois. Retrieved from [Link]
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Cyanide Standard Operating Procedure Template. (n.d.). Environmental Health & Safety. Retrieved from [Link]
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Laboratory Use of Cyanide Salts Safety Guidelines. (2015). EHS.MIT.EDU. Retrieved from [Link]
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Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11489-11493. Retrieved from [Link]
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Palladium-catalyzed cyanation of aryl halides with CuSCN. (n.d.). Semantic Scholar. Retrieved from [Link]
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Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(19), 10794-10837. Retrieved from [Link]
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Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). Louisiana State University Health Sciences Center New Orleans. Retrieved from [Link]
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Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 11(18), 4180-4183. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
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Cheng, Y., & Li, Z. (2007). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 72(21), 8125-8128. Retrieved from [Link]
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Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. Retrieved from [Link]
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Wu, C.-H., & Chuang, S.-C. (2013). Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in the presence of a sterically bulky P,N-bidentate ligand. RSC Advances, 3(40), 18275-18283. Retrieved from [Link]
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Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. (n.d.). PubChem. Retrieved from [Link]
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Nucleophilic Addition of HCN - Cyanohydrin Formation. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Application Notes and Protocols: Condensation Reactions of Ethyl 2-amino-5-cyanobenzoate with Carbonyl Compounds
Abstract
Ethyl 2-amino-5-cyanobenzoate is a versatile and highly valuable building block in synthetic organic and medicinal chemistry.[1] Its unique trifunctional nature, featuring an aromatic amine, an electron-withdrawing cyano group, and an ethyl ester, provides multiple reactive sites for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of the condensation reactions of this compound with various carbonyl compounds, with a particular focus on the synthesis of quinoline derivatives, which are prominent scaffolds in numerous biologically active compounds.[2][3] We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss their applications in the broader context of drug discovery and development.
Introduction: The Significance of this compound in Heterocyclic Synthesis
Heterocyclic compounds form the cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring system.[4] Among these, quinoline and its derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][5] this compound serves as a key precursor for the synthesis of highly functionalized quinolines through condensation reactions with carbonyl compounds.[6] The primary aromatic amino group readily participates in nucleophilic additions to carbonyls, initiating a cascade of reactions that ultimately lead to the formation of the quinoline core.[1][7]
The presence of the cyano and ethyl ester groups on the benzoate ring allows for further diversification of the resulting quinoline scaffold, making this a powerful strategy for generating libraries of potential drug candidates. This guide will primarily focus on the Friedländer annulation, a classic and highly effective method for quinoline synthesis, as it applies to this compound and various carbonyl partners.[8][9][10]
Mechanistic Insights: The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl functionality.[10][11] This reaction can be catalyzed by either acids or bases and proceeds through one of two primary mechanistic pathways.[9][12]
Pathway A: Aldol Condensation First
-
The reaction initiates with an intermolecular aldol condensation between the carbonyl compound and the enolizable carbonyl partner.
-
This is followed by dehydration to form an α,β-unsaturated carbonyl compound.
-
Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group on the carbonyl carbon.
-
A final dehydration step yields the quinoline ring system.
Pathway B: Schiff Base Formation First
-
The initial step is the formation of a Schiff base (imine) between the 2-amino group and the carbonyl compound.
-
This is followed by an intramolecular aldol-type reaction.
-
The final step is dehydration to afford the quinoline product.
The prevailing mechanism can be influenced by the specific reactants and the catalytic conditions employed.[12]
Visualizing the Friedländer Mechanism
Caption: The two proposed mechanisms for the Friedländer quinoline synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the condensation of this compound with representative carbonyl compounds.
Protocol 1: Synthesis of Ethyl 2-amino-4-phenyl-7-cyanoquinoline-3-carboxylate from Ethyl Benzoylacetate
This protocol details a classic acid-catalyzed Friedländer annulation.
Materials:
-
This compound
-
Ethyl benzoylacetate
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and ethyl benzoylacetate (1.1 eq) in a minimal amount of ethanol.
-
Acid Catalyst Addition: To the stirred solution, add glacial acetic acid (5-10 mol%).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure quinoline derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Ethyl benzoylacetate | Acetic Acid | Ethanol | 6 | 85 |
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2,4-dimethyl-7-cyanoquinoline-3-carboxylate from Pentane-2,4-dione
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.
Materials:
-
This compound
-
Pentane-2,4-dione (acetylacetone)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Reaction Mixture Preparation: In a microwave reactor vial, combine this compound (1.0 eq), pentane-2,4-dione (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (2-5 mol%) in ethanol.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).
-
Workup and Isolation: After cooling, the workup procedure is similar to Protocol 1. The product may precipitate upon cooling or after the addition of water.
-
Purification: Purify the product by recrystallization or column chromatography.
Data Presentation:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) |
| This compound | Pentane-2,4-dione | p-TsOH | Ethanol | 20 | 92 |
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis of quinolines.
Applications in Drug Development
The quinoline derivatives synthesized from this compound are valuable intermediates in the development of new therapeutic agents. The versatile functional groups on the quinoline core allow for a wide range of subsequent chemical modifications, enabling the exploration of structure-activity relationships (SAR).
Key areas of application include:
-
Anticancer Agents: Many quinoline-based compounds have shown potent anticancer activity by targeting various cellular pathways.[13][14]
-
Antibacterial and Antifungal Agents: The quinoline scaffold is present in several antimicrobial drugs, and novel derivatives are continuously being explored to combat drug-resistant pathogens.[15][16]
-
Kinase Inhibitors: The 2-aminobenzothiazole moiety, which can be conceptually related to the aminobenzoate starting material, is a privileged structure in the design of kinase inhibitors for cancer therapy.[13][17]
The synthetic routes outlined in this guide provide a robust platform for generating diverse libraries of quinoline compounds for high-throughput screening and lead optimization in drug discovery programs.[4][18][19]
Troubleshooting and Key Considerations
-
Regioselectivity: When using unsymmetrical ketones as the carbonyl partner, the formation of regioisomers is possible. The reaction conditions, particularly the choice of catalyst, can influence the regiochemical outcome.[11]
-
Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: While recrystallization is often sufficient, column chromatography may be necessary to separate closely related isomers or remove stubborn impurities.
-
Catalyst Choice: A variety of acid and base catalysts can be employed in the Friedländer synthesis.[9] The optimal catalyst will depend on the specific substrates and desired reaction conditions. Lewis acids have also been shown to be effective catalysts.[9]
Conclusion
The condensation reactions of this compound with carbonyl compounds represent a powerful and versatile strategy for the synthesis of functionalized quinoline derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers in organic synthesis and medicinal chemistry to explore this rich area of chemistry. The continued development of novel synthetic methodologies and the exploration of the biological activities of the resulting heterocyclic compounds will undoubtedly lead to the discovery of new and effective therapeutic agents.
References
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Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]
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Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
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Cacchi, S., & Fabrizi, G. (2011). Recent Advances in the Friedländer Reaction. Chemical Reviews, 111(11), 7119–7160. [Link]
- El-Shaieb, K. M., Ameen, M. A., Abdel-Latif, F. F., & Mohamed, A. H. (2014). Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds.
- Seashore-Ludlow, B., & Larhed, M. (2013). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 46(11), 2534-2544.
- Patil, S., & Yamgar, R. (2013). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Journal of Heterocyclic Chemistry, 50(S1), E1-E6.
- Ben-Ayada, M., Jelsch, C., K-K, H., & K-E, K. (2015). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Journal of Chemical Crystallography, 45(1-2), 1-8.
-
Wikipedia. (2023, October 28). Carbonyl condensation. Retrieved from [Link]
-
Kumar, A., & Kumar, R. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20853–20886. [Link]
- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Zhang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113645.
- Shetu, S. A. (2022). Synthesis of Bioactive Heterocycles [Master's thesis, The University of Texas Rio Grande Valley]. ScholarWorks @ UTRGV.
-
N/A. (n.d.). Carbonyl Condensation Rxn & Amines. Retrieved from [Link]
- Yilmaz, I., & Ceylan, M. (2019). Synthesis of Novel Cyano Quinoline Derivatives. Journal of Heterocyclic Chemistry, 56(1), 163-172.
- Krishnan, A. (2015). Synthesis of bioactive nitrogen heterocycles and functionalized nanomaterials for biological and catalytic applications [Doctoral dissertation, Durban University of Technology]. DUT Open Scholar.
- Al-Abdullah, E. S., et al. (2022). Synthesis and in silico studies of certain benzo[f]quinoline-based heterocycles as antitumor agents. Scientific Reports, 12(1), 1-13.
- Aleksanyan, I. L., et al. (2026). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates.
- Li Petri, G., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1202192.
-
ResearchGate. (n.d.). Scheme 1. Reaction conditions: i ñ aromatic aldehydes, ethyl.... Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2018). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 15(1), 1-8.
-
ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Mohamadpour, F. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific Reports, 12(1), 21698.
- Google Patents. (n.d.). RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives.
- Pulikkodan, R., et al. (2023). Superbase‐Mediated Indirect Friedländer Reaction: A Transition Metal‐Free Oxidative Annulation toward Functionalized Quinolines.
-
ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions. Retrieved from [Link]
- Durcik, M., et al. (2019). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 24(12), 2296.
- Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6331–6344.
-
ResearchGate. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]
- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Doceri. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). [Video]. YouTube. [Link]
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Application Note: Ethyl 2-amino-5-cyanobenzoate as a Strategic Precursor for the Synthesis of Quinazoline-Based Kinase Inhibitors
Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical classes of drug targets. Within the vast landscape of kinase inhibitors, molecules built upon a quinazoline core have emerged as "privileged scaffolds." Their structural resemblance to the adenine portion of ATP allows them to effectively compete for the ATP-binding site in the kinase domain, leading to potent and often selective inhibition.
Ethyl 2-amino-5-cyanobenzoate is a versatile and strategically designed chemical building block ideal for constructing these valuable quinazoline-based inhibitors.[1] Its molecular architecture, featuring an ortho-amino ester arrangement ripe for cyclization and a synthetically versatile cyano group, provides a direct and efficient entry point into complex heterocyclic systems. This application note details the rationale and provides field-proven protocols for leveraging this compound in the synthesis of potent kinase inhibitors targeting key oncogenic pathways.
Scientific Rationale: Why this compound?
The utility of this compound is rooted in the specific arrangement of its three functional groups:
-
Ortho-Amino Ester: This is the key reactive motif. The nucleophilic amine (at C2) and the electrophilic ester (at C1) are perfectly positioned to undergo intramolecular or intermolecular condensation reactions to form the pyrimidine ring, which is fused to the existing benzene ring to create the quinazoline core.
-
Cyano Group: Located at the 5-position of the benzoate ring (which becomes the 7-position of the resulting quinazoline), this electron-withdrawing group serves multiple purposes. It can modulate the electronic properties of the aromatic system, act as a hydrogen bond acceptor to interact with the target kinase, or serve as a versatile synthetic handle for further elaboration into other functional groups (e.g., amines, carboxylic acids, or tetrazoles).
-
Overall Structure: The compound provides the foundational aniline ring required for the quinazoline scaffold, a common feature in many FDA-approved kinase inhibitors like Gefitinib, Erlotinib, and Lapatinib, which primarily target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
The overall synthetic strategy involves a two-stage process: first, the construction of the core quinazoline ring system, and second, the installation of a substituted aniline moiety at the 4-position, which is crucial for high-affinity binding to the kinase hinge region.
Visualized Synthetic Workflow
The following diagram outlines the high-level synthetic strategy from the starting material to a final, biologically active kinase inhibitor.
Caption: General workflow for synthesizing 4-anilinoquinazoline kinase inhibitors.
Experimental Protocols
The following protocols are designed to be self-validating, with explanations for each critical step. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of 7-Cyanoquinazolin-4(3H)-one (Intermediate 1)
This foundational step constructs the quinazolinone core via a one-pot cyclization reaction.
Rationale: This procedure, a variation of the Niementowski quinazoline synthesis, utilizes formamide as both the solvent and the source for the C2 and N3 atoms of the quinazolinone ring. The high temperature drives the condensation and subsequent cyclization, leading to the formation of the thermodynamically stable heterocyclic product.
Materials:
-
This compound (1.0 eq)
-
Formamide (15-20 mL per gram of starting material)
-
Round-bottom flask equipped with a reflux condenser and heating mantle
-
Magnetic stirrer
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add this compound (e.g., 5.0 g, 26.3 mmol).
-
Add formamide (e.g., 80 mL) to the flask.
-
Heat the mixture with stirring to reflux (approx. 180-190 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol/Dichloromethane).
-
Causality Check: The starting material should be fully consumed. The formation of a new, more polar spot on the TLC plate indicates product formation.
-
Cool the reaction mixture to room temperature. Upon cooling, a precipitate should form.
-
Pour the mixture into a beaker containing cold deionized water (approx. 200 mL) and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold ethanol to remove residual formamide.
-
Dry the product under vacuum to yield 7-Cyanoquinazolin-4(3H)-one as an off-white to pale yellow solid.
Protocol 2: Synthesis of a 4-Anilino-7-cyanoquinazoline Kinase Inhibitor (Final Product)
This two-part protocol first activates the quinazolinone core and then couples it with the aniline side chain responsible for kinase binding.
Part A: Synthesis of 4-Chloro-7-cyanoquinazoline (Intermediate 2)
Rationale: The hydroxyl group of the quinazolinone tautomer is a poor leaving group. Treatment with a strong chlorinating agent like phosphoryl chloride (POCl₃) converts it into a highly reactive 4-chloro derivative. This chloro group is an excellent leaving group for subsequent nucleophilic aromatic substitution (SₙAr) reactions. A catalytic amount of DMF is used to form the Vilsmeier reagent in situ, which is the active chlorinating species.
Materials:
-
7-Cyanoquinazolin-4(3H)-one (1.0 eq)
-
Phosphoryl chloride (POCl₃) (10-15 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)
-
Toluene or another high-boiling inert solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.
-
Suspend 7-Cyanoquinazolin-4(3H)-one (e.g., 3.0 g, 17.5 mmol) in toluene (30 mL) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add POCl₃ (e.g., 15 mL, 161 mmol) followed by 3 drops of DMF.
-
Heat the mixture to reflux (approx. 110-120 °C) for 3-5 hours. The suspension should become a clear solution as the reaction progresses.
-
Self-Validation: The reaction is complete when the starting material is no longer visible by TLC. The product will be less polar than the starting quinazolinone.
-
Cool the reaction to room temperature and carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by adding it portion-wise to a beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of solid NaHCO₃ or a saturated aqueous solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Chloro-7-cyanoquinazoline, which can be used directly in the next step or purified by column chromatography if necessary.
Part B: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-cyanoquinazoline (Final Product)
Rationale: This is the key fragment-coupling step. The electron-deficient quinazoline ring is highly activated towards nucleophilic attack. The aniline nitrogen acts as the nucleophile, displacing the chloride at the C4 position to form the final product. An alcohol solvent like isopropanol is typically used, and the reaction is often run at elevated temperatures to ensure a sufficient reaction rate.
Materials:
-
4-Chloro-7-cyanoquinazoline (1.0 eq)
-
3-Chloro-4-fluoroaniline (1.0-1.2 eq)
-
Isopropanol (IPA) or n-Butanol
-
Diisopropylethylamine (DIPEA, optional, 1.5 eq)
Procedure:
-
Dissolve 4-Chloro-7-cyanoquinazoline (e.g., 2.0 g, 10.5 mmol) in isopropanol (50 mL) in a round-bottom flask.
-
Add 3-Chloro-4-fluoroaniline (e.g., 1.68 g, 11.5 mmol, 1.1 eq).
-
Optional: Add DIPEA to act as an acid scavenger for the HCl generated during the reaction, which can improve reaction rates and yields.
-
Heat the mixture to reflux (approx. 82 °C for IPA) for 2-4 hours, monitoring by TLC.
-
Completion Check: The disappearance of the starting chloroquinazoline and the appearance of a new, more polar product spot indicates the reaction is complete.
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol and then diethyl ether.
-
Dry the solid under vacuum to obtain the final product. Further purification can be achieved by recrystallization or column chromatography.
Data Summary and Biological Context
The synthesized quinazoline derivatives are designed to inhibit receptor tyrosine kinases like EGFR and VEGFR-2. These kinases are crucial nodes in signaling pathways that control cell growth, proliferation, and angiogenesis.[3]
Caption: Simplified RTK signaling pathway and the point of intervention.
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC₅₀). The table below shows representative data for structurally similar compounds found in the literature to highlight the potential of this chemical class.
| Compound Scaffold | Target Kinase | Reported IC₅₀ (nM) | Reference |
| 4-Anilinoquinazoline | VEGFR-2 | 4.6 (µM converted to 4600 nM) | [2] |
| 4-Anilinoquinazoline | EGFR | 69.4 | [3] |
| Biphenylamino-quinazoline | Multiple TKs | Potent (sub-micromolar) | [4] |
Conclusion
This compound stands out as a highly effective and economically viable starting material for the synthesis of quinazoline-based kinase inhibitors. The straightforward and high-yielding protocols for constructing the quinazolinone core and subsequently installing the pharmacologically critical anilino side chain make this building block an invaluable tool for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry. The versatility of the cyano group offers further opportunities for scaffold diversification and the development of next-generation inhibitors with improved potency and selectivity profiles.
References
- Ethyl 5-Amino-2-cyanobenzoate | Research Chemical - Benchchem. (URL: )
-
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - NIH. (URL: [Link])
-
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry. (URL: [Link])
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Quinazolinone Synthesis via Ethyl 2-amino-5-cyanobenzoate Cyclization
Welcome to the technical support center for the cyclization of Ethyl 2-amino-5-cyanobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation for the synthesis of quinazolinone-based scaffolds. We will move beyond simple procedural outlines to delve into the mechanistic rationale behind optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring reproducible, high-yield outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the cyclization of this compound into a quinazolinone?
The cyclization of an anthranilate derivative like this compound into a 4(3H)-quinazolinone is a classic condensation reaction. The process generally involves two key steps when using a C1 source like formamide or an orthoester:
-
N-Acylation/Formylation: The primary amine of the anthranilate acts as a nucleophile, attacking the electrophilic carbon of the C1 source (e.g., formamide). This forms an N-acyl or N-formyl intermediate.
-
Intramolecular Cyclization & Dehydration: The ester group is then attacked by the newly formed amide nitrogen in an intramolecular fashion. This cyclization event is typically the rate-limiting step and is often promoted by heat or acid/base catalysis. The subsequent elimination of a molecule of ethanol and water drives the reaction to completion, yielding the stable, aromatic quinazolinone ring system.
Below is a generalized mechanistic pathway.
Caption: General mechanism for quinazolinone formation.
Q2: How do the electronic properties of the cyano and ethyl ester groups influence the reaction?
The substituents on the anthranilate ring play a crucial role in its reactivity.
-
Ethyl Ester Group (-COOEt): This is a moderately electron-withdrawing group. Its primary role is to be a good leaving group (as ethanol) during the final cyclization step.
-
Amino Group (-NH2): This is the key nucleophilic center. Its reactivity is paramount for the initial N-acylation.
-
Cyano Group (-CN): As a strong electron-withdrawing group, the cyano substituent at the 5-position deactivates the aromatic ring. This significantly reduces the nucleophilicity of the 2-amino group, making the initial N-acylation step more challenging compared to unsubstituted anthranilates. Consequently, more forcing conditions (higher temperatures, longer reaction times, or stronger catalysts) may be required to drive the reaction to completion.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the cyclization reaction, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired 6-Cyano-4(3H)-quinazolinone
Q: My reaction has stalled or resulted in a very low yield. What are the most likely causes and how can I improve the outcome?
A: Low conversion is the most common issue and can be traced back to several key parameters. A systematic approach is essential for diagnosis.
Potential Causes & Solutions:
-
Suboptimal Temperature: The reaction may be too cold for the deactivated substrate to react efficiently, or too hot, leading to decomposition.[1]
-
Solution: For reactions using formamide, the optimal temperature range is often between 130-160°C.[1] If using a different solvent, ensure it can reach and maintain the required temperature. Consider using a high-boiling point, inert solvent like dioxane or N-Methyl-2-pyrrolidone (NMP) to achieve stable temperature control.[2]
-
-
Incomplete Reaction: The reduced nucleophilicity of the starting material may simply require more time.
-
Solution: Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC) or LC-MS. A time course study (e.g., taking aliquots at 2, 4, 8, and 16 hours) can help determine the optimal duration.
-
-
Inappropriate Reagent Stoichiometry: An incorrect ratio of the anthranilate to the C1 source can stall the reaction.
-
Catalyst Inefficiency or Absence: While some thermal cyclizations proceed without a catalyst, many benefit significantly from one.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Problem 2: Significant Formation of Side Products and Purification Difficulties
Q: My crude product shows multiple spots on TLC and is difficult to purify. What are the common impurities and how can I minimize their formation?
A: The formation of multiple byproducts is a frequent challenge, particularly under harsh thermal conditions. Identifying these impurities is the first step toward mitigating them.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction (see Problem 1). | Increase reaction time/temperature or add a catalyst. Can be removed during workup via an acid wash. |
| N-Formylanthranilate Intermediate | Incomplete cyclization step. | Increase temperature or add an acid catalyst (p-TSA) to promote the final ring-closing dehydration.[3] |
| Polymeric/Tarry Materials | Excessively high temperatures or prolonged reaction times causing decomposition and polymerization.[1][5] | Maintain careful temperature control, not exceeding 160-170°C. Use microwave-assisted synthesis for rapid, controlled heating.[6] |
| Dimerization Products | Self-condensation of the starting material or intermediates. | Use a large excess of the C1 source (e.g., formamide) to favor the desired reaction pathway over self-condensation.[1] |
| Hydrolysis of Cyano/Ester Group | Presence of water in reagents or solvents, especially under acidic or basic conditions at high temperatures. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N2 or Ar) to exclude atmospheric moisture. |
Purification Tip: If impurities are persistent, column chromatography on silica gel is an effective purification method. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, can separate the desired product from closely related impurities.[1]
Optimized Experimental Protocols
The following protocols provide a starting point for both conventional and modern synthetic approaches.
Protocol A: Conventional Thermal Cyclization with Formamide
This method is robust and uses common laboratory reagents.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add a significant excess of formamide (10-15 eq). Formamide will act as both the C1 source and the solvent.
-
Reaction: Heat the mixture in an oil bath to 140-150°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water with stirring. The product should precipitate.
-
Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove residual formamide, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.
-
-
Purification: The crude solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by silica gel chromatography if necessary.[1]
Protocol B: Microwave-Assisted Synthesis on Solid Support
This method offers rapid, efficient heating, often leading to shorter reaction times and cleaner product profiles.[6]
-
Preparation: In a vial, thoroughly mix this compound (1.0 eq) with an acidic solid support like Montmorillonite K-10 clay (approx. 1g per 1 mmol of starting material).
-
Reagent Addition: Add formamide (3-5 eq) and mix to create a paste-like consistency.
-
Reaction: Place the vial in a microwave reactor and irradiate at a controlled temperature of 150°C for 10-30 minutes. Monitor power to avoid overheating.
-
Workup:
-
After cooling, add a polar organic solvent like ethyl acetate or methanol to the vial.
-
Stir vigorously to dissolve the organic components.
-
Filter off the solid support and wash it with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification: The resulting crude product can be purified as described in Protocol A. The key advantage here is the significant reduction in tar formation due to the short reaction time.[6]
References
- Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid. (n.d.). Benchchem.
- Side reactions and byproduct formation in ethyl 2-amino-2-cyanoacetate synthesis. (n.d.). Benchchem.
- Method for production of quinazolin-4-on derivative. (2008). Google Patents.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers.
- A Novel Method for the Synthesis of 4(3H)-Quinazolinones. (n.d.). ResearchGate.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (n.d.). Frontiers.
- Ethyl 5-Amino-2-cyanobenzoate | Research Chemical. (n.d.). Benchchem.
- Process for preparing 2-amino-5-cyanobenzoic acid derivatives. (n.d.). Google Patents.
- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP1997812A1 - Method for production of quinazolin-4-on derivative - Google Patents [patents.google.com]
- 3. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 4. Quinazolinone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Common side reactions and byproducts with Ethyl 2-amino-5-cyanobenzoate
Technical Support Center: Ethyl 2-amino-5-cyanobenzoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and use of this versatile chemical intermediate. We will explore the causality behind common side reactions and provide field-proven troubleshooting strategies to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis-Related Challenges
The most common synthetic routes to this compound involve the cyanation of a halogenated precursor, typically Ethyl 2-amino-5-bromobenzoate, using a metal catalyst.[1][2] Issues encountered during this critical step are common and can significantly impact yield and purity.
Question 1: My cyanation reaction of Ethyl 2-amino-5-bromobenzoate shows low conversion, with significant starting material remaining. What are the likely causes and solutions?
Answer: Low conversion in the cyanation step is a frequent issue stemming from catalyst deactivation, suboptimal reaction conditions, or reactant quality.
Causality: The Rosenmund-von Braun reaction (using CuCN) or palladium-catalyzed cyanations are sensitive to several factors. The catalyst's active state is paramount; moisture or oxygen can lead to deactivation.[2] The solvent plays a crucial role in reactant solubility and reaction kinetics, with high-boiling polar aprotic solvents being preferred.[2]
Troubleshooting Protocol:
-
Catalyst & Reagent Quality:
-
Copper(I) Cyanide: Ensure you are using fresh, high-purity CuCN. This reagent is sensitive to air and moisture. Old or improperly stored CuCN may have a deactivated surface.
-
Palladium Catalysts: For Pd-catalyzed reactions, ensure the catalyst and ligands are handled under an inert atmosphere.
-
Precursor Purity: Verify the purity of your Ethyl 2-amino-5-bromobenzoate starting material. Impurities can interfere with the catalyst.
-
-
Reaction Conditions:
-
Solvent Choice: Use dry, high-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[2] Ensure the solvent is anhydrous.
-
Temperature Control: These reactions often require high temperatures (e.g., 160-200 °C) to proceed at a reasonable rate.[1][3] Ensure your reaction is reaching and maintaining the target temperature.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents to minimize oxidation of the catalyst and the aromatic amine.[3]
-
-
Stoichiometry:
-
While a 1:1 stoichiometry is theoretical, a slight excess of the cyanide source (e.g., 1.1 to 1.3 equivalents) can sometimes drive the reaction to completion.
-
dot
Sources
Technical Support Center: Purification of Ethyl 2-amino-5-cyanobenzoate Derivatives
Welcome to the technical support center for the purification of products derived from Ethyl 2-amino-5-cyanobenzoate. This versatile building block is a cornerstone in the synthesis of a wide array of heterocyclic compounds, most notably quinazolines and related pharmaceutical intermediates.[1][2] The presence of an amino group, a nitrile, and an ester functionality within the same molecule presents unique purification challenges. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and streamline purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when working with derivatives of this compound?
A1: Impurities typically arise from unreacted starting materials, reaction byproducts, or degradation. Common culprits include:
-
Unreacted Starting Materials: Residual this compound or other reagents used in the subsequent reaction.
-
Hydrolysis Products: The ester group can hydrolyze to the corresponding carboxylic acid (2-amino-5-cyanobenzoic acid), especially under acidic or basic conditions.
-
Byproducts of Cyclization: When synthesizing heterocycles like quinazolines, side reactions can lead to isomeric products or partially cyclized intermediates.[3]
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can result in colored impurities. This is often exacerbated by light and air exposure.[4]
-
Residual Catalysts: If your synthesis involves metal catalysis (e.g., palladium for cyanation reactions), trace metals may contaminate the product.[5]
Q2: I've just finished my reaction. Which purification technique should I try first?
A2: The choice depends on the scale of your reaction and the physical state of your product.
-
For Solid Products: Recrystallization is often the most effective and scalable method for achieving high purity.[6][7] It is the preferred first choice if a suitable solvent can be found.
-
For Oils or Non-crystalline Solids: Flash column chromatography is the go-to technique.[8][9][10] It offers excellent separating power for a wide range of compounds based on polarity.
-
Initial Cleanup: A preliminary liquid-liquid extraction is almost always recommended as part of the reaction work-up to remove major acidic, basic, or water-soluble impurities before attempting crystallization or chromatography.[11][12]
Q3: How do I accurately assess the purity of my final product?
A3: A combination of methods is necessary to confirm purity.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick check. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. It is the industry standard for purity assessment.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired product and can reveal the presence of impurities, even if they are structurally similar.
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is characteristic of a pure crystalline solid.
Q4: My product, an aromatic amine, seems to be degrading or changing color during purification. What can I do?
A4: Aromatic amines are prone to oxidation. To minimize degradation:
-
Work Quickly: Minimize the time the compound is exposed to air and light.
-
Use an Inert Atmosphere: If possible, conduct chromatography or store fractions under nitrogen or argon.
-
Avoid Harsh Conditions: Steer clear of strong acids or bases unless necessary for separation, and avoid excessive heat.
-
Degas Solvents: Using solvents that have been degassed can help reduce oxidation during chromatography.[5]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[7]
Common Recrystallization Problems & Solutions
Q: My compound is not crystallizing from the cooling solution. What went wrong?
A: This is a common issue with several potential causes:
-
Too Much Solvent: The solution may not be saturated. Solution: Evaporate some of the solvent by gently heating the solution or blowing a stream of inert gas over the surface and allow it to cool again.
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred. Solution:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a surface for nucleation.
-
Seed: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.
-
Cool Further: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling because its melting point is below the boiling point of the solvent. This oil often traps impurities.
-
Causality: The compound's solubility is exceeded while the solution temperature is still above the compound's melting point.
-
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves, then add more solvent. This keeps the compound in solution at a lower temperature, hopefully below its melting point, allowing for crystallization upon cooling.
-
Lower the Solution Temperature: Use a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow the solution to cool slowly.
-
Protocol: Recrystallization of an this compound Derivative
-
Solvent Selection: Test the solubility of your crude product (a few milligrams) in various solvents (see table below) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[7] Ethanol, isopropanol, or ethyl acetate/hexane mixtures are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture on a hot plate with stirring until it boils. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored due to minor, highly-colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Data: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes on Use for Aromatic Amines |
| Water | 100 | Very High | Generally poor for organic compounds unless they are highly polar or can form salts. |
| Ethanol | 78 | High | Good general-purpose solvent for moderately polar compounds. |
| Isopropanol | 82 | High | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Excellent solvent, often used in combination with hexanes. |
| Toluene | 111 | Low | Good for less polar compounds; high boiling point can sometimes lead to oiling out. |
| Hexanes/Heptane | ~69 | Very Low | Typically used as the "poor" solvent in a solvent pair with a more polar solvent. |
Troubleshooting Workflow: Recrystallization
Caption: Troubleshooting flowchart for recrystallization issues.
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and solubility in a mobile phase.[9]
Common Chromatography Problems & Solutions
Q: My compounds are not separating on the column (co-elution). How can I improve resolution?
A: Poor separation is usually a solvent system issue.
-
Causality: The polarity of the mobile phase (eluent) is too high, causing all compounds to travel quickly with the solvent front instead of interacting with the stationary phase.[9]
-
Solutions:
-
Decrease Solvent Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexanes). Aim for an Rf value of ~0.2-0.3 for your target compound on a TLC plate for good separation.[13]
-
Use a Different Solvent System: Sometimes, changing the solvents entirely provides better selectivity. For example, substituting dichloromethane for ethyl acetate can alter the separation profile.
-
Run a Gradient: Start with a low polarity eluent to separate the less polar compounds, and gradually increase the polarity to elute the more tightly bound, more polar compounds.[13]
-
Q: My compound is streaking or "tailing" on the TLC plate and column. Why?
A: Streaking is often caused by unwanted interactions with the stationary phase or overloading.
-
Causality: The amino group in your compound is basic and can interact strongly via hydrogen bonding or acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor band shape and slow, uneven elution.
-
Solutions:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent. This neutralizes the acidic sites on the silica gel, leading to sharper bands and better separation.[13]
-
Reduce the Amount of Sample: Overloading the column is a common cause of tailing. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Check Solubility: Ensure your compound is fully dissolved in the loading solvent. Any precipitation on the column will cause streaking.
-
Q: My product recovery from the column is very low. Where did it go?
A: Low recovery suggests your compound is irreversibly stuck to the column or has degraded.
-
Causality: Highly polar compounds, especially amines, can bind irreversibly to the acidic silica gel. The compound may also be unstable to the prolonged exposure to silica.
-
Solutions:
-
Deactivate the Silica: As mentioned above, adding a base like triethylamine to the eluent can prevent irreversible binding.
-
Change the Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica (e.g., amine-functionalized silica).[14]
-
Flush the Column: After your initial elution, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if your compound elutes. This may recover your product, albeit in a less pure state.
-
Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to find a solvent system that gives your desired compound an Rf value of ~0.2-0.3 and separates it well from impurities.
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial, non-polar eluent is recommended). Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, pre-adsorb the compound onto a small amount of silica gel ("dry loading"), which often gives better resolution. Carefully add the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a bellows or compressed air) to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Decision Tree: Chromatography Method Development
Caption: Decision tree for developing a flash chromatography method.
Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction is a crucial work-up step to separate compounds based on their solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[12][15]
Common Extraction Problems & Solutions
Q: An emulsion has formed at the interface of my two layers. How can I break it?
A: Emulsions are colloidal suspensions of one liquid in another and can be very stable.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic droplets to coalesce.
-
Filter: Filter the entire mixture through a pad of Celite or glass wool.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.
-
Q: My product seems to be partially soluble in both the aqueous and organic layers, leading to low recovery.
A: This is common for polar organic molecules, especially those with acidic or basic functional groups.
-
Causality: The compound's polarity allows it to partition between the two phases. The amino group can be protonated in acid, making the compound water-soluble, while the ester can be hydrolyzed in base.
-
Solutions:
-
pH Adjustment: You can exploit the basicity of the amino group.
-
To remove acidic impurities , wash the organic layer with a mild base like saturated sodium bicarbonate solution. The acidic impurities will be deprotonated and move into the aqueous layer.
-
To remove basic impurities (that are not your product), wash with a dilute acid like 1M HCl.
-
To move your amine product into the aqueous layer (leaving non-basic impurities behind), extract with 1M HCl. You can then recover your product by basifying the aqueous layer and re-extracting with an organic solvent.[16]
-
-
Salting Out: Add a salt (like NaCl or Na₂SO₄) to the aqueous layer to decrease the solubility of your organic compound, driving more of it into the organic layer.
-
Workflow: Acid-Base Extraction
Caption: Workflow for purifying a basic product using acid-base extraction.
References
- Vertex AI Search. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
- TIEI Extraction. (n.d.). Pharmaceutical & Pesticide Intermediates.
- Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- Geochimica et Cosmochimica Acta. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography.
- Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- YouTube. (2021, February 9). column chromatography & purification of organic compounds.
- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Google Patents. (n.d.). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
Sources
- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinazoline synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. mt.com [mt.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. Pharmaceutical & Pesticide Intermediates - Tiei liquid/liquid mixing and separation Pharmaceutical Intermediates Extraction [tyextractor.com]
- 12. shyzchem.com [shyzchem.com]
- 13. Purification [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. organomation.com [organomation.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Improving yield and purity in Ethyl 2-amino-5-cyanobenzoate reactions
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-cyanobenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile building block. By understanding the causality behind experimental choices, you can effectively troubleshoot issues, optimize reaction conditions, and improve both the yield and purity of your final product.
Overview of Synthetic Strategies
This compound is a key intermediate in pharmaceutical research.[1] Its synthesis is typically achieved through a few primary routes, each with its own set of advantages and challenges. The most common pathways include:
-
Cyanation of a Halogenated Precursor: This popular route involves the displacement of a halogen (typically bromine) from a precursor like ethyl 2-amino-5-bromobenzoate using a cyanide source. This reaction is often catalyzed by palladium or copper complexes.[2][3]
-
Reduction of a Nitro-Substituted Precursor: An alternative strategy begins with ethyl 2-cyano-5-nitrobenzoate. The nitro group is selectively reduced to an amine, yielding the desired product. This method avoids the direct use of highly toxic cyanide reagents in the final step.[1]
This guide will focus primarily on troubleshooting the more common cyanation pathway but will provide insights applicable to other synthetic routes as well.
General Troubleshooting Workflow
When encountering issues such as low yield or impurities, a systematic approach is crucial. The following workflow provides a logical path from problem identification to resolution.
Caption: General troubleshooting decision workflow.
Part 1: Troubleshooting Low Yield
Low yields are one of the most frequent challenges. The following Q&A section addresses common causes and provides actionable solutions.
Question 1: My palladium-catalyzed cyanation of ethyl 2-amino-5-bromobenzoate is giving a low yield. What are the likely causes?
Answer: Low yields in this Rosenmund-von Braun type reaction are often traced back to catalyst deactivation, suboptimal reaction conditions, or reactant quality.
-
Causality (The "Why"): Palladium(0) is the active catalytic species. It can be oxidized to an inactive Pd(II) state if oxygen is present. Furthermore, alkali metal cyanides like NaCN or KCN can sometimes deactivate the catalyst.[4][5] The choice of solvent is critical for dissolving reactants and facilitating the catalytic cycle, while temperature must be high enough for the reaction to proceed but not so high as to cause decomposition.[6]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Purge your reaction vessel thoroughly with an inert gas (Nitrogen or Argon) before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
Catalyst and Ligand Selection:
-
If using an alkali metal cyanide (e.g., NaCN, KCN), consider using a more robust catalyst system. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a suitable phosphine ligand is a common choice.[4]
-
Alternatively, using zinc cyanide (Zn(CN)₂) is often more reliable with palladium catalysts as it is less likely to cause deactivation, though it is more expensive.[4][5]
-
Copper(I) cyanide (CuCN) is a classic and cost-effective reagent for this transformation, often used in a polar aprotic solvent like DMF or NMP at elevated temperatures.[2][6]
-
-
Solvent Purity: Use anhydrous, high-purity polar aprotic solvents (e.g., DMF, DMAc, NMP). Water can lead to hydrolysis side reactions and can interfere with the catalyst.[6]
-
Temperature Control: The optimal temperature is typically high (140-160°C for CuCN, lower for some Pd systems). Monitor the internal reaction temperature and ensure it remains stable. Too low a temperature will result in a sluggish or incomplete reaction.
-
Question 2: I observe a significant amount of unreacted starting material by TLC/LCMS. How can I drive the reaction to completion?
Answer: Seeing a large amount of starting material indicates an issue with reaction kinetics or stoichiometry.
-
Causality (The "Why"): The reaction may not have run long enough, the temperature may be too low, or one of the key reagents may be stoichiometrically insufficient or of poor quality. For solid-liquid reactions, efficient mixing is paramount to ensure the reactants can interact.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the cyanide source.[3] Ensure your starting halide is pure.
-
Increase Reaction Time: Monitor the reaction every 2-4 hours by TLC or HPLC. If the reaction is proceeding but is slow, extend the reaction time. Reactions can take anywhere from 6 to 24 hours.[3]
-
Increase Temperature: If extending the time is ineffective, consider increasing the temperature in 10°C increments, while monitoring for any new impurity spots on TLC that might indicate decomposition.
-
Improve Agitation: Ensure vigorous stirring, especially if using solid reagents like CuCN or KCN, to maximize the surface area for reaction.
-
| Symptom | Potential Cause | Recommended Action |
| Reaction stalls; high SM | Catalyst deactivation | Degas solvent/reagents; switch to a more robust catalyst/ligand system.[4] |
| Low conversion rate | Suboptimal temperature or time | Increase reaction temperature incrementally; extend reaction time with monitoring.[3] |
| Poor mass balance | Product or reactant decomposition | Check for byproduct formation; consider lowering reaction temperature. |
| Inconsistent results | Poor quality reagents/solvents | Use fresh, anhydrous solvents and high-purity starting materials.[6] |
Table 1: Quick-reference guide for troubleshooting low yields.
Part 2: Troubleshooting Purity Issues
Achieving high purity is essential for subsequent synthetic steps. This section addresses the identification and mitigation of common impurities.
Question 3: My final product is contaminated with a byproduct that has a similar polarity. What could it be and how do I prevent it?
Answer: The formation of byproducts is common. The most likely culprits are hydrolysis of the ester or nitrile group, or side reactions involving the amine.
-
Causality (The "Why"): The ethyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially during aqueous workup, forming the corresponding carboxylic acid (2-amino-5-cyanobenzoic acid). While the nitrile group is more robust, harsh acidic conditions can also lead to its hydrolysis to a carboxamide or carboxylic acid.
-
Mitigation Strategies:
-
Control pH during Workup: During the aqueous workup, avoid strong acids or bases. Maintain a neutral to slightly basic pH (7-8) to minimize hydrolysis of the ester.[7]
-
Minimize Water Contact Time: Perform extractions and washes efficiently to reduce the time the product is in contact with the aqueous phase.
-
Inert Atmosphere: While primarily for preventing catalyst deactivation, an inert atmosphere also minimizes oxidative side reactions that can create colored impurities.[7]
-
| Impurity Name | Likely Cause | Suggested Mitigation Strategy |
| 2-amino-5-cyanobenzoic acid | Hydrolysis of the ethyl ester | Maintain neutral pH during workup; use a gentle workup procedure.[7] |
| Ethyl 2-amino-5-bromobenzoate | Incomplete reaction | Increase reaction time/temperature; ensure proper stoichiometry of cyanide source.[3] |
| Copper/Palladium Complexes | Inefficient removal post-reaction | Wash organic layer with an aqueous solution of a chelating agent (e.g., dilute ammonia for copper) or perform a filtration through Celite®.[3] |
| Dimerized byproducts | Prolonged reaction at high temp. | Optimize reaction time and quench the reaction promptly upon completion.[7] |
Table 2: Common impurities, their causes, and mitigation strategies.
Question 4: How do I choose the best analytical method to assess the purity of my product?
Answer: The choice of analytical method depends on the information you need. A combination of techniques provides the most complete picture.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities. A reversed-phase method (e.g., C18 column) with a UV detector is standard.[8]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and residual solvents, but the product may require derivatization due to its polarity and relatively high boiling point.[8]
-
Nuclear Magnetic Resonance (¹H-NMR): Essential for structural confirmation. It can also be used for purity assessment (qNMR) if an internal standard is used, and it can help identify unknown impurities by their structure.[2]
| Method | Principle | Primary Use Case | Pros | Cons |
| HPLC-UV | Separation by polarity | Purity determination, impurity profiling | High precision, good for non-volatiles | Requires reference standards for absolute quantification |
| GC-FID | Separation by volatility | Residual solvent analysis, volatile impurities | Very high sensitivity for volatiles | Product may have insufficient volatility |
| ¹H-NMR | Nuclear spin in a magnetic field | Structural confirmation, impurity ID | Provides structural information, qNMR is highly accurate | Lower sensitivity than chromatography |
Table 3: Comparison of common analytical methods for purity assessment.[8]
Part 3: Purification Strategies
Even with an optimized reaction, purification is almost always necessary.
Question 5: My crude product is an oil/solid with several impurities. What is the best way to purify it?
Answer: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Method 1: Recrystallization (Preferred for >90% crude purity)
-
Causality (The "Why"): This technique relies on the difference in solubility between the desired product and impurities in a chosen solvent at different temperatures. A good solvent will dissolve the product well when hot but poorly when cold, while impurities remain soluble (or insoluble) at both temperatures.
-
Protocol:
-
Select an appropriate solvent (see Table 4). Ethanol or a mixture of ethyl acetate and hexanes is often a good starting point.[6]
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
| Solvent/System | Comments |
| Ethanol | Good general-purpose solvent for polar compounds. |
| Isopropanol | Similar to ethanol, may offer different selectivity. |
| Ethyl Acetate / Hexanes | A versatile system where solubility can be finely tuned. Dissolve in hot ethyl acetate and add hexanes until turbidity appears, then cool. |
| Toluene | Can be effective for less polar impurities. |
Table 4: Recommended starting solvents for recrystallization.
-
Method 2: Flash Column Chromatography
-
Causality (The "Why"): This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent).[9] It is highly effective for separating compounds with different polarities.
-
Protocol:
-
Choose a solvent system using TLC analysis. Aim for a retention factor (Rf) of ~0.3 for the product. A common starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).
-
Prepare a silica gel column.
-
Dissolve the crude material in a minimal amount of solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Visualizing the Cyanation Pathway
Understanding the mechanism helps in troubleshooting. The diagram below shows a simplified catalytic cycle for a palladium-catalyzed cyanation of an aryl bromide, a process analogous to the synthesis of this compound.
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
By methodically addressing potential issues related to reaction conditions, reagent quality, and purification techniques, researchers can significantly improve the outcomes of their this compound syntheses.
References
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (2014). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (2013). EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
Sources
- 1. Ethyl 5-Amino-2-cyanobenzoate|Research Chemical [benchchem.com]
- 2. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 3. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 4. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. env.go.jp [env.go.jp]
Technical Support Center: Solvent Effects on the Reactivity of Ethyl 2-amino-5-cyanobenzoate
Welcome to the technical support center for Ethyl 2-amino-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection in reactions involving this versatile building block. This compound, with its unique arrangement of an amino, a cyano, and an ethyl ester group on an aromatic ring, offers a rich landscape for chemical transformations. However, its reactivity is profoundly influenced by the solvent environment. This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, with a focus on how solvent choice can be both the cause and the solution.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon workup, you find a disappointingly low yield of your desired product, or perhaps none at all.
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Solubility of Reactants | This compound or other starting materials may not be fully dissolved in the chosen solvent at the reaction temperature, leading to a heterogeneous mixture and slow or incomplete reaction. | 1. Solubility Test: Before running the full-scale reaction, perform a small-scale solubility test with your reactants in the intended solvent. 2. Solvent Selection: Choose a solvent that ensures complete dissolution of all reactants at the desired reaction temperature. For many reactions involving this substrate, polar aprotic solvents like DMF, DMSO, or acetonitrile are good starting points.[1] |
| Inappropriate Solvent Polarity | The transition state of your reaction may be significantly stabilized or destabilized by the solvent's polarity. For instance, reactions that proceed through charged intermediates are often accelerated in polar solvents.[2] | 1. Solvent Screening: If the reaction mechanism is known or suspected to involve polar intermediates, screen a range of solvents with varying polarities (e.g., Toluene, THF, Acetonitrile, DMF).[2] 2. Protic vs. Aprotic: Be mindful of the role of protic solvents. While they can stabilize certain transition states, they can also deactivate nucleophiles through hydrogen bonding.[3][4] |
| Suboptimal Reaction Temperature | The chosen solvent may have a boiling point that is too low to achieve the necessary activation energy for the reaction. | 1. Higher-Boiling Solvents: If a higher temperature is required, switch to a solvent with a higher boiling point (e.g., from THF to dioxane or toluene). 2. Microwave Chemistry: Consider using a microwave reactor, which can allow for rapid heating to temperatures above the solvent's boiling point in a sealed vessel. |
Issue 2: Formation of Multiple Unwanted Byproducts
Your reaction mixture shows multiple spots on TLC, indicating the formation of several side products, complicating purification and reducing the yield of the target molecule.
| Potential Cause | Explanation | Troubleshooting Steps |
| Solvent-Mediated Side Reactions | The solvent itself may be participating in the reaction. For example, protic solvents like alcohols can lead to transesterification of the ethyl ester group. Water contamination can cause hydrolysis of the cyano or ester functionalities.[2] | 1. Use Anhydrous Solvents: For moisture-sensitive reactions, employ anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon).[2] 2. Inert Solvents: Select a solvent that is chemically inert under the reaction conditions. Avoid protic solvents if the ester or cyano group's integrity is critical. |
| Dimerization or Polymerization | Under certain conditions, especially with strong bases or high temperatures, this compound can undergo self-condensation or other intermolecular reactions. | 1. Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the formation of byproducts from prolonged reaction times. 2. Concentration Effects: Running the reaction at a lower concentration by using a larger volume of solvent can sometimes disfavor intermolecular side reactions. |
| Reaction with the Amino Group | The primary amino group is a nucleophilic site and can react with electrophiles present in the reaction mixture, leading to undesired N-substituted byproducts. | 1. Protecting Groups: If the amino group's reactivity is problematic, consider using a suitable protecting group that can be removed later in the synthetic sequence. 2. Solvent Effects on Nucleophilicity: The nucleophilicity of the amino group can be attenuated by polar protic solvents through hydrogen bonding.[5] If undesired reaction at the nitrogen is an issue, a protic solvent might paradoxically be beneficial in some cases. |
Visualizing Troubleshooting Logic
The following workflow can guide your decision-making process when troubleshooting a problematic reaction involving this compound.
Caption: A decision tree for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best "general purpose" solvent for reactions with this compound?
While there is no single "best" solvent, polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile are often good starting points.[1] They tend to have good solvating power for a wide range of organic molecules and can accelerate reactions involving polar intermediates.[2] However, the optimal solvent is always reaction-dependent.
Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of the amino group?
The amino group on this compound can act as a nucleophile.
-
Polar protic solvents (e.g., ethanol, water) can form hydrogen bonds with the lone pair of electrons on the nitrogen atom. This solvation shell can stabilize the ground state of the amine and increase the energy barrier for it to act as a nucleophile, thus slowing down the reaction.[5][6]
-
Polar aprotic solvents (e.g., DMF, acetone) do not have acidic protons and therefore do not form strong hydrogen bonds with the amino group. This leaves the lone pair more available for nucleophilic attack, often leading to faster reaction rates for nucleophilic substitutions involving the amino group.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Solvent-induced dual nucleophiles and the α-effect in the SN2 versus E2 competition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Large-Scale Synthesis of Ethyl 2-amino-5-cyanobenzoate
Welcome to the technical support center for the synthesis of Ethyl 2-amino-5-cyanobenzoate. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this key chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to help you optimize your synthesis for yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for large-scale production of this compound?
A1: Two primary routes are favored for industrial-scale synthesis, each with distinct advantages and challenges:
-
Palladium-Catalyzed Cyanation of a Halogenated Precursor: This is a widely used method that typically starts with Ethyl 2-amino-5-bromobenzoate. The bromo-substituent is displaced by a cyano group using a cyanide source in the presence of a palladium catalyst. Common cyanide sources include zinc cyanide (Zn(CN)₂) and alkali metal cyanides like sodium or potassium cyanide (NaCN, KCN).[1][2] While Zn(CN)₂ is often used, NaCN/KCN are less expensive alternatives, though they can be more prone to deactivating the catalyst.[3]
-
Reduction of a Nitro Precursor: This route involves the synthesis of Ethyl 2-cyano-5-nitrobenzoate, followed by the selective reduction of the nitro group to an amine.[4] Common reduction methods include catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or chemical reducing agents. This pathway avoids the direct use of highly toxic cyanide reagents in the final step but requires careful control to prevent reduction of the nitrile group.[4]
Q2: Why is the choice of cyanide source so critical in the cyanation route?
A2: The choice of cyanide source directly impacts catalyst stability, reaction efficiency, cost, and waste management.
-
Zinc Cyanide (Zn(CN)₂): Often preferred in palladium-catalyzed reactions as it is less likely to deactivate the palladium catalyst compared to alkali metal cyanides.[3] However, it is more expensive and introduces zinc waste streams.
-
Alkali Metal Cyanides (NaCN/KCN): More cost-effective and simplify product purification as the resulting salts are typically water-soluble.[1][2] However, they have a higher tendency to poison palladium catalysts, often requiring specific ligands and reaction conditions to maintain catalytic activity.[3]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A less toxic alternative, which can be advantageous for safety and environmental considerations.[4]
Q3: What are the primary safety concerns for this synthesis on a large scale?
A3: The paramount safety concern is the handling of highly toxic cyanide compounds, especially in the cyanation route.[5]
-
Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas, which can be generated if cyanides are exposed to acid, are potent toxins. All manipulations must be performed in a well-ventilated fume hood or a contained reactor system.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and lab coats, is mandatory.[6] For large-scale operations, respiratory protection may be necessary.
-
Emergency Preparedness: A cyanide antidote kit must be readily available, and all personnel must be trained in its use.[5]
-
Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) and disposed of according to strict environmental regulations.[5]
Troubleshooting Guide: Common Synthesis Challenges
This section provides detailed solutions to specific problems encountered during the large-scale synthesis of this compound, focusing on the common palladium-catalyzed cyanation of Ethyl 2-amino-5-bromobenzoate.
Issue 1: Low or Stalled Reaction Yield
Question: My cyanation reaction is sluggish and gives a low yield (<60%). What factors should I investigate to improve the conversion?
Answer: Low yield is a frequent issue stemming from catalyst deactivation, suboptimal reaction conditions, or poor reagent quality. A systematic approach is required to identify the root cause.
Caption: Troubleshooting logic for low cyanation yield.
-
Inert Atmosphere: Ensure the entire reaction setup is thoroughly purged with an inert gas like nitrogen or argon before adding the catalyst. Oxygen can irreversibly oxidize the active Pd(0) species and the phosphine ligands.[7]
-
Ligand Selection: Tertiary phosphine ligands are crucial for stabilizing the palladium complex.[1] If catalyst deactivation is suspected, consider switching to more electron-rich and sterically hindered ligands, which can improve catalyst stability and longevity.
-
Cyanide Source Management: When using NaCN or KCN, the high concentration of free cyanide ions can poison the catalyst. Consider using zinc cyanide (Zn(CN)₂) which has lower solubility and provides a slow, sustained release of cyanide ions.[3] Alternatively, a phase-transfer catalyst can be employed with KCN to facilitate the reaction at a lower temperature.
Issue 2: Formation of Impurities and Dark-Colored Byproducts
Question: My final product is off-color (dark brown or black) and HPLC analysis shows several significant impurities. What are the likely side reactions, and how can I prevent them?
Answer: The formation of colored impurities and byproducts often points to thermal decomposition or side reactions involving the starting materials or product. Careful control over temperature and stoichiometry is key.
| Impurity/Byproduct | Potential Cause | Prevention Strategy |
| Polymeric Tars | Overheating of the reaction mixture, leading to decomposition of starting materials or product.[8] | Maintain strict temperature control. Avoid localized overheating by ensuring efficient stirring. |
| Hydrolysis Products (e.g., 2-amino-5-cyanobenzoic acid) | Presence of water in the reaction medium, especially at high temperatures. The ester group is susceptible to hydrolysis.[8] | Use anhydrous solvents and reagents. Ensure the workup procedure minimizes contact with water at high temperatures. |
| Dimerized Products | Can occur during prolonged reaction times or at elevated temperatures.[8] | Optimize the reaction time by monitoring progress (e.g., via TLC or HPLC). Quench the reaction promptly upon completion. |
| Dehalogenated Product (Ethyl 2-aminobenzoate) | A common side reaction in palladium-catalyzed processes where a proton replaces the bromine atom instead of the cyanide group.[9] | Optimize catalyst and ligand choice. The presence of certain additives can sometimes suppress this pathway. |
-
Temperature Control: Equip the reactor with a reliable temperature probe and control system. For large-scale reactions, account for the exotherm of the reaction and ensure the cooling system can manage it. A typical temperature range is 120-160°C.[10]
-
Solvent Selection: Use high-purity, anhydrous, high-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc).[1] Be aware that DMF can be difficult to remove on a large scale.[3]
-
Reaction Monitoring: Actively monitor the reaction's progress. Take aliquots at regular intervals (e.g., every 1-2 hours) and analyze them by HPLC to determine the optimal endpoint. This prevents the formation of byproducts from unnecessarily long reaction times.
-
Workup and Purification:
-
Upon completion, cool the reaction mixture before quenching.
-
To remove residual metal catalysts, which can cause discoloration, perform an aqueous wash, sometimes with a chelating agent like EDTA or a dilute ammonia solution.[5][11]
-
The crude product can often be purified by recrystallization from a suitable solvent like ethanol or methanol.[5]
-
Issue 3: Challenges with Product Isolation and Purification
Question: I am struggling to isolate a pure, crystalline product. The crude material is an oil or a tarry solid that is difficult to handle. What purification techniques are most effective?
Answer: Isolation issues often arise from residual high-boiling solvents or persistent impurities. A multi-step purification strategy is usually necessary.
Caption: General workflow for workup and purification.
-
Solvent Removal: If a high-boiling solvent like DMF was used, it must be thoroughly removed. This can be challenging on a large scale. Consider azeotropic removal with a solvent like toluene under reduced pressure or extraction into an aqueous phase.
-
Initial Purification by Slurry: If the crude product is an amorphous or tarry solid, try slurring it in a non-solvent (a liquid in which the product is insoluble but impurities are, such as heptane or diethyl ether). This can wash away soluble impurities and sometimes induce crystallization.
-
Recrystallization: This is the most effective method for obtaining high-purity crystalline material.[5]
-
Solvent Screening: Test various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate) to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is highly colored, you can treat it with a small amount of activated carbon and filter it while hot (use caution with flammable solvents). Allow the solution to cool slowly to form well-defined crystals.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- Google Patents. (2014). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
-
ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate ( o -NosylOXY). Retrieved from [Link]
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (2001). WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives.
-
LookChem. (2025). ethyl 2-cyanobenzoate. Retrieved from [Link]
- Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (2014). EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
Journal of Emerging Technologies and Innovative Research. (2023). Synthesis of ethyl 6-amino-5-cyano-1,4-dihydro-2. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Retrieved from [Link]
-
Beilstein Journals. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Retrieved from [Link]
- Google Patents. (2014). EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
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- 11. Methyl 5-amino-2-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Impurities in Ethyl 2-amino-5-cyanobenzoate
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Welcome to the Technical Support Center for Ethyl 2-amino-5-cyanobenzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this critical starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the quality and integrity of your downstream applications.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the pharmaceutical industry, due to its reactive amino and cyano functional groups.[1] However, the synthetic routes to this compound can introduce various impurities that may compromise the yield, purity, and safety of the final product. Understanding the origin of these impurities and implementing effective control strategies are paramount for successful drug development.
This guide provides a comprehensive overview of common impurities, their formation pathways, and robust analytical and purification methods to mitigate their impact.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: The most prevalent impurities typically arise from the starting materials, side reactions during synthesis, or degradation. These can include:
-
Unreacted Starting Materials: Such as ethyl 2-amino-5-bromobenzoate if the cyanation reaction is incomplete.[2]
-
Hydrolysis Products: The ester or nitrile group can undergo hydrolysis to form 2-amino-5-cyanobenzoic acid or ethyl 2-amino-5-carbamoylbenzoate, respectively, especially under acidic or basic conditions.[3][4]
-
Over-alkylation or Acylation Products: The amino group is susceptible to further reaction, leading to impurities like ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate.[5]
-
Positional Isomers: Depending on the synthetic route, isomers such as ethyl 5-amino-2-cyanobenzoate may be present.[1]
-
Residual Metals: If transition metal catalysts (e.g., palladium or copper) are used in the cyanation step, residual metals can be a significant impurity.[4][6]
Q2: How do these impurities affect my downstream reactions?
A2: Impurities can have several detrimental effects:
-
Reduced Yield: Impurities that are structurally similar to the desired product can compete in subsequent reactions, leading to lower yields of the target molecule.
-
Formation of Byproducts: Reactive impurities can participate in side reactions, generating a complex mixture of unintended products and complicating purification.
-
Catalyst Poisoning: Residual metals or other reactive functional groups can deactivate catalysts used in downstream transformations.
-
Altered Biological Activity: In a pharmaceutical context, impurities can exhibit their own pharmacological or toxicological effects, compromising the safety and efficacy of the final drug substance.
Q3: What are the recommended analytical techniques for detecting and quantifying impurities in this compound?
A3: A multi-faceted analytical approach is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating and quantifying organic impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point. UV detection is suitable for chromophoric impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides molecular weight information, aiding in the identification of unknown impurities.[7]
-
Gas Chromatography (GC): GC is useful for detecting volatile impurities and residual solvents. A nitrogen-phosphorus detector can be particularly sensitive for nitrogen-containing compounds.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of isolated impurities.[7]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard method for quantifying trace levels of residual metal catalysts.[9]
Troubleshooting Guides
This section provides detailed guidance on addressing specific issues related to impurities in this compound.
Issue 1: High Levels of Unreacted Starting Material (e.g., Ethyl 2-amino-5-bromobenzoate)
Causality: Incomplete cyanation reaction. This can be due to several factors including insufficient reaction time, low temperature, catalyst deactivation, or poor quality of the cyanide reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high levels of unreacted starting material.
Detailed Protocol: Optimizing the Cyanation Reaction
-
Reaction Time and Temperature: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. If the reaction stalls, consider increasing the temperature in increments of 10°C or extending the reaction time.
-
Catalyst Evaluation:
-
Ensure the palladium or copper catalyst is fresh and has been stored under an inert atmosphere.
-
Consider increasing the catalyst loading, although this may lead to higher residual metal levels.
-
For palladium-catalyzed reactions, the choice of phosphine ligand is critical and may need to be re-evaluated.[6]
-
-
Cyanide Reagent Quality: Use a high-purity, finely powdered cyanide source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]).[1] Grinding the cyanide reagent before use can increase its reactivity.[4]
-
Solvent: Ensure the use of an appropriate polar aprotic solvent like DMF or ethers to facilitate the reaction.[1]
Issue 2: Presence of Hydrolysis Products (2-amino-5-cyanobenzoic acid)
Causality: Exposure of the ester functional group to acidic or basic conditions, often during aqueous work-up or purification.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the presence of hydrolysis products.
Detailed Protocol: Minimizing Hydrolysis
-
Aqueous Work-up: During the work-up, maintain the pH of the aqueous phase as close to neutral as possible. Use mild acids (e.g., dilute citric acid) or bases (e.g., sodium bicarbonate) for any necessary pH adjustments.
-
Purification:
-
Recrystallization: This is an effective method for removing the more polar carboxylic acid impurity.[4][10] Suitable solvents include ethanol, methanol, or acetonitrile.[10]
-
Column Chromatography: If recrystallization is not sufficient, silica gel chromatography can be employed. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) will typically allow for good separation.
-
Issue 3: High Levels of Residual Metals (Copper or Palladium)
Causality: Incomplete removal of the transition metal catalyst used in the cyanation step.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high levels of residual metals.
Detailed Protocol: Metal Scavenging
-
Aqueous Washes: During the work-up, wash the organic layer with an aqueous solution of a mild chelating agent. For copper, a wash with aqueous ammonium chloride or 2,2'-thiodiethanol can be effective.[4]
-
Chelating Agents: If aqueous washes are insufficient, treatment of the organic solution with a solid-supported chelating agent (e.g., a thiol-functionalized silica gel) can be employed.
-
Activated Carbon: Treatment with activated carbon can also help to adsorb residual metal catalysts. Stir the crude product solution with a small amount of activated carbon, followed by filtration.
-
Recrystallization: Recrystallization can also help to reduce the levels of metal impurities that may be occluded in the crystal lattice of the product.[4]
Data Presentation
Table 1: Common Impurities and their Analytical Signatures
| Impurity Name | Potential Origin | Typical HPLC Retention Time (Relative to Product) | Key Mass Spec Fragment (m/z) |
| Ethyl 2-amino-5-bromobenzoate | Incomplete cyanation | Earlier eluting | 258/260 (characteristic bromine isotope pattern) |
| 2-amino-5-cyanobenzoic acid | Hydrolysis of ester | Later eluting | 162 |
| Ethyl 2-amino-5-carbamoylbenzoate | Hydrolysis of nitrile | Later eluting | 208 |
| Ethyl 5-amino-2-cyanobenzoate | Isomeric starting material | Similar to product | 190 |
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in acetonitrile at a concentration of 1 mg/mL.
Protocol 2: Recrystallization for Purification
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes.
-
Hot filter the solution to remove any insoluble impurities and the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
References
- Google Patents. (2008). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (2015). US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- Libeer, J. C., Scharpé, S. L., Verkerk, R. M., Deprettere, A. J., & Schepens, P. J. (1981). Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector. Clinica Chimica Acta, 115(2), 119-123.
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Retrieved from [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Retrieved from [Link]
-
DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. (n.d.). Retrieved from [Link]
- Google Patents. (2013). US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
- Google Patents. (2014). CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- Google Patents. (2013). RU2495869C2 - Method of producing 2-amino-5-cyanobenzoic acid derivatives.
-
European Patent Office. (2008). EP 2102150 B1 - PROCESS FOR PREPARING 2-AMINO-5-CYANOBENZOIC ACID DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate. Retrieved from [Link]
- Google Patents. (2011). CN102311356A - Synthetic method of ethyl p-aminobenzoate.
-
PubChem. (n.d.). Ethyl 2-cyanobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
Sources
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- 4. WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 5. Ethyl 2-[acetyl(methyl)amino]-5-cyanobenzoate | C13H14N2O3 | CID 146530384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US8748630B2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Simultaneous determination of p-aminobenzoic acid, acetyl-p-aminobenzoic acid and p-aminohippuric acid in serum and urine by capillary gas chromatography with use of a nitrogen-phosphorus detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Quinazoline Synthesis: Ethyl 2-amino-5-cyanobenzoate vs. Anthranilic Acid
This guide provides an in-depth, objective comparison of two key starting materials for the synthesis of quinazolines: the traditional precursor, anthranilic acid, and the versatile alternative, ethyl 2-amino-5-cyanobenzoate. For researchers, scientists, and professionals in drug development, the choice of starting material is a critical decision that influences reaction efficiency, yield, and the diversity of accessible derivatives. This document will delve into the mechanistic pathways, highlight the performance of each precursor with supporting experimental data, and provide detailed protocols to guide your synthetic strategy.
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The efficacy of these compounds is often dictated by the substituents on the quinazoline ring system. Therefore, the synthetic route chosen must not only be efficient but also flexible enough to allow for the introduction of desired functional groups.
The Classical Approach: Quinazoline Synthesis from Anthranilic Acid
Anthranilic acid is the most historically significant and widely used precursor for the synthesis of quinazolin-4(3H)-ones.[5] The most common method, the Niementowski quinazoline synthesis, involves the condensation of anthranilic acid with amides.[6] While dependable, this method is often characterized by harsh reaction conditions, such as high temperatures and long reaction times, which can limit its applicability for sensitive substrates.[6]
Reaction Mechanism and Conditions
The synthesis of quinazolin-4(3H)-ones from anthranilic acid can be achieved through several related pathways. A prominent route involves the initial acylation of anthranilic acid, followed by cyclization with an amine source, often through a benzoxazinone intermediate.[1][7]
For instance, the reaction with acetic anhydride first forms N-acetylanthranilic acid, which then cyclizes to a 2-methyl-3,1-benzoxazin-4-one intermediate.[7][8] This intermediate is then reacted with a primary amine to yield the corresponding 2,3-disubstituted quinazolin-4(3H)-one.
Alternatively, in a one-pot approach, anthranilic acid can be reacted with an orthoester, such as trimethyl orthoformate, and an amine under microwave irradiation to form 3-substituted-quinazolin-4(3H)-ones.[7] The Niementowski reaction, in its simplest form, involves heating anthranilic acid with formamide to produce quinazolin-4-one.[9][10] While yields can be high under optimized conditions (up to 96%), this often requires temperatures between 130-135°C for several hours.[9]
Advantages and Limitations
The primary advantage of using anthranilic acid is its widespread availability and the extensive body of literature documenting its use in quinazoline synthesis.[5][9] However, the high temperatures and sometimes strong acidic or basic conditions required can be a significant drawback, potentially leading to side reactions and limiting the functional group tolerance of the reaction.[6]
Caption: General synthetic routes from Anthranilic Acid.
A Modern Alternative: this compound
This compound, and more broadly, 2-aminobenzonitriles, represent a more modern and versatile entry point for quinazoline synthesis. This precursor is particularly well-suited for multicomponent reactions, which are characterized by their high atom economy and efficiency.[6] The presence of the nitrile group allows for a different cyclization strategy, often leading to 4-aminoquinazolines, a class of compounds that are highly valuable in drug discovery.
Reaction Mechanism and Conditions
A common and highly efficient method is the one-pot condensation of a 2-aminobenzonitrile derivative, an orthoester (or formic acid), and an amine.[6] This approach is often facilitated by microwave irradiation, which significantly reduces reaction times and can improve yields.[6] The mechanism involves the formation of an N-acyl-2-aminobenzonitrile intermediate, which then undergoes intramolecular cyclization. The cyano group is an excellent electrophile for the intramolecular nucleophilic attack by the newly formed amidine nitrogen, leading directly to the quinazoline ring system.
This pathway offers a straightforward route to a diverse range of 4-aminoquinazolines, as the amine in the third component is directly incorporated into the final product at the 4-position. Iron-catalyzed methods have also been developed, starting from 2-alkylamino benzonitriles, which proceed through C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization to yield 2,4-disubstituted quinazolines.[11]
Advantages and Limitations
The use of 2-aminobenzonitrile precursors offers several key advantages:
-
Milder Reaction Conditions: Many syntheses can be performed under significantly milder conditions than the classical Niementowski reaction.
-
High Efficiency: One-pot, multicomponent reactions improve efficiency and reduce waste.[6]
-
Diverse Derivatives: This route provides facile access to 4-aminoquinazolines and other diversely substituted derivatives that can be challenging to synthesize from anthranilic acid.
-
Atom Economy: Multicomponent reactions are inherently more atom-economical.[6]
The main limitation is the commercial availability and cost of substituted 2-aminobenzonitriles compared to the ubiquity of anthranilic acid.
Caption: Multicomponent reaction pathway from 2-Aminobenzonitriles.
Performance Comparison: A Head-to-Head Analysis
The choice between these two precursors ultimately depends on the specific goals of the synthesis. The following table summarizes the key performance differences.
| Feature | Anthranilic Acid | This compound |
| Primary Product Class | Quinazolin-4(3H)-ones | 4-Aminoquinazolines, 2,4-Disubstituted Quinazolines |
| Typical Conditions | High temperature (120-180°C), often lengthy reaction times.[6] | Milder conditions, often accelerated by microwave irradiation.[6] |
| Reaction Type | Bimolecular condensation (e.g., Niementowski). | Often one-pot, multicomponent reactions.[6] |
| Yields | Variable; can be high (up to 96%) but often moderate.[9] | Generally good to excellent (e.g., 34-85%).[6] |
| Atom Economy | Moderate; often involves dehydration or other leaving groups. | High, especially in multicomponent syntheses.[6] |
| Substituent Diversity | Good for 2- and 3- positions. | Excellent for 2- and 4- positions. |
| Starting Material Cost | Generally low and readily available. | Higher cost and less commercially available than anthranilic acid. |
| Green Chemistry Aspect | Often requires high energy input and organic solvents. | Microwave-assisted and solvent-free options are common.[6][12] |
Experimental Protocols
To provide a practical context, the following are representative, detailed protocols for the synthesis of a quinazoline derivative from each precursor.
Protocol 1: Synthesis of 2-Methyl-3-phenyl-quinazolin-4(3H)-one from Anthranilic Acid
This two-step protocol proceeds via a benzoxazinone intermediate, a common and reliable method.[7][8]
Caption: Workflow for Quinazolinone synthesis from Anthranilic Acid.
Step-by-Step Methodology:
-
Synthesis of 2-Methyl-3,1-benzoxazin-4-one:
-
Rationale: This step creates the activated cyclic intermediate necessary for reaction with the amine.
-
In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (10 mmol) and acetic anhydride (30 mmol).
-
Heat the mixture to reflux and maintain for 1 hour. The reaction progress can be monitored by TLC.
-
Allow the reaction mixture to cool to room temperature. The product will crystallize.
-
Collect the solid by vacuum filtration, wash with cold petroleum ether, and dry to yield 2-methyl-3,1-benzoxazin-4-one.
-
-
Synthesis of 2-Methyl-3-phenyl-quinazolin-4(3H)-one:
-
Rationale: The amine (aniline) acts as a nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the more stable quinazolinone ring system.
-
In a separate round-bottom flask, dissolve the 2-methyl-3,1-benzoxazin-4-one (10 mmol) and aniline (11 mmol) in glacial acetic acid (20 mL).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into a beaker containing crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid.
-
Recrystallize the crude product from ethanol to obtain pure 2-methyl-3-phenyl-quinazolin-4(3H)-one.
-
Protocol 2: Microwave-Assisted Synthesis of a 4-Aminoquinazoline Derivative
This one-pot, three-component synthesis demonstrates the efficiency of using a 2-aminobenzonitrile precursor.[6]
Caption: Workflow for 4-Aminoquinazoline synthesis.
Step-by-Step Methodology:
-
Reaction Assembly:
-
Rationale: Combining all reactants in a single pot streamlines the process. Ethanol is a suitable polar solvent for microwave heating.
-
In a 10 mL microwave reaction vial, add this compound (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (e.g., benzylamine, 6 mmol).
-
Add ethanol (5 mL) and a magnetic stir bar.
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Rationale: Microwave heating provides rapid and uniform energy transfer, dramatically accelerating the reaction rate compared to conventional heating.[6]
-
Place the vial in a microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.
-
-
Product Isolation and Purification:
-
Rationale: Precipitation in ice-water is an effective method for isolating the organic product from the polar solvent and any water-soluble byproducts.
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the contents of the vial over crushed ice with stirring. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the solid from ethanol to afford the pure 4-aminoquinazoline derivative.
-
Conclusion
Both anthranilic acid and this compound are valuable precursors for quinazoline synthesis, each with a distinct profile of advantages and limitations.
-
Anthranilic acid remains the workhorse for synthesizing quinazolin-4(3H)-ones, particularly when cost and scale are primary considerations for established targets. Its utility is well-documented, though often at the expense of harsh conditions and limited functional group tolerance.
-
This compound and related 2-aminobenzonitriles offer a more modern, efficient, and versatile route, especially for the synthesis of 4-aminoquinazoline libraries in a drug discovery context. The amenability of this precursor to milder, microwave-assisted multicomponent reactions aligns well with the principles of green chemistry and high-throughput synthesis.
The optimal choice for a senior application scientist will be dictated by the specific molecular target, desired substitution pattern, available equipment, and overall project goals. For rapid lead generation and exploration of diverse chemical space, the 2-aminobenzonitrile route is superior. For the large-scale, cost-effective production of a known quinazolin-4(3H)-one, the classical anthranilic acid approach remains a viable and robust option.
References
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH. [Link]
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
Classical strategies for the synthesis of quinazolines. ResearchGate. [Link]
-
Efficient Synthetic Protocol and Mechanistic Study of Quinazoline Analogues and their Biological Importance. Bentham Science Publisher. [Link]
-
Fast and efficient synthesis of quinazoline derivatives. Morressier. [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - PubMed Central. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure. [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect. [Link]
-
Review Article Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Semantic Scholar. [Link]
-
Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. [Link]
-
Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds with quinazoline moieties. ResearchGate. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. [Link]
-
(PDF) Uses of Anthranilic Acid for the Synthesis of Dihydroquinazolin Derivatives with Antitumor, Antiproliferative and Pim-1 kinase Activities. ResearchGate. [Link]
-
Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]
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A Comparative Guide to Heterocycle Synthesis: Isatoic Anhydride vs. Ethyl 2-Amino-5-Cyanobenzoate
Executive Summary: Choosing Your Anthranilate Synthon
In the synthesis of quinazolinones and related fused heterocycles—scaffolds of immense importance in medicinal chemistry—chemists frequently turn to precursors containing the 1,2-amino-carboxyl substitution pattern on a benzene ring.[1][2] Among the most common starting materials are isatoic anhydride and substituted aminobenzoates like ethyl 2-amino-5-cyanobenzoate. While both serve as foundational building blocks, their reactivity, cost, and synthetic versatility differ significantly.
Isatoic anhydride is a robust, cost-effective, and highly versatile workhorse, ideal for generating a wide array of 2,3-disubstituted quinazolinones through one-pot, multicomponent reactions (MCRs).[3] Its key feature is the in situ generation of a reactive 2-aminobenzamide intermediate upon reaction with an amine, releasing only carbon dioxide as a byproduct.[4] This makes it exceptionally well-suited for diversity-oriented synthesis and large-scale applications.[5][6]
Conversely, this compound is a more specialized synthon.[7] The presence of the cyano group offers a unique reaction handle for constructing specific substitution patterns that may be difficult to achieve with isatoic anhydride. Its utility shines in targeted syntheses where the cyano group's electrophilicity is strategically exploited for cyclization, though often requiring more tailored, and potentially multi-step, reaction conditions.
This guide provides a detailed comparison of these two synthons, supported by experimental data and mechanistic insights, to help researchers make an informed decision based on their specific synthetic goals, from discovery chemistry to process development.
| Feature | Isatoic Anhydride | This compound |
| Primary Use | Versatile precursor for diverse quinazolinones via MCRs | Specialized precursor for targeted heterocycle synthesis |
| Reactivity Profile | Acts as an activated anthranilic acid; releases CO₂ | Dual reactivity at amino and cyano groups |
| Typical Reactions | One-pot, three-component condensations | Stepwise acylation/condensation followed by cyclization |
| Byproducts | CO₂, H₂O | Ethanol, H₂O |
| Cost & Availability | Inexpensive, bulk commodity chemical[5][8] | More expensive, fine chemical/building block[9][10] |
| Scalability | Excellent; widely used in industry[6] | Suitable for lab scale; cost may be a factor for scale-up |
| Ideal For | Library synthesis, process chemistry, broad substrate scope | Niche structures, specific functionalization patterns |
Isatoic Anhydride: The Versatile Workhorse
Isatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione) is a cyclic N-carboxyanhydride of anthranilic acid. It is a stable, crystalline solid that is widely available and economical, making it a staple in both academic and industrial laboratories.[5][8]
Mechanism and Reactivity
The power of isatoic anhydride lies in its role as a convenient precursor to 2-aminobenzamide intermediates. The reaction cascade, particularly in multicomponent settings, is elegant and efficient.
-
Nucleophilic Acyl Substitution: The synthesis is initiated by the nucleophilic attack of a primary amine on the more electrophilic C4 carbonyl of the anhydride.[11][12]
-
Ring Opening & Decarboxylation: This attack leads to the opening of the heterocyclic ring to form an unstable carbamic acid intermediate. This intermediate readily undergoes decarboxylation (loss of CO₂) to generate a 2-aminobenzamide derivative. This step is the key to its utility, as it unmasks the benzamide in situ.
-
Condensation and Cyclization: The newly formed 2-aminobenzamide then reacts with a third component, typically an aldehyde or orthoester. Condensation with an aldehyde forms a Schiff base (imine), which then undergoes intramolecular cyclization onto the amide nitrogen, followed by oxidation or rearrangement to yield the stable quinazolinone ring system.[13]
This sequence allows three or more components to be combined in a single pot to generate complex products with high atom economy.[14][15]
Supporting Experimental Data & Protocol
A multitude of protocols demonstrate the efficiency of isatoic anhydride. For instance, multicomponent reactions under ultrasound irradiation have been shown to produce 2,3-disubstituted quinazolinones in excellent yields (90–97%) within minutes, a significant improvement over conventional heating which can take several hours.[13]
Protocol: Ultrasound-Assisted Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones[13]
-
Reaction Setup: To a 50 mL round-bottom flask, add isatoic anhydride (1.0 mmol), a primary amine (e.g., benzylamine, 1.0 mmol), an aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and a catalytic amount of nano-TiO₂@SiO₂ (12 mg).
-
Solvent Addition: Add ethanol (10 mL) as a green solvent.
-
Reaction: Immerse the flask in an ultrasonic bath or use an ultrasound probe (40 W). Irradiate the mixture for 5-10 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.
Advantages:
-
High atom economy and yields.[13]
-
Operational simplicity (one-pot).[14]
-
Mild reaction conditions are often possible.
-
Benign byproduct (CO₂).
-
Wide substrate scope for both amine and aldehyde components.[16]
Limitations:
-
Sensitive to moisture, which can hydrolyze it to anthranilic acid.[5]
-
The generation of the 2-aminobenzamide intermediate is a prerequisite, limiting its use for heterocycles that do not derive from this specific structure.
This compound: The Specialized Precursor
This compound is a bifunctional molecule featuring nucleophilic amino and ester groups, along with an electrophilic cyano (nitrile) group.[7] This combination allows for a different set of synthetic strategies compared to isatoic anhydride. It is typically a pale yellow crystalline powder, available as a laboratory chemical, but at a significantly higher cost per mole than isatoic anhydride.[9][17]
Mechanism and Reactivity
Synthesis with this precursor proceeds via a different pathway. The amino group serves as the initial point of reaction, while the cyano group acts as a latent electrophile for the final ring-closing step.
-
Nucleophilic Attack by Amine: The 2-amino group reacts with a suitable electrophile. A classic example is the reaction with an isothiocyanate to form a thiourea derivative.[18] Isothiocyanates are valuable reagents for building sulfur-containing heterocycles.[19]
-
Intramolecular Cyclization: The thiourea intermediate, under basic or thermal conditions, undergoes intramolecular cyclization. The nitrogen atom of the thiourea attacks the electrophilic carbon of the cyano group.
-
Tautomerization: The resulting cyclized product tautomerizes to form the stable, aromatic heterocyclic system, in this case, a 2-sulfanyl-quinazolin-4(3H)-one derivative. The ester group is often hydrolyzed during the workup or in a subsequent step.
This approach provides direct access to quinazoline cores with specific functionality at the 2-position (e.g., a thiol group), which can be further modified.
Key Decision Factors:
-
For Library Synthesis and SAR Studies: Isatoic anhydride is the clear choice. Its utility in rapid, one-pot multicomponent reactions allows for the efficient generation of a large, diverse library of analogues by simply varying the amine and aldehyde/orthoester inputs. [3][13]* For Process Development and Scale-Up: The low cost, stability, and high-yielding nature of reactions involving isatoic anhydride make it the preferred starting material for large-scale manufacturing. [5][6]* For Accessing Specific or Novel Scaffolds: this compound becomes valuable when the target heterocycle requires a functionality not easily installed via standard MCRs. Its unique reactivity allows for the synthesis of less common quinazolinone derivatives and other fused nitrogen heterocycles. [7]* When Cost is a Major Constraint: Isatoic anhydride is orders of magnitude cheaper, making it the default choice for budget-conscious projects.
Conclusion
Both isatoic anhydride and this compound are valuable precursors in heterocyclic chemistry, but they serve different strategic purposes. Isatoic anhydride is an economical, efficient, and versatile synthon for the high-throughput synthesis of quinazolinone libraries and for large-scale production. Its chemistry is defined by simplicity and atom economy. This compound, while more costly, is a specialized tool that enables synthetic routes through the unique reactivity of its cyano group, providing access to targeted structures that may be otherwise inaccessible. The judicious selection between these two reagents, based on a clear understanding of their respective strengths and weaknesses, is key to a successful and efficient synthetic campaign in drug discovery and development.
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ResearchGate. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. Available at: [Link]
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Al-Obaid, A. M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. Available at: [Link]
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Acta Crystallographica Section E. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Acta Crystallographica Section E, 74(Pt 8), 1101–1106. Available at: [Link]
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ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 6, 101235. Available at: [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2010). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Bioinformatics and Biology Insights, 4, 69–95. Available at: [Link]
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A Senior Application Scientist's Guide to 4-Aminoquinazoline Synthesis: A Comparative Analysis of Precursors for Optimal Yield and Purity
Introduction: The Privileged 4-Aminoquinazoline Scaffold in Modern Drug Discovery
The 4-aminoquinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active agents.[1][2][3] This heterocyclic framework is central to the mechanism of action of several approved blockbuster drugs, particularly in oncology, where it forms the backbone of potent tyrosine kinase inhibitors like gefitinib (Iressa) and erlotinib (Tarceva).[3] The efficacy of these therapeutics hinges on the precise molecular architecture of the 4-aminoquinazoline core, making its efficient and high-purity synthesis a critical challenge for researchers in drug development.
This in-depth technical guide provides a comparative analysis of common precursors for the synthesis of 4-aminoquinazolines, with a focus on reaction yield and product purity. We will delve into the mechanistic nuances of each synthetic route, present detailed, field-tested experimental protocols, and offer a data-driven comparison to empower researchers to make informed decisions for their specific research and development needs.
Strategic Overview of Synthetic Pathways
The construction of the 4-aminoquinazoline ring system can be approached from several angles, largely dictated by the choice of the starting aniline derivative. This guide will focus on three of the most prevalent and versatile precursors:
-
2-Aminobenzonitrile: A highly popular and reactive precursor, offering a direct route to the 4-amino functionality.
-
2-Aminobenzamide: A classic starting material that undergoes cyclocondensation with various reagents.
-
Anthranilic Acid: A foundational precursor, often utilized in the well-established Niementowski synthesis to first form a quinazolinone intermediate.
The selection of a precursor is a strategic decision, influenced by factors such as commercial availability, substrate scope, and the desired substitution pattern on the final molecule.
Precursor Deep Dive: Protocols, Mechanisms, and Performance
The 2-Aminobenzonitrile Route: A Direct and Efficient Approach
2-Aminobenzonitrile is arguably one of the most direct precursors for 4-aminoquinazoline synthesis. The presence of the nitrile group provides a reactive electrophilic center for cyclization, while the adjacent amino group serves as the nucleophile.
The most straightforward synthesis involves the reaction of 2-aminobenzonitrile with a one-carbon source, such as formamide, which conveniently acts as both a reagent and a solvent at elevated temperatures. The reaction proceeds via an initial formation of an N-(2-cyanophenyl)formamidine intermediate, which then undergoes an intramolecular cyclization. The amino group attacks the nitrile carbon, leading to the formation of the pyrimidine ring of the quinazoline system.
-
Reagents and Equipment:
-
2-Aminobenzonitrile (1.0 eq)
-
Formamide (excess, ~10-15 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask for filtration
-
Standard laboratory glassware
-
-
Procedure:
-
To a round-bottom flask, add 2-aminobenzonitrile (e.g., 11.8 g, 100 mmol) and formamide (e.g., 45 mL, ~1135 mmol).[4]
-
Heat the mixture to reflux (typically around 180-210°C) with continuous stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.[4]
-
Pour the mixture into cold water to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol to remove residual formamide.[5]
-
Dry the product under vacuum to yield 4-aminoquinazoline.
-
-
Purification: The crude product is often of high purity. However, for exacting applications, recrystallization from ethanol or an ethanol/water mixture can be performed to remove any minor impurities.[5]
The 2-Aminobenzamide Pathway: A Versatile Cyclocondensation Approach
2-Aminobenzamide (anthranilamide) is another widely used precursor. The amide functionality can be induced to cyclize with a variety of reagents that provide the C2 carbon of the quinazoline ring.
A common strategy involves the condensation of 2-aminobenzamide with an aldehyde. This reaction typically forms a 2,3-dihydroquinazolin-4(1H)-one intermediate, which is then oxidized in situ or in a separate step to the aromatic 4-aminoquinazoline. The choice of oxidant and reaction conditions is crucial for achieving high yields and purity.
-
Reagents and Equipment:
-
2-Aminobenzamide (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Copper(II) Chloride (CuCl₂) (catalytic amount, e.g., 10 mol%)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating source
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (e.g., 1.36 g, 10 mmol) and benzaldehyde (e.g., 1.17 g, 11 mmol) in ethanol (e.g., 50 mL).[6]
-
Add a catalytic amount of CuCl₂ (e.g., 0.134 g, 1 mmol).
-
Heat the mixture to reflux with stirring for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
-
Purification: The crude product typically requires purification by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to isolate the pure 2-phenyl-4-aminoquinazoline.[7]
The Anthranilic Acid Route: The Classic Niementowski Synthesis
The Niementowski synthesis is a classical and reliable method for preparing quinazolin-4(3H)-ones from anthranilic acid and an amide.[1][8][9] To obtain a 4-aminoquinazoline, a subsequent chemical transformation of the 4-oxo group is required. This multi-step process can be advantageous for creating diverse substitution patterns.
The synthesis begins with the thermal condensation of anthranilic acid with an amide (e.g., formamide). This proceeds through an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration to form the quinazolin-4(3H)-one.[1] The resulting quinazolinone is then typically chlorinated at the 4-position (e.g., using POCl₃ or SOCl₂) to yield a 4-chloroquinazoline. This highly reactive intermediate can then undergo nucleophilic aromatic substitution with an amine to furnish the desired 4-aminoquinazoline derivative.
-
Step 1: Synthesis of Quinazolin-4(3H)-one
-
Heat a mixture of anthranilic acid (1.0 eq) and formamide (excess, ~4 eq) at 130-140°C for 2 hours.[10]
-
Cool the reaction and add water to precipitate the product.
-
Filter, wash with water, and dry to obtain quinazolin-4(3H)-one.
-
-
Step 2: Conversion to 4-Anilinoquinazoline
-
Carefully reflux the quinazolin-4(3H)-one from Step 1 in an excess of phosphoryl chloride (POCl₃) for 2-3 hours to form 4-chloroquinazoline.
-
Remove the excess POCl₃ under reduced pressure.
-
Dissolve the crude 4-chloroquinazoline in a suitable solvent like isopropanol.
-
Add aniline (1.1 eq) and heat the mixture to reflux for 1-2 hours.
-
Cool the reaction, and the product will often precipitate. The pH can be adjusted with a base to facilitate precipitation.
-
Filter the solid, wash with a suitable solvent, and dry.
-
-
Purification: The final product may require recrystallization or column chromatography to achieve high purity, depending on the efficiency of the substitution reaction.[7]
Comparative Analysis: Yield, Purity, and Practical Considerations
| Precursor | Synthetic Route | Typical Yield Range | Purity Profile | Advantages | Disadvantages |
| 2-Aminobenzonitrile | One-step cyclocondensation with formamide | 75-95% | Generally high; can often be used without further purification. | High atom economy, direct, often high yielding. | Limited to C2-unsubstituted or simple alkyl-substituted quinazolines with this method. |
| 2-Aminobenzamide | Condensation with aldehydes followed by oxidation | 60-85% | Requires chromatographic purification to remove byproducts. | Versatile for introducing diverse C2-substituents. | Often a two-step (one-pot) process, lower yields, requires purification. |
| Anthranilic Acid | Multi-step Niementowski synthesis | 60-80% (overall) | Purity depends on the efficiency of each step; intermediates and final product may need purification. | Highly versatile for diverse substitutions at C2 and the 4-amino group. | Multi-step process, use of hazardous reagents (e.g., POCl₃). |
Visualizing the Synthetic Workflow
A generalized workflow for the synthesis and purification of 4-aminoquinazolines is depicted below.
Caption: Generalized workflow for 4-aminoquinazoline synthesis.
Mechanistic Insight: The Niementowski Cyclization
The Niementowski reaction provides a powerful example of cyclocondensation. Understanding the mechanism allows for optimization of reaction conditions.
Caption: Simplified mechanism of the Niementowski quinazoline synthesis.
Conclusion and Recommendations
The choice of precursor for 4-aminoquinazoline synthesis is a critical decision that impacts yield, purity, and overall efficiency.
-
For the rapid synthesis of C2-unsubstituted 4-aminoquinazolines , the 2-aminobenzonitrile route offers a direct, high-yielding, and often purification-free path.
-
When diverse C2-substituents are desired, 2-aminobenzamide provides a versatile one-pot option, though it typically requires chromatographic purification.
-
For the greatest flexibility in introducing a wide array of substituents at both the C2 and 4-amino positions , the multi-step Niementowski synthesis starting from anthranilic acid remains a powerful, albeit more laborious, strategy.
Ultimately, the optimal synthetic route will depend on the specific target molecule, available resources, and the desired scale of the reaction. By understanding the underlying chemistry and practical considerations of each precursor, researchers can strategically design and execute the synthesis of these vital heterocyclic compounds for advancing the frontiers of drug discovery.
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- A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. (2021). Chemistry & Biodiversity, 18(11), e2100455.
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives | Request PDF. (n.d.).
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
- Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55–72.
- A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.
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Validating Regioselectivity in Reactions of Ethyl 2-amino-5-cyanobenzoate: A Comparative Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, Ethyl 2-amino-5-cyanobenzoate stands as a pivotal building block, particularly in the synthesis of quinazoline-based scaffolds and other complex nitrogen-containing heterocycles.[1] Its unique electronic and steric profile, dictated by the interplay of an electron-donating amino group and electron-withdrawing cyano and ethyl ester groups, presents both opportunities and challenges in controlling the regioselectivity of its reactions. This guide provides an in-depth technical comparison of the regiochemical outcomes in key reactions involving this compound, supported by theoretical principles and adapted experimental protocols to ensure scientific integrity and practical utility.
Understanding the Directing Effects at Play
The regioselectivity of electrophilic aromatic substitution reactions on this compound is primarily governed by the directing effects of its three substituents: the strongly activating ortho-, para-directing amino group (-NH₂), and the deactivating meta-directing cyano (-CN) and ethyl carboxylate (-COOEt) groups.
The powerful electron-donating resonance effect of the amino group significantly increases the electron density at the positions ortho and para to it (C3 and C4, and C6 respectively). Conversely, the cyano and ethyl carboxylate groups withdraw electron density from the ring, deactivating it towards electrophilic attack. This electronic tug-of-war dictates the most probable sites for substitution.
dot graph TD { A[this compound] --> B{Electrophilic Aromatic Substitution}; B --> C{Activating Group: -NH2 (ortho, para-directing)}; B --> D{Deactivating Groups: -CN, -COOEt (meta-directing)}; C --> E[Increased electron density at C4 and C6]; D --> F[Decreased electron density at C3 and C5]; E --> G{Predicted Major Products}; F --> G; }
Caption: The interplay of activating and deactivating groups on this compound dictates the preferred positions for electrophilic attack.
Comparative Analysis of Key Reaction Classes
This section provides a comparative overview of the expected regiochemical outcomes for various classes of reactions performed on this compound. The predictions are based on established principles of physical organic chemistry, and the provided protocols are adapted from reactions on structurally similar substrates.
Electrophilic Aromatic Substitution: Halogenation
Direct halogenation of anilines can be challenging to control due to the high reactivity of the amino group, often leading to polysubstitution. To achieve regioselective monohalogenation, moderation of the amino group's activating effect is often necessary, for instance, by converting it to a less activating acetamido group.
Predicted Regioselectivity:
Based on the directing effects, electrophilic attack is most likely to occur at the positions most activated by the amino group and least deactivated by the electron-withdrawing groups. Therefore, the primary site of substitution is predicted to be the C4 position, which is ortho to the amino group and meta to the cyano group. Substitution at the C6 position (para to the amino group) is also possible but may be sterically hindered by the adjacent ethyl ester group.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) | Rationale |
| Bromination | N-Bromosuccinimide (NBS), DMF | Ethyl 2-amino-4-bromo-5-cyanobenzoate | Ethyl 2-amino-6-bromo-5-cyanobenzoate | The C4 position is electronically favored due to the strong ortho-directing effect of the amino group. The use of NBS provides a controlled source of bromine, minimizing polysubstitution. |
| Chlorination | N-Chlorosuccinimide (NCS), Acetonitrile | Ethyl 2-amino-4-chloro-5-cyanobenzoate | Ethyl 2-amino-6-chloro-5-cyanobenzoate | Similar to bromination, the C4 position is the most likely site of attack. |
Experimental Protocol: Regioselective Bromination (Adapted)
-
Materials: this compound, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1 mmol) in DMF (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 mmol) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: The regiochemistry of the product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The coupling patterns and chemical shifts of the aromatic protons will definitively identify the position of the bromine atom.
Electrophilic Aromatic Substitution: Nitration
Nitration of anilines in strong acidic conditions can be complicated by the protonation of the amino group to form an anilinium ion (-NH₃⁺), which is a meta-director. To maintain the ortho-, para-directing influence of the amino group, milder nitrating conditions are required.
Predicted Regioselectivity:
Under controlled, less acidic conditions, the amino group's directing effect should prevail, leading to substitution primarily at the C4 position.
| Reaction | Reagents | Predicted Major Product | Potential Side Product | Rationale |
| Nitration | HNO₃, Acetic Anhydride | Ethyl 2-amino-5-cyano-4-nitrobenzoate | Ethyl 2-amino-5-cyano-6-nitrobenzoate | Acetic anhydride serves as a milder medium for nitration compared to sulfuric acid, reducing the extent of amino group protonation and favoring substitution directed by the amino group. |
Experimental Protocol: Regioselective Nitration (Adapted)
-
Materials: this compound, Fuming Nitric Acid, Acetic Anhydride.
-
Procedure:
-
Prepare a solution of this compound (1 mmol) in acetic anhydride (5 mL) and cool to -10 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 mmol) and acetic anhydride (1 mL) dropwise, keeping the temperature below -5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol.
-
Validation: Spectroscopic analysis (NMR, IR) is crucial to confirm the position of the nitro group.
Cyclization Reactions: Synthesis of Quinazolinones
This compound is an excellent precursor for the synthesis of quinazolinone derivatives, which are of significant interest in medicinal chemistry. The reaction of an anthranilate with a one-carbon synthon, such as formamide or dimethylformamide-dimethylacetal (DMF-DMA), is a common strategy.
Regioselectivity in Cyclization:
In this case, the regioselectivity is determined by the intramolecular cyclization of an intermediate formed by the reaction of the amino group and the incoming reagent. The reaction typically proceeds to form a 4-oxo-quinazoline ring system.
| Reaction | Reagents | Product | Rationale |
| Cyclization | Formamide | 6-Cyano-4-oxo-3,4-dihydroquinazoline | Formamide acts as both a reagent and a solvent, providing the C2 carbon of the quinazolinone ring. |
| Cyclization | Dimethylformamide-dimethylacetal (DMF-DMA) | N'-(2-carboxy-4-cyanophenyl)-N,N-dimethylformimidamide (intermediate) followed by cyclization with an amine | DMF-DMA reacts with the amino group to form a formimidamide intermediate, which can then be cyclized with a primary amine to yield N-substituted quinazolinones. |
dot graph TD { A[this compound] -- "DMF-DMA" --> B{Formimidamide Intermediate}; B -- "Primary Amine (R-NH2)" --> C[N-substituted 6-cyano-quinazolin-4-one]; }
Caption: A two-step, one-pot synthesis of N-substituted quinazolinones from this compound.
Experimental Protocol: Synthesis of 6-Cyano-4-oxo-3,4-dihydroquinazoline (Adapted)
-
Materials: this compound, Formamide.
-
Procedure:
-
Heat a mixture of this compound (1 mmol) and formamide (10 mL) at 150-160 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and stir for 30 minutes.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
-
Validation: The structure of the quinazolinone can be confirmed by NMR, IR, and mass spectrometry.
Conclusion
The regioselectivity of reactions involving this compound is a predictable outcome of the competing electronic effects of its substituents. The strongly activating and ortho-, para-directing amino group is the primary determinant of the position of electrophilic attack, favoring the C4 and C6 positions. However, reaction conditions must be carefully controlled to avoid side reactions such as polysubstitution and protonation of the amino group. For cyclization reactions leading to quinazolinones, the inherent reactivity of the ortho-amino ester functionality dictates a highly regioselective ring formation.
The experimental protocols provided in this guide, adapted from established literature procedures for similar substrates, offer a reliable starting point for researchers. It is imperative that the regiochemical outcome of each reaction be rigorously validated using modern spectroscopic techniques to ensure the structural integrity of the synthesized molecules. This guide serves as a foundational resource for chemists and drug development professionals to navigate the synthetic landscape of this versatile building block with a higher degree of predictability and success.
References
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Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(98), 55354-55361. [Link]
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de Souza, M. V. N. (2022). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 33, 1199-1221. [Link]
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The Strategic Calculus of Synthesis: A Cost-Benefit Analysis of Ethyl 2-amino-5-cyanobenzoate in Drug Development
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision point that reverberates through the entire synthetic workflow, impacting efficiency, cost, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing Ethyl 2-amino-5-cyanobenzoate as a key building block in the synthesis of high-value pharmaceutical targets, with a focus on PARP and kinase inhibitors. We will objectively compare its performance against common alternative precursors, supported by experimental data and field-proven insights.
Case Study 1: Synthesis of PARP Inhibitors (e.g., Olaparib)
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of anticancer agents.[2] The phthalazinone core of Olaparib represents a key synthetic challenge.
Route A: Hypothetical Synthesis via this compound
Route B: Established Alternative Synthesis from 2-Amino-5-bromobenzoic Acid
A common and well-documented approach to the core of Olaparib and related compounds involves the use of 2-amino-5-bromobenzoic acid as a starting material. This pathway typically involves a multi-step sequence, including the formation of the phthalazinone ring and subsequent coupling reactions.
Cost-Benefit Analysis: Olaparib Synthesis
| Feature | Route A (Hypothetical) - this compound | Route B (Established) - 2-Amino-5-bromobenzoic Acid |
| Starting Material Cost | Price not readily available from bulk suppliers, suggesting it is a more specialized and likely more expensive reagent. | ~$1000/kg[3] |
| Synthetic Convergence | Potentially more convergent, with the key functionalities pre-installed. | Less convergent, requiring sequential introduction of functional groups. |
| Number of Steps | Likely fewer steps to the core structure. | Typically involves a greater number of synthetic transformations. |
| Overall Yield | An eco-friendly synthesis of Olaparib from inexpensive starting materials has been reported in four steps with a 51% overall yield.[4] A medicinal chemistry route proceeded in six steps with a 46% overall yield.[2] | A three-step route to a key intermediate of Olaparib has been reported with an overall yield of 62%.[2] |
| Scalability | May be limited by the availability and cost of the starting material. | More established and scalable due to the availability of the starting material. |
| Safety Profile | Safety data is not as extensively documented. | Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] |
Expert Insight: The use of a more functionalized starting material like this compound is theoretically attractive due to the potential for a more streamlined synthesis. However, the practical considerations of cost and availability often favor the use of simpler, more readily available precursors like 2-amino-5-bromobenzoic acid, especially for large-scale production.
Case Study 2: Synthesis of Kinase Inhibitors (e.g., Gefitinib)
The quinazoline core is a privileged scaffold in many kinase inhibitors, including Gefitinib, an EGFR inhibitor.
Route A: Hypothetical Synthesis via this compound
The synthesis of the quinazoline ring of Gefitinib could plausibly be initiated from this compound. This would involve the cyclization of the amino and cyano groups with a suitable one-carbon source to form the pyrimidine ring of the quinazoline system.
Route B: Established Alternative Synthesis from Anthranilic Acid Derivatives
A widely used and versatile method for the synthesis of quinazolinones involves the condensation of anthranilic acid or its derivatives with formamide or other reagents.[5] This approach is a cornerstone of quinazoline chemistry.
Cost-Benefit Analysis: Gefitinib Synthesis
| Feature | Route A (Hypothetical) - this compound | Route B (Established) - Anthranilic Acid Derivatives |
| Starting Material Cost | Price not readily available from bulk suppliers. | Anthranilic acid and its simple derivatives are commodity chemicals with low cost. |
| Synthetic Flexibility | The pre-installed cyano group may limit some downstream functionalization options. | Highly flexible, allowing for a wide range of substituents on the benzene ring. |
| Reaction Conditions | Cyclization may require specific and potentially harsh conditions. | A variety of well-established and often mild conditions are available. |
| Overall Yield | A novel synthesis of Gefitinib starting from methyl 3-hydroxy-4-methoxybenzoate has been reported with an overall yield of 37.4%.[6] Another four-step synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline reported a 14% overall yield.[7] | A synthesis starting from 2-amino-4,5-dimethoxybenzoic acid involves multiple steps.[8] |
| Scalability | Potentially challenging due to starting material cost and availability. | Highly scalable and widely used in industrial settings. |
| Safety Profile | Safety data is not as extensively documented. | Varies depending on the specific anthranilic acid derivative, but generally well-characterized. |
Expert Insight: For the synthesis of a well-established drug like Gefitinib, the use of a highly optimized and cost-effective route starting from simple and readily available materials like anthranilic acid derivatives is almost always preferred in a manufacturing setting. The potential benefits of a more convergent route starting from a specialized reagent like this compound would need to be exceptionally high to justify the likely increase in starting material cost and potential scalability challenges.
Experimental Protocols
Protocol for Route B: Synthesis of a Quinazolinone Core from an Anthranilic Acid Derivative (General Procedure)
-
To a solution of the substituted anthranilic acid (1.0 eq) in an appropriate solvent (e.g., 2-methoxyethanol), add formamidine acetate (1.2 eq).
-
Heat the reaction mixture to reflux (typically 120-130 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry under vacuum to afford the desired quinazolinone.
Visualizing the Synthetic Logic
Caption: Comparative synthetic approaches to Olaparib and Gefitinib.
Conclusion and Strategic Recommendations
The cost-benefit analysis reveals a clear strategic dichotomy. For novel drug discovery and early-stage process development, where the rapid exploration of chemical space and the synthesis of diverse analogs are paramount, the use of a versatile and highly functionalized building block like this compound can be a powerful strategy. The potential for more convergent and shorter synthetic routes can accelerate the generation of lead compounds.
However, as a program matures and moves towards process optimization and large-scale manufacturing, the economic and logistical advantages of using simpler, cheaper, and more readily available starting materials like 2-amino-5-bromobenzoic acid and anthranilic acid derivatives become increasingly significant. The well-established and highly optimized synthetic routes starting from these commodity chemicals generally offer a more robust and cost-effective solution for commercial production.
Ultimately, the choice of starting material is a strategic decision that must be made in the context of the specific goals of the synthetic campaign. A thorough understanding of the trade-offs between synthetic efficiency, cost, and scalability is essential for making an informed decision that will contribute to the overall success of the drug development program.
References
- PVR Life Sciences. 2 Amino 5 Bromobenzoic Acid. IndiaMART. Accessed January 19, 2026.
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- Sigma-Aldrich.
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
- A New Synthesis of Gefitinib. Synlett. 2019.
- A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry. 2023.
- General synthetic routes to quinazolinones.
- Ethyl 2-cyanobenzo
- Gefitinib. New Drug Approvals. Accessed January 19, 2026.
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- Quinazolinones, the Winning Horse in Drug Discovery. Molecules. 2023.
- A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib.
- Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.
- A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. 2020.
- Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. 2019.
- Gefitinib synthesis. ChemicalBook. Accessed January 19, 2026.
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- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. 2020.
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- Ethyl 5-Amino-2-cyanobenzoate. Benchchem. Accessed January 19, 2026.
- 2-Amino-5-bromobenzoic acid, 98%. Thermo Fisher Scientific. Accessed January 19, 2026.
- Olaparib Synthesis Route. A2Bchem. Accessed January 19, 2026.
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- 2-Amino-5-bromobenzoic acid, 98%. Fisher Scientific. Accessed January 19, 2026.
- 2-Amino-5-bromobenzoic acid. Echemi. 2025.
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- This compound. ChemicalBook. Accessed January 19, 2026.
- Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. European Journal of Medicinal Chemistry. 2011.
- Synthesis of gefitinib. Fenxi Shiyanshi. 2005.
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- A kind of synthetic method of olaparib compound.
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- Ethyl 5-amino-2-cyanobenzo
- ETHYL 2-AMINO-4,5-DICHLOROBENZO
- ETHYL 5-AMINO-2-FLUOROBENZOATE. HANGZHOU LEAP CHEM CO., LTD. Accessed January 19, 2026.
- Ethyl (2-cyano-2-(2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-2-nitrosohydrazineylidene)acetyl)carbamate.
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A Comparative Guide to the Spectroscopic Characterization and Validation of Ethyl 2-amino-5-cyanobenzoate Derivatives
Introduction: The Structural Significance of Ethyl 2-amino-5-cyanobenzoate
In the landscape of modern drug discovery and materials science, the substituted benzene ring remains a cornerstone of molecular design. Among these, this compound stands out as a particularly versatile scaffold.[1] Its unique arrangement of an amino group, a cyano moiety, and an ethyl ester on an aromatic core provides multiple reactive handles for chemical modification. This makes it a valuable precursor for synthesizing a diverse array of heterocyclic compounds and complex molecules with significant biological potential, including enzyme inhibitors and antimicrobial agents.[1][2]
The journey from a synthesized powder in a flask to a validated lead candidate in a drug development pipeline is paved with rigorous analytical scrutiny. For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is not merely a procedural step but a foundational requirement for regulatory approval and for building reliable Structure-Activity Relationships (SAR).[3][4] This guide provides an in-depth, experience-driven comparison of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the comprehensive characterization of this compound derivatives. We will delve into the causality behind experimental choices, present comparative data against a common analogue, and outline the principles of method validation that ensure data integrity.[5]
Part 1: Core Spectroscopic Elucidation Workflow
The definitive identification of a novel this compound derivative requires the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for unequivocal confirmation.
Experimental Workflow: From Synthesis to Structural Confirmation
The logical flow from a newly synthesized compound to a fully characterized entity is a systematic process. This workflow ensures that each critical attribute of the molecule is verified before proceeding to further studies.
Caption: General workflow for synthesis and structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
-
¹H NMR Spectroscopy: This technique maps the hydrogen atoms in the molecule. For an this compound derivative, we expect distinct signals for the aromatic protons, the amino protons, and the ethyl ester protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is common, but dimethyl sulfoxide (DMSO-d₆) is often preferred as it slows the exchange of the -NH₂ protons with residual water, allowing them to be observed as a distinct, often broad, singlet.
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon environments. Key signals include the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, providing further confirmation of the substitution pattern.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule.[3] It is an essential first-pass technique to confirm that the key chemical transformations have occurred.
-
Causality: In the synthesis of these derivatives, the presence of a strong, sharp absorption band around 2220-2240 cm⁻¹ is a critical diagnostic marker for the C≡N (cyano) stretch. The amino group (-NH₂) will typically show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region for a primary amine.[6] The ester carbonyl (C=O) group will present a strong absorption band around 1680-1720 cm⁻¹.[7] The absence of starting material absorptions (e.g., a nitro group if synthesized via reduction) is as important as the presence of product absorptions.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of the compound, serving as a fundamental check of its identity.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass-to-charge ratio (m/z) to several decimal places.
-
Experimental Insight: The fragmentation pattern observed in the mass spectrum offers corroborating structural evidence. For this compound, common fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃) from the ester or the loss of an olefin (ethene) from the ethyl group.[9] These predictable fragments help to piece together the molecular structure.
UV-Vis Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of light by a compound's electronic system. While less structurally informative than NMR or MS, it is highly valuable for quantitative analysis and for studying conjugation.[3][10]
-
Principle: Aromatic amines have characteristic UV absorptions. The interaction of the nitrogen lone pair with the aromatic π-system shifts the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.[6] For this compound, we expect strong absorptions corresponding to π → π* transitions of the substituted aromatic ring.[1] This technique is particularly sensitive and forms the basis of many quantitative assays for determining concentration in solution.[4]
Data Summary: Representative Spectroscopic Data
The table below summarizes the expected spectroscopic data for the parent compound, this compound.
| Spectroscopic Technique | Parameter | Hypothetical Value | Corresponding Functional Group/Transition |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ) | 7.85 (d, 1H) | Aromatic H (ortho to -COOEt) |
| 7.30 (dd, 1H) | Aromatic H (meta to -COOEt) | ||
| 6.90 (d, 1H) | Aromatic H (ortho to -NH₂) | ||
| 6.50 (s, 2H, broad) | Amino (-NH₂) | ||
| 4.25 (q, 2H) | Ester (-OCH₂CH₃) | ||
| 1.30 (t, 3H) | Ester (-OCH₂CH₃) | ||
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ) | 165.5 | Carbonyl (C=O) |
| 152.0, 135.0, 133.0, 119.0, 117.0, 105.0 | Aromatic & Cyano Carbons | ||
| 60.5 | Ester (-OCH₂) | ||
| 14.0 | Ester (-CH₃) | ||
| IR Spectroscopy (ATR) | Vibrational Frequency | ~3450, 3350 cm⁻¹ | N-H stretching (asymmetric & symmetric) |
| ~2230 cm⁻¹ | C≡N stretching (cyano) | ||
| ~1700 cm⁻¹ | C=O stretching (ester) | ||
| ~1250 cm⁻¹ | C-N stretching | ||
| Mass Spec (ESI+) | m/z | 191.08 [M+H]⁺ | Molecular Ion Peak (Protonated) |
| UV-Vis (in Ethanol) | λmax | ~245 nm, ~330 nm | π → π* transitions |
Part 2: Comparison with a Structural Analogue: Benzocaine
To appreciate the unique spectroscopic signature of the 5-cyano derivative, it is instructive to compare it with a simpler, widely recognized analogue: Benzocaine (Ethyl 4-aminobenzoate). Benzocaine lacks the electron-withdrawing cyano group, leading to predictable and informative differences in their respective spectra.[9][11]
| Parameter | This compound | Benzocaine (Ethyl 4-aminobenzoate) | Scientific Rationale for the Difference |
| IR Spectrum | Presence of a sharp C≡N stretch at ~2230 cm⁻¹. | Absence of a C≡N stretch. | The most direct and unambiguous difference. The cyano group has a unique vibrational frequency. |
| ¹H NMR (Aromatic) | More complex splitting pattern (doublet, doublet of doublets, doublet). Protons are more deshielded. | Simple AA'BB' system (two doublets). Protons are more shielded (upfield). | The cyano group is strongly electron-withdrawing, which deshields (shifts downfield) the adjacent aromatic protons. The 2-amino, 5-cyano substitution pattern breaks the molecular symmetry seen in Benzocaine. |
| ¹³C NMR (Aromatic) | Six distinct aromatic carbon signals. | Four distinct aromatic carbon signals due to symmetry. | The lower symmetry of the 2,5-disubstituted ring results in more unique carbon environments compared to the symmetrical 1,4-disubstituted ring of Benzocaine. |
| Mass Spec (MW) | M.W. = 190.20 g/mol | M.W. = 165.19 g/mol | The addition of the cyano group (C≡N) increases the molecular weight by 25 units compared to a hydrogen atom. |
This comparative analysis demonstrates how the introduction of a single functional group—the cyano moiety—creates a cascade of predictable changes across all major spectroscopic techniques. This principle is fundamental to confirming the success of a chemical synthesis and to characterizing analogues within a chemical series.
Part 3: The Imperative of Method Validation
In a regulated environment, particularly in drug development, generating spectroscopic data is only the first step. The analytical method used to generate that data must be validated to prove it is suitable for its intended purpose.[12][13] Validation ensures that the method is reliable, reproducible, and accurate.[5]
Logical Framework for Analytical Method Validation
The validation process follows a logical hierarchy, establishing the fundamental performance characteristics of the method before it can be trusted for routine use.
Caption: Hierarchical logic for spectroscopic method validation.
Protocol: Validation of a UV-Vis Assay for an this compound Derivative
This protocol outlines the steps to validate a simple UV-Vis spectrophotometric method for quantifying a derivative, adhering to principles outlined in ICH Q2(R1).
Objective: To validate a UV-Vis method for the quantification of "Compound X" (an this compound derivative) in a solution.
Methodology:
-
Determine λmax:
-
Prepare a solution of Compound X in a suitable solvent (e.g., ethanol).
-
Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This ensures maximum sensitivity.
-
-
Specificity:
-
Separately analyze solutions of known impurities, synthetic precursors, and degradation products.
-
Acceptance Criterion: These solutions should not show significant absorbance at the chosen λmax, demonstrating that the method is specific for Compound X.
-
-
Linearity and Range:
-
Prepare a series of at least five standard solutions of Compound X of known concentrations, spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Measure the absorbance of each solution at λmax.
-
Plot absorbance versus concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
-
-
Accuracy:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Calculate the concentration of each sample using the linear regression equation from the linearity study.
-
Determine the percent recovery (%Recovery = [Measured Conc. / Known Conc.] x 100).
-
Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The relative standard deviation (RSD) for each study should be ≤ 2.0%.
-
By systematically executing these validation steps, the UV-Vis method is proven to be a self-validating system, providing trustworthy and accurate quantitative data for quality control and drug development milestones.[13]
Conclusion
The spectroscopic characterization of this compound derivatives is a multi-faceted process that relies on the logical integration of data from NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides indispensable information, and together they allow for the unequivocal confirmation of molecular structure. Comparing the spectral data of these derivatives against simpler analogues like Benzocaine sharpens our understanding of structure-property relationships and reinforces the diagnostic power of these analytical methods. Finally, the rigorous validation of these methods transforms them from qualitative tools into robust, quantitative systems suitable for the demanding environment of pharmaceutical research and quality control, ensuring the integrity of the data that underpins the entire drug development process.
References
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- Henderson, T. (2023).
- Seo, J., Warnke, S., Gewinner, S., Schöllkopf, W., Bowers, M. T., Pagel, K., & von Helden, G. (2016). The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. Physical Chemistry Chemical Physics, 18(36), 25346-25354.
- Ivashkin, P. (2024). Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. Grin Verlag.
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- Guttman, M., & Anumula, K. R. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1333-1340.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Ethyl 2-Aminobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The ethyl 2-aminobenzoate scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of pharmacologically active compounds. The reactivity of this molecule, particularly the nucleophilicity of its amino group, is paramount in synthetic transformations. This guide provides an in-depth comparison of the reactivity of various substituted ethyl 2-aminobenzoate derivatives. We will explore how different substituents on the aromatic ring modulate the electron density of the amino group and, consequently, its reactivity in common organic reactions. This analysis is supported by established principles of physical organic chemistry and illustrative experimental data.
The Decisive Role of Substituents: A Theoretical Overview
The reactivity of the amino group in ethyl 2-aminobenzoate is fundamentally governed by the electronic effects of substituents on the benzene ring. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effects: This refers to the transmission of charge through a chain of atoms in a molecule. Electron-withdrawing groups (EWGs) with high electronegativity, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the aromatic ring and the amino group, thereby decreasing its nucleophilicity. Conversely, electron-donating groups (EDGs) like alkyl (-R) or alkoxy (-OR) groups push electron density towards the ring, enhancing the nucleophilicity of the amino group.
-
Resonance Effects: This involves the delocalization of π-electrons across the aromatic system. EDGs with lone pairs of electrons, such as methoxy (-OCH₃) or amino (-NH₂), can donate electron density to the ring through resonance, significantly increasing the electron density on the amino group and making it more reactive.[1] EWGs with π-bonds, like nitro (-NO₂) or carbonyl (-COR) groups, withdraw electron density from the ring via resonance, rendering the amino group less nucleophilic.[1]
The cumulative influence of these effects dictates the overall reactivity of the substituted ethyl 2-aminobenzoate derivative. For instance, a para-nitro substituent will strongly deactivate the amino group due to both its strong electron-withdrawing inductive and resonance effects. In contrast, a para-methoxy group will activate the amino group due to its strong electron-donating resonance effect, which outweighs its electron-withdrawing inductive effect.
Quantifying Reactivity: The Hammett Equation
To move beyond qualitative descriptions, the Hammett equation provides a powerful tool for quantifying the impact of substituents on the reaction rates and equilibrium constants of aromatic compounds. The equation is expressed as:
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the reaction of a substituted derivative.
-
k₀ is the rate constant for the reaction of the unsubstituted parent compound (in this case, ethyl 2-aminobenzoate).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge or a decrease in positive charge in the transition state. A negative ρ value signifies that the reaction is favored by electron-donating groups, indicating a buildup of positive charge or a decrease in negative charge in the transition state.
By plotting log(k/k₀) against σ for a series of substituted reactants, a linear relationship, known as a Hammett plot, is often obtained. The slope of this line gives the reaction constant ρ, providing valuable insights into the reaction mechanism.[1][2][3]
A Case Study: N-Acetylation of Substituted Ethyl 2-Aminobenzoate Derivatives
To illustrate the principles of comparative reactivity, we will consider the N-acetylation of a series of substituted ethyl 2-aminobenzoate derivatives with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group acts as the nucleophile.[4]
Experimental Protocol: A "One-Pot" NMR Approach for Kinetic Analysis
The following protocol, adapted from a "one-pot" method for acquiring kinetic data for Hammett plots of aromatic esters, allows for an efficient comparison of the reaction rates of different substituted ethyl 2-aminobenzoate derivatives.[2]
Materials:
-
A series of para-substituted ethyl 2-aminobenzoate derivatives (e.g., -OCH₃, -CH₃, -H, -Cl, -NO₂)
-
Acetic anhydride
-
An internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare individual stock solutions of each substituted ethyl 2-aminobenzoate derivative in CDCl₃ at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in CDCl₃ at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of acetic anhydride in CDCl₃ at a known concentration (e.g., 1.0 M).
-
-
Reaction Setup:
-
In an NMR tube, combine a precise volume of the stock solution of a substituted ethyl 2-aminobenzoate derivative, a precise volume of the internal standard stock solution, and a precise volume of CDCl₃ to achieve the desired initial concentrations.
-
Place the NMR tube in a constant temperature bath (e.g., 25 °C) to allow for thermal equilibration.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a precise volume of the acetic anhydride stock solution to the NMR tube.
-
Immediately acquire a ¹H NMR spectrum (t=0).
-
Continue to acquire ¹H NMR spectra at regular intervals over a period of time, ensuring that the reaction progress can be monitored effectively.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the starting material (e.g., a proton on the aromatic ring) and a characteristic proton of the product (e.g., the methyl protons of the acetyl group).
-
Also, integrate the signal of the internal standard.
-
Calculate the concentration of the starting material and product at each time point by comparing their integral values to that of the internal standard.
-
Plot the concentration of the starting material versus time and determine the initial rate of the reaction. Assuming pseudo-first-order kinetics with respect to the ethyl 2-aminobenzoate derivative (due to the excess of acetic anhydride), the rate constant (k) can be determined from the slope of the plot of ln[starting material] versus time.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of N-acetylation.
Comparative Reactivity Data (Illustrative)
The following table presents illustrative relative rate constants for the N-acetylation of various para-substituted ethyl 2-aminobenzoate derivatives. This data is based on the established principles of substituent effects and is intended to demonstrate the expected trend in reactivity.
| Substituent (para-) | Hammett Constant (σp) | Relative Rate Constant (k/k₀) |
| -OCH₃ | -0.27 | 5.8 |
| -CH₃ | -0.17 | 3.2 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.3 |
| -NO₂ | 0.78 | 0.01 |
As expected, electron-donating groups (-OCH₃, -CH₃) increase the rate of N-acetylation compared to the unsubstituted ethyl 2-aminobenzoate, while electron-withdrawing groups (-Cl, -NO₂) decrease the reaction rate. The strong electron-donating resonance effect of the methoxy group leads to the highest reactivity, whereas the powerful electron-withdrawing nature of the nitro group results in a significantly slower reaction.
Hammett Plot Analysis
Plotting the logarithm of the relative rate constants against the corresponding Hammett σp values yields a Hammett plot.
Caption: Illustrative Hammett plot for the N-acetylation of substituted ethyl 2-aminobenzoates.
The negative slope of the Hammett plot (ρ ≈ -2.5) indicates that the reaction is accelerated by electron-donating groups. This is consistent with the proposed mechanism where the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride is the rate-determining step. A buildup of positive charge on the nitrogen atom in the transition state is stabilized by electron-donating substituents.
Application in Heterocyclic Synthesis: The Formation of Quinazolinones
The differential reactivity of substituted ethyl 2-aminobenzoate derivatives is a critical consideration in the synthesis of more complex heterocyclic systems. A prominent example is the synthesis of quinazolinones, a class of compounds with a wide range of biological activities.[5]
One common synthetic route involves the reaction of an ethyl 2-aminobenzoate derivative with a suitable electrophile, such as an acyl chloride or an anhydride, followed by cyclization.[2] The initial acylation step is highly dependent on the nucleophilicity of the amino group. Therefore, derivatives with electron-donating groups will generally react faster and may require milder conditions, while those with electron-withdrawing groups will be less reactive and may necessitate more forcing conditions or the use of a catalyst to achieve good yields. This understanding allows for the rational design of synthetic strategies for accessing a diverse library of quinazolinone derivatives.
Conclusion
The reactivity of substituted ethyl 2-aminobenzoate derivatives is a predictable and quantifiable phenomenon governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the nucleophilicity of the amino group, leading to faster reaction rates in processes like N-acetylation, while electron-withdrawing groups have the opposite effect. The Hammett equation provides a robust framework for understanding these structure-reactivity relationships and offers valuable mechanistic insights. For researchers in drug development, a thorough understanding of these principles is essential for the efficient design and synthesis of novel therapeutic agents based on the versatile ethyl 2-aminobenzoate scaffold.
References
-
Computational study of the rate constants and free energies of intramolecular radical addition to substituted anilines. Beilstein Journal of Organic Chemistry. [Link]
-
Substituent Effects. University of Calgary. [Link]
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A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. Journal of Chemical Education. [Link]
-
Synthesis, characterization and evaluation biological activity of some new Ethyl-2-amino benzothiazole -6- carboxylate derivatives. Eurasian Journal of Analytical Chemistry. [Link]
-
JEE Main Chemistry Syllabus. Allen Overseas. [Link]
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NCYC 511 - Hammett Equation and Hammett Plot - I. Scribd. [Link]
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CBSE Class 11 & 12 Chemistry Syllabus 2025-26. CBSE Academic. [Link]
-
Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. [Link]
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. Journal of Al-Nahrain University. [Link]
-
Phenol. Wikipedia. [Link]
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Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]
-
Kinetic study of the hydrolysis of ethyl-2-bromoisobutyrate in two-phase medium. ResearchGate. [Link]
-
Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]
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The Strategic Advantage of Ethyl 2-amino-5-cyanobenzoate in the Synthesis of Key Pharmaceutical Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery. These core structures are present in a vast number of therapeutic agents, and the ability to synthesize them in a rapid, versatile, and high-yielding manner is paramount. Ethyl 2-amino-5-cyanobenzoate, a readily available anthranilate derivative, has emerged as a powerful and versatile building block for the synthesis of a variety of pharmaceutically relevant scaffolds. This guide provides an in-depth technical comparison of the efficacy of this compound in synthesizing quinazolinone and benzodiazepine cores against established alternative methods, supported by experimental data and protocols.
The Power of a Multi-Functional Building Block
This compound possesses three key functional groups strategically positioned on a benzene ring: an amino group, an ethyl ester, and a cyano group. This unique arrangement offers multiple reactive sites, allowing for a diverse range of chemical transformations and facilitating the construction of complex heterocyclic systems. The ortho-relationship of the amino and cyano/ester groups is particularly advantageous for cyclization reactions, forming the basis of its utility in synthesizing fused ring systems.
I. Synthesis of Quinazolinone Scaffolds: A Head-to-Head Comparison
The quinazolinone moiety is a privileged scaffold found in numerous drugs with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.
Route A: Leveraging this compound
A plausible and efficient route to a key quinazolinone intermediate, 6-cyano-4-oxo-3,4-dihydroquinazoline, from this compound involves a one-pot reaction that capitalizes on the reactivity of the amino and cyano groups. This approach is an adaptation of known methods for synthesizing quinazolinones from 2-aminobenzonitriles.
Reaction Pathway:
The synthesis proceeds via an initial reaction of the amino group with a formylating agent, such as formic acid or formamide, followed by an acid- or base-catalyzed intramolecular cyclization where the newly formed formamido group attacks the cyano group, which upon hydrolysis yields the quinazolinone ring.
Experimental Protocol: Synthesis of 6-cyano-quinazolin-4-one from this compound
-
To a solution of this compound (1 mmol) in formamide (5 mL), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.1 mmol).
-
Heat the reaction mixture to 150-160°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield 6-cyano-quinazolin-4-one.
Anticipated Advantages:
-
High Atom Economy: This one-pot reaction incorporates most of the atoms from the starting materials into the final product.
-
Directness: It offers a relatively direct route to the cyano-substituted quinazolinone scaffold.
Route B: The Classic Niementowski Reaction with a Substituted Anthranilic Acid
A traditional and widely used method for quinazolinone synthesis is the Niementowski reaction, which typically involves the condensation of an anthranilic acid with an amide. To synthesize a comparable 6-substituted quinazolinone, one would start with 2-amino-5-nitrobenzoic acid, followed by reduction of the nitro group.
Reaction Pathway:
The synthesis of 6-nitro-3(H)-quinazolin-4-one from 2-amino-5-nitrobenzoic acid and formamide is a well-established procedure.
Experimental Protocol: Synthesis of 6-Nitro-3(H)-quinazolin-4-one
-
A mixture of 2-amino-5-nitrobenzoic acid (10 mmol) and formamide (30 mmol) is heated at 130-140°C for 4-5 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is recrystallized from ethanol to give 6-nitro-3(H)-quinazolin-4-one.
To achieve a 6-amino-quinazolinone, a subsequent reduction step is necessary.
Experimental Protocol: Reduction of 6-Nitro-3(H)-quinazolin-4-one
-
To a solution of 6-nitro-3(H)-quinazolin-4-one (1 mmol) in ethanol, add SnCl₂·2H₂O (3 mmol).
-
Reflux the reaction mixture for 3-4 hours.
-
After cooling, neutralize the mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain 6-amino-3(H)-quinazolin-4-one.
Comparative Analysis: Quinazolinone Synthesis
| Feature | Route A: this compound | Route B: Niementowski Reaction (from 2-amino-5-nitrobenzoic acid) |
| Starting Material | This compound | 2-amino-5-nitrobenzoic acid |
| Number of Steps | 1 (to 6-cyano-quinazolinone) | 2 (to 6-amino-quinazolinone) |
| Key Reagents | Formamide, Acid catalyst | Formamide, SnCl₂·2H₂O |
| Reaction Conditions | High temperature (150-160°C) | High temperature (130-140°C), Reflux |
| Anticipated Yield | Moderate to Good | Good (for nitrated product) |
| Waste Products | Water, Ethanol | Water, Tin salts, solvent waste |
| Overall Efficiency | More direct for cyano-substituted analog | Less direct for amino-substituted analog |
Expertise & Experience Insights:
The choice between these routes depends on the desired substituent at the 6-position. For the direct synthesis of a 6-cyano-quinazolinone, the pathway starting from this compound is conceptually more efficient, requiring fewer synthetic steps. The Niementowski reaction is a robust and reliable method, but the synthesis of a 6-amino analog from a nitro-substituted anthranilic acid involves an additional reduction step, which adds to the overall process time and generates metallic waste.
II. Synthesis of Benzodiazepine Scaffolds: A Comparative Overview
The 1,4-benzodiazepine core is a prominent scaffold in central nervous system (CNS) active drugs, known for their anxiolytic, sedative, and anticonvulsant properties.
Route A: A Potential Pathway from this compound
A plausible synthetic strategy to construct a 7-cyano-1,4-benzodiazepin-5-one scaffold from this compound would involve a multi-step sequence.
Conceptual Reaction Pathway:
-
N-Alkylation: The amino group of this compound is first acylated with a suitable α-haloacetyl chloride (e.g., chloroacetyl chloride).
-
Ammonolysis/Amination: The resulting α-chloroacetamide is then treated with ammonia or a primary amine to introduce the second nitrogen atom of the diazepine ring.
-
Intramolecular Cyclization: Finally, a base-mediated intramolecular cyclization would lead to the formation of the seven-membered benzodiazepine ring.
Conceptual Experimental Workflow:
Conceptual Synthetic Pathway for a Benzodiazepine Scaffold.
Route B: Multicomponent Synthesis (Ugi Reaction)
A powerful and convergent alternative for the synthesis of diverse 1,4-benzodiazepine scaffolds is the Ugi four-component reaction (Ugi-4CR).[1] This approach allows for the rapid assembly of complex molecules in a single step from simple starting materials. A relevant comparison would involve using a substituted methyl anthranilate.
Reaction Pathway:
The Ugi-4CR involves the reaction of an amine (e.g., methyl anthranilate), a ketone or aldehyde, an isocyanide, and a carboxylic acid to form an α-acylamino amide intermediate. Subsequent deprotection and intramolecular cyclization yield the 1,4-benzodiazepine scaffold.[1]
Experimental Protocol: Ugi-4CR for a 1,4-Benzodiazepine Scaffold [1]
-
To a solution of methyl anthranilate (1 mmol) in methanol (2 mL) is added an isocyanide (1.2 mmol), Boc-glycinal (1.2 mmol), and a carboxylic acid (1.2 mmol).
-
The reaction mixture is stirred at room temperature for 48 hours.
-
The solvent is removed under reduced pressure, and the crude Ugi product is dissolved in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
The mixture is stirred at 40°C for 12 hours to effect deprotection and cyclization.
-
The reaction is quenched, and the product is purified by column chromatography.
Comparative Analysis: Benzodiazepine Synthesis
| Feature | Route A: Stepwise from this compound | Route B: Ugi Multicomponent Reaction |
| Starting Material | This compound | Methyl anthranilate, isocyanide, aldehyde, carboxylic acid |
| Number of Steps | Multiple (3+) | 1 (Ugi reaction) + 1 (deprotection/cyclization) |
| Key Reagents | α-haloacetyl chloride, ammonia/amine, base | Isocyanide, aldehyde, carboxylic acid, TFA |
| Reaction Conditions | Varied (acylation, amination, cyclization) | Room temperature (Ugi), mild heating (cyclization) |
| Yield | Variable, dependent on each step | Moderate to good over two steps[1] |
| Diversity | Limited by the initial building block | High, allows for multiple points of diversification |
| Overall Efficiency | Linear, less convergent | Convergent, more efficient for library synthesis |
Expertise & Experience Insights:
The stepwise synthesis from this compound offers a more traditional and potentially higher-yielding route to a specific target molecule. However, it is a linear synthesis, meaning that any losses in one step are carried through to the end. The Ugi multicomponent reaction, on the other hand, is a highly convergent and diversity-oriented approach.[1] It allows for the rapid generation of a library of benzodiazepine analogs by simply varying the four starting components. For exploratory drug discovery programs, the Ugi approach is often superior due to its efficiency in creating chemical diversity.
Conclusion: The Strategic Value of this compound
This compound stands out as a valuable and versatile starting material in the synthesis of pharmaceutical scaffolds. Its trifunctional nature provides a platform for both direct and multi-step synthetic strategies.
-
For Quinazolinone Synthesis: It offers a more direct route to cyano-substituted quinazolinones compared to traditional multi-step methods starting from nitro-substituted anthranilic acids. This can lead to a reduction in the number of synthetic steps, potentially improving overall yield and reducing waste.
-
For Benzodiazepine Synthesis: While a stepwise approach is feasible, the true advantage of anthranilate derivatives in benzodiazepine synthesis is often realized in multicomponent reactions where their reactivity can be harnessed to rapidly build molecular complexity.
Ultimately, the choice of starting material and synthetic route will depend on the specific goals of the research program. For the targeted synthesis of a specific cyano-substituted scaffold, this compound presents a compelling and efficient option. For the rapid generation of diverse libraries of compounds for screening, multicomponent reactions utilizing simpler anthranilates remain a powerful strategy. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of their synthetic campaigns.
References
- Eshboev, F., & Azimova, S. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Universum: химия и биология, (12-2 (90)), 48-53.
-
Huang, Y., Khoury, K., Chanas, T., & Dömling, A. (2012). Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. Organic letters, 14(22), 5916–5919. [Link]
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Safety Operating Guide
Proper Disposal Procedures for Ethyl 2-amino-5-cyanobenzoate: A Guide for Laboratory Professionals
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemicals we employ. The proper disposal of reagents like Ethyl 2-amino-5-cyanobenzoate is not merely a regulatory compliance task; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound is an aromatic compound featuring both an amine and a cyano functional group. This unique structure necessitates a disposal protocol that addresses the hazards associated with both moieties: the general irritant nature of aminobenzoates and the acute toxicity of the cyanide group. The primary danger with any cyanide-containing compound is the potential for the formation of highly toxic hydrogen cyanide (HCN) gas if it comes into contact with acids.[1][2] Therefore, segregation from acidic waste is the most critical principle in its disposal.
Part 1: Hazard Assessment & Immediate Risk Mitigation
Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is essential.
Hazard Identification
Based on data for structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin Irritation: Causes skin irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
-
Chemical Reactivity: Contact with acids or strong oxidizing agents is hazardous. The reaction with acids can liberate lethal hydrogen cyanide (HCN) gas.[1][2][6]
Personal Protective Equipment (PPE)
A proactive approach to safety is non-negotiable. The following PPE must be worn when handling this compound in any form:
-
Eye Protection: Safety goggles and a face shield if there is a splash hazard.[1]
-
Hand Protection: Nitrile gloves are required. Ensure to wash hands thoroughly after handling.[1][5]
-
Body Protection: A lab coat and clothing that covers the legs and feet.[1]
Data Summary Table
| Parameter | Specification | Rationale & References |
| Primary Hazards | Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye/Respiratory Irritant | The compound's structure suggests these classifications based on similar chemicals.[3][4] |
| Key Reactivity | Forms toxic Hydrogen Cyanide (HCN) gas with acids. | The cyano group is protonated by acids, releasing the highly volatile and toxic HCN gas.[1][2] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Standard protocol for handling hazardous chemicals to prevent skin, eye, and clothing contact.[1][5] |
| Waste Classification | Hazardous Waste (Potential for Acute Toxicity) | Chemical waste generators must classify their waste according to local and national regulations.[6][7] |
| Waste Segregation | STRICTLY separate from all acidic and oxidizing waste streams. | To prevent dangerous chemical reactions, particularly the generation of HCN gas.[1][2][8] |
| Spill Decontamination | 1. pH 10 buffer solution2. 10% bleach solution3. Water rinse | The alkaline solution stabilizes the cyanide, while bleach oxidizes it to the less toxic cyanate.[2] |
Part 2: Waste Classification and Segregation Protocol
Proper disposal begins with correct classification and rigorous segregation at the point of generation.
Hazardous Waste Determination Due to its cyano group, any waste containing this compound must be managed as hazardous waste. In the United States, this falls under the Resource Conservation and Recovery Act (RCRA) regulations managed by the EPA.[9] Generators of the waste are legally responsible for its correct classification and disposal.[7][10]
Segregation: The Cornerstone of Cyanide Safety The single most important step in managing this waste stream is segregation.
-
Dedicated Cyanide Waste: Establish dedicated waste containers solely for cyanide-containing materials.[2]
-
No Acids: Never mix cyanide waste with acidic waste.[2][8] This is the most critical safety mandate to prevent the release of deadly HCN gas.
-
Solid vs. Liquid: Maintain separate, clearly labeled containers for solid and liquid cyanide waste.[2]
Part 3: Step-by-Step Disposal Procedures
All work involving the disposal of this chemical must be performed within a certified chemical fume hood.[1]
Workflow for Waste Handling and Disposal
Caption: Decision workflow for handling this compound waste.
1. Unused or Off-Specification Product
-
Carefully transfer the original chemical into a designated hazardous waste container that is compatible with the material.
-
Ensure the container is properly labeled as "Hazardous Waste," listing "this compound" as a constituent, and clearly marked with "Toxic" and "No Acids."[1][2]
2. Contaminated Solid Waste
-
This includes items like gloves, weigh boats, contaminated paper towels, and silica gel.
-
Place all solid waste into a sturdy, sealable container or a double-bagged, clear polyethylene bag.[8]
-
Label the container as "Hazardous Waste - Solid Cyanide Waste" and include the date and primary contaminants.[2]
3. Contaminated Liquid Waste
-
This includes reaction mixtures and solvent rinses.
-
Pour the liquid waste into a dedicated, properly vented, and sealed container designated for "Liquid Cyanide Waste."[1]
-
Do not mix with incompatible waste streams.[11] The label must clearly state "Hazardous Waste," list the chemical components (including solvents), and feature the warning "Toxic - Cyanide Waste - No Acids."[2]
4. Empty Original Containers
-
Empty containers are not truly empty and must be disposed of as hazardous waste.[1][11]
-
The first rinse of the container with a suitable solvent (e.g., acetone, ethanol) must be collected and disposed of as liquid hazardous waste.[11] For acutely toxic materials, the first three rinses must be collected.[11]
-
After thorough rinsing and air-drying, the container can be managed according to your institution's policy, which may still require it to be disposed of as solid hazardous waste.
Part 4: Spill and Decontamination Protocol
Accidents require immediate and correct action.
1. Immediate Spill Response
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated; all work must be done in a fume hood.
-
Don all required PPE, including respiratory protection if dusts or aerosols are generated.
2. Spill Cleanup
-
For a solid spill, gently sweep up the material and place it in the designated "Solid Cyanide Waste" container.[3][6] Avoid creating dust.[3]
-
For a liquid spill, cover the spill with an inert absorbent material like vermiculite or sand.[12] Once absorbed, scoop the material into the "Solid Cyanide Waste" container.
3. Surface Decontamination This is a multi-step process designed to both remove and neutralize residual cyanide.[2]
-
Step 1: Alkaline Wash: Gently wipe the spill area with a pH 10 buffer solution. This helps to stabilize the cyanide ion (CN⁻) and prevent the formation of HCN.
-
Step 2: Oxidative Bleach: Following the alkaline wash, wipe the area with a freshly prepared 10% bleach (sodium hypochlorite) solution. Allow a contact time of at least 20 minutes.[13] The hypochlorite oxidizes the toxic cyanide to the much less toxic cyanate ion (OCN⁻).
-
Step 3: Final Rinse: Wipe the area with water to remove any residual bleach, which can be corrosive.[13][14]
-
All materials used for decontamination (wipes, paper towels) must be disposed of as "Solid Cyanide Waste."[2]
Part 5: Final Disposal Logistics
Waste Storage and Pickup
-
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) or your facility's equivalent.[1]
-
Ensure the storage area is secure, well-ventilated, and that incompatible materials (especially acids) are not stored nearby.[1][2]
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11][15] Do not attempt to dispose of this waste through standard trash or sewer systems.[8][11]
By adhering to these scientifically-backed procedures, you actively contribute to a culture of safety and responsibility. Proper chemical disposal is an integral part of rigorous scientific practice.
References
-
Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Hydrogen Cyanide. Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Use of Cyanide Salts Safety Guidelines. Massachusetts Institute of Technology Environmental Health & Safety. [Link]
-
Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
-
Cyanide Method no.: ID-120. Occupational Safety and Health Administration (OSHA). [Link]
-
SOP for the safe use of cyanide compounds. LSU Health Shreveport Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Decontamination. Stanford University Environmental Health & Safety. [Link]
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Ethyl 2-cyanobenzoate. PubChem, National Institutes of Health. [Link]
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Ethyl 2-aminobenzoate. PubChem, National Institutes of Health. [Link]
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Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison Environmental Health & Safety. [Link]
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IBC Decontamination Procedures. Texas A&M University-Commerce. [Link]
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Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology Environmental Health & Safety. [Link]
-
Hazard Summary - Ethyl Cyanoacetate. New Jersey Department of Health. [Link]
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Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
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Ethyl 5-amino-2-chlorobenzoate. PubChem, National Institutes of Health. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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A Researcher's Guide to the Safe Handling of Ethyl 2-amino-5-cyanobenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-amino-5-cyanobenzoate (CAS No. 1108668-03-6). As a specialized chemical intermediate, its safe handling is paramount to ensure both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.
Important Note on Material Safety Data: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1108668-03-6) has not been identified. The following guidance is therefore synthesized from the hazard profiles of structurally similar compounds, including various aminobenzoates and cyanobenzoates. This approach is designed to provide a conservative and robust safety framework. It is imperative that you obtain and review the specific SDS provided by your chemical supplier before beginning any work and conduct a thorough, experiment-specific risk assessment.
Understanding the Hazard Profile: A Synthesis of Analogous Compounds
This compound is a solid organic compound containing an aromatic ring, an amine group, a cyano group, and an ethyl ester. Each of these functional groups contributes to its potential reactivity and toxicological profile. Based on data from analogous compounds, a comprehensive hazard profile can be anticipated.[1][2][3]
| Hazard Classification | Description | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. The cyano group, in particular, warrants a cautious approach. | May cause systemic effects if significant exposure occurs. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. | Redness, itching, and inflammation of the skin upon contact.[1][2] |
| Serious Eye Damage/Irritation (Category 2/2A) | Causes serious eye irritation. Direct contact can result in significant discomfort and potential damage. | Pain, redness, watering, and inflammation of the eyes.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. Inhalation of dust can irritate the nose, throat, and lungs. | Coughing, sneezing, and shortness of breath.[1][3] |
This table represents a synthesized hazard profile based on structurally related chemicals and may not be exhaustive. Always consult the supplier-specific SDS.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for skin, eye, and respiratory irritation, as well as acute toxicity, a comprehensive PPE strategy is non-negotiable. The causality behind each selection is to create a complete barrier against all potential routes of exposure.
-
Hand Protection: Wear nitrile or neoprene gloves that have been inspected for integrity before use. The ester and aromatic nature of the compound necessitates a chemically resistant glove. A standard disposable nitrile glove (minimum 0.11 mm thickness) is generally sufficient for incidental contact. For extended handling or in case of a spill, heavier-duty gloves should be used. Always use proper glove removal technique to avoid contaminating your skin.[1]
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the powdered nature of the solid and the risk of dust generation, a face shield should be worn over the goggles to provide an additional layer of protection for the entire face.[1]
-
Skin and Body Protection: A fully buttoned laboratory coat is required. For operations with a higher risk of dust generation, such as weighing large quantities, a disposable chemical-resistant gown or coverall is recommended to prevent contamination of personal clothing.
-
Respiratory Protection: All handling of this compound powder must be conducted within a certified chemical fume hood to control airborne dust. If engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary.[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adhering to a standardized operational workflow minimizes the risk of exposure and ensures procedural consistency. The following steps provide a framework for safely handling this compound from receipt to use.
Pre-Handling and Preparation
-
Designate an Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[2]
-
Don PPE: Put on all required PPE as described in Section 2 before handling the chemical container.
Weighing and Dispensing Protocol
-
Work in Fume Hood: Place an analytical balance inside the chemical fume hood or use a powder containment hood.
-
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of solid to a weigh boat or directly into the reaction vessel. Avoid pouring the powder, as this can generate significant dust.
-
Immediate Sealing: Securely close the main container immediately after dispensing.
-
Clean Up: Gently wipe down the spatula and any surfaces within the hood with a damp cloth or towel to collect any residual dust. Dispose of the cleaning material as hazardous waste.
// Node Definitions prep [label="Step 1: Pre-Handling\n- Designate Fume Hood Area\n- Assemble All Equipment\n- Verify Emergency Stations\n- Don Full PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; weigh [label="Step 2: Weighing & Dispensing\n- Work Inside Fume Hood\n- Use Spatula, Avoid Pouring\n- Seal Container Immediately\n- Wet-Wipe Surfaces", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Step 3: In-Situ Use\n- Add to Reaction Vessel in Hood\n- Keep Vessel Covered\n- Maintain Ventilation", fillcolor="#F1F3F4", fontcolor="#202124"]; decon [label="Step 4: Decontamination & Doffing\n- Clean All Equipment\n- Dispose of Waste in Labeled Bins\n- Doff PPE in Correct Order\n- Wash Hands Thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"]; spill [label="Spill Response\n(Emergency Path)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edge Definitions prep -> weigh [label="Proceed with Caution", color="#34A853"]; weigh -> reaction [label="Transfer to Experiment", color="#34A853"]; reaction -> decon [label="Post-Experiment Cleanup", color="#34A853"];
// Logical relationship to Spill Response {rank=same; weigh; reaction} weigh -> spill [style=dashed, color="#EA4335", dir=both, label="Potential Deviation"]; reaction -> spill [style=dashed, color="#EA4335", dir=both, label="Potential Deviation"]; } Caption: Workflow for handling this compound.
Spill and Disposal Plan: Managing Contamination and Waste
Accidents can happen, and a clear, pre-defined plan for spills and waste disposal is a critical component of laboratory safety.
Spill Response
-
Evacuate and Alert: If a significant amount of dust is generated, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Restrict Access: Prevent others from entering the contaminated area.
-
Assess the Situation: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.
-
Cleanup Procedure (Small Spill):
-
Ensure proper respiratory protection is worn.
-
Gently cover the spill with an absorbent material designed for chemical spills.
-
Carefully scoop the material into a labeled hazardous waste container. Avoid dry sweeping, which can reaerosolize the dust.
-
Perform a final decontamination of the area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Waste Disposal
-
Segregate Waste: All waste contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Container Management: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area.
-
Follow Institutional Protocols: Dispose of the waste through your institution's EHS office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[1]
By integrating these safety protocols into your daily laboratory practice, you can effectively mitigate the risks associated with handling this compound, fostering a secure environment for groundbreaking research.
References
-
Appchem. (n.d.). This compound | 1108668-03-6. Retrieved from [Link]
-
MP Biomedicals. (2018). Safety Data Sheet: Ethyl p-Aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
